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  • Product: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid
  • CAS: 1421760-43-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides an in-depth analysis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth analysis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established "privileged structure," forming the core of numerous FDA-approved therapeutics.[1] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and structure. A robust, multi-step synthesis protocol is presented, accompanied by a detailed workflow for analytical characterization and quality control, ensuring compound identity and purity. Furthermore, we explore the therapeutic relevance of pyrazole derivatives, focusing on their application as kinase inhibitors within critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

Physicochemical Properties and Structure

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The core structure consists of a five-membered aromatic pyrazole ring, functionalized with an isopropyl group at the C5 position and an acetic acid moiety attached to the N1 nitrogen. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

Table 1: Physicochemical Data for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

PropertyValueSource
IUPAC Name 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acidN/A (Systematic)
CAS Number 1421760-43-1[2]
Molecular Formula C₉H₁₄N₂O₂Calculated
Molecular Weight 182.22 g/mol Calculated
Chemical Structure Chemical structure of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acidN/A

Synthesis and Purification

The synthesis of N-substituted pyrazoles is a cornerstone of heterocyclic chemistry.[3] The following protocol outlines a reliable and logical three-step approach for the multigram synthesis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, beginning with the formation of the core pyrazole ring.

Rationale for Synthetic Strategy

The chosen strategy involves an initial Knorr-type pyrazole synthesis via the condensation of a hydrazine with a 1,3-dicarbonyl compound. This is one of the most robust and widely employed methods for constructing the pyrazole scaffold.[4] This is followed by a standard N-alkylation to introduce the acetic acid side chain (as an ester precursor), and a final saponification step to yield the target carboxylic acid. This approach allows for clear intermediate characterization and purification at each stage, ensuring a high-quality final product.

Detailed Experimental Protocol

Step 1: Synthesis of 5-isopropyl-1H-pyrazole

  • To a round-bottom flask equipped with a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1.0 eq) and ethanol (5 mL/mmol).

  • Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • In-process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase until the starting material is consumed.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-isopropyl-1H-pyrazole.

Step 2: Synthesis of ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate

  • Dissolve the crude 5-isopropyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol).

  • Add potassium carbonate (K₂CO₃) (2.5 eq) as a base.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.

  • Heat the mixture to 60°C and stir for 12-18 hours.

  • In-process Control: Monitor the reaction by TLC for the disappearance of the pyrazole starting material.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexane:Ethyl Acetate) to isolate the pure ester.

Step 3: Saponification to 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid

  • Dissolve the purified ethyl ester (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • In-process Control: Monitor the ester hydrolysis by TLC until the starting material is no longer visible.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~3 using 1M HCl. A white precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid.

Visualization of Synthesis Workflow```dot

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: N-Alkylation cluster_step3 Step 3: Saponification A 4,4-dimethyl-3-oxopentanenitrile + Hydrazine Hydrate B Reflux in Ethanol A->B C Workup & Extraction B->C D 5-isopropyl-1H-pyrazole C->D E Ethyl Bromoacetate + K2CO3 in ACN D->E Intermediate F Heat (60°C) E->F G Purification (Chromatography) F->G H Ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate G->H I LiOH in THF/Water H->I Intermediate J Acidification (HCl) I->J K Filtration & Drying J->K L Final Product K->L

Caption: Standard analytical workflow for compound validation.

Applications in Drug Discovery and Medicinal Chemistry

The Pyrazole Scaffold as a Privileged Structure

The pyrazole ring system is a highly valued scaffold in medicinal chemistry due to its metabolic stability and its ability to act as a versatile template for engaging with biological targets. [5]Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions within protein binding sites. This has led to the development of numerous successful drugs targeting a wide range of diseases, particularly in oncology and inflammation. [6]

Potential as a Protein Kinase Inhibitor

Many cancers are driven by the aberrant activity of protein kinases. [7]The pyrazole scaffold is a key component of many ATP-competitive kinase inhibitors, where it often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. [5]The structure of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, with its specific substitution pattern, makes it an attractive candidate for development as a kinase inhibitor. The isopropyl group can occupy a hydrophobic pocket, while the acetic acid moiety can be used as a handle for further derivatization or to form interactions with solvent-exposed regions or basic residues like lysine.

Case Study: Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is one of the most frequently hyperactivated signaling cascades in human cancer. [8][9]Inhibiting key nodes in this pathway, such as the PI3K kinase itself, is a validated therapeutic strategy. [6][7]Pyrazole-containing molecules have been successfully developed as potent PI3K inhibitors. [6]A molecule like 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid could serve as a foundational fragment or lead compound for developing novel inhibitors targeting this critical oncogenic pathway.

Visualization of a Potential Mechanism of Action

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTORC1 AKT->mTOR Activates Survival Inhibition of Apoptosis AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor 2-(5-Isopropyl-1H-pyrazol-1-yl) -acetic acid Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR pathway and a potential point of inhibition.

Conclusion

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid represents a valuable chemical entity for drug discovery professionals. Its synthesis is achievable through established chemical transformations, and its structure can be rigorously confirmed using standard analytical techniques. As a member of the pyrazole class of heterocyles, it holds significant promise as a scaffold for developing targeted therapeutics, particularly protein kinase inhibitors for applications in oncology. This guide provides the foundational knowledge required for the synthesis, analysis, and strategic application of this compound in modern drug discovery programs.

References

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Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Executive Summary: This document provides a comprehensive technical overview of 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazole scaffold is a privileged structure found in numerous approved drugs, and its derivatives are continually explored for novel therapeutic applications.[1][2][3] This guide details the compound's core chemical and physical properties, offers a robust synthetic and purification strategy, provides a predicted spectroscopic profile for characterization, and discusses its reactivity and potential as a scaffold for drug discovery. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical application and theoretical underpinnings of its chemistry.

Introduction to the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal pharmacophore. This versatility has led to the development of a wide array of drugs with diverse therapeutic actions, including the potent anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[2][5] The inherent stability and synthetic tractability of the pyrazole core allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][6]

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid belongs to the class of N-substituted pyrazolylacetic acids. This substitution pattern is particularly valuable as it introduces a carboxylic acid moiety, a key functional group for forming amide or ester linkages, thereby serving as a versatile handle for constructing larger, more complex molecules and derivative libraries for biological screening.

Molecular Structure and Physicochemical Properties

Chemical Structure
Chemical structure of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Figure 1. 2D Structure of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Core Chemical Identifiers
PropertyValue
IUPAC Name 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid
CAS Number 1421760-43-1
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
InChI Key KERNJHQTKQDPJH-UHFFFAOYSA-N[7]
Physicochemical Data

Experimental physicochemical data for this specific molecule is not extensively published. The values presented below are based on computational predictions and data from structurally related compounds, providing a reliable estimation for experimental design.[8]

PropertyPredicted/Estimated ValueNotes
Physical Form Solid[7]Expected at room temperature, typical for carboxylic acids of this molecular weight.
Melting Point 140 - 160 °CEstimated based on similar pyrazole carboxylic acids. High melting points are common due to intermolecular hydrogen bonding.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and hydrogen bonding. Decomposition is likely before boiling at atmospheric pressure.
pKa 3.5 - 4.5The acidity is primarily driven by the carboxylic acid group, with minor electronic influence from the pyrazole ring.
Solubility Soluble in polar organic solvents (Methanol, Ethanol, DMSO, DMF). Sparingly soluble in water. Insoluble in non-polar solvents (Hexane).The carboxylic acid group imparts polarity, while the isopropyl and pyrazole components provide non-polar character. Solubility in aqueous media increases significantly at pH > 5.
logP ~1.5Estimated based on molecular structure, indicating moderate lipophilicity.

Synthesis and Purification

The synthesis of 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid can be efficiently achieved through a two-stage process involving the formation of the pyrazole core followed by N-alkylation. This approach offers high yields and regiochemical control.

Retrosynthetic Analysis

A logical retrosynthetic pathway begins by disconnecting the N-C bond of the acetic acid moiety, identifying 5-isopropyl-1H-pyrazole as a key intermediate. This intermediate can be derived from the condensation of a 1,3-dicarbonyl equivalent and hydrazine.

G Target 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid Intermediate1 Ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate Target->Intermediate1 Hydrolysis Intermediate2 5-Isopropyl-1H-pyrazole Intermediate1->Intermediate2 N-Alkylation Reagent1 Ethyl Bromoacetate Intermediate1->Reagent1 C-N Bond Formation Reagent2 Hydrazine Intermediate2->Reagent2 Cyclocondensation Reagent3 4-Methyl-2,4-pentanedione (a 1,3-dicarbonyl equivalent) Intermediate2->Reagent3 Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

Step 1: Synthesis of 5-Isopropyl-1H-pyrazole This step involves the classical Knorr pyrazole synthesis via the condensation of a β-diketone with hydrazine.

  • To a round-bottom flask equipped with a reflux condenser, add 4-methyl-2,4-pentanedione (1.0 eq) and ethanol (3 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.1 eq) dropwise while stirring. Causality Note: The reaction is exothermic; slow addition prevents overheating and side product formation.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 5-isopropyl-1H-pyrazole, which can be purified by distillation or used directly in the next step.

Step 2: Synthesis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid This step involves N-alkylation with an acetate synthon, followed by ester hydrolysis.

  • In a dry, inert atmosphere (N₂ or Ar), dissolve 5-isopropyl-1H-pyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Causality Note: NaH is a non-nucleophilic base that efficiently deprotonates the pyrazole N-H, forming the nucleophilic pyrazolide anion.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude ethyl ester can be purified by column chromatography.

  • Dissolve the purified ethyl ester in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid.

Purification and Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Crude Reaction Mixture Workup Aqueous Workup (Extraction) Reactants->Workup Chromatography Column Chromatography (for Ester Intermediate) Workup->Chromatography Hydrolysis Ester Hydrolysis Chromatography->Hydrolysis Precipitation Acidification & Precipitation Hydrolysis->Precipitation Final_Product Pure Product Precipitation->Final_Product NMR NMR ('H, '³C) Final_Product->NMR MS Mass Spec (MS) Final_Product->MS IR Infrared (IR) Final_Product->IR

Caption: General workflow for synthesis, purification, and characterization.

Spectroscopic Profile (Predicted)

Definitive characterization relies on spectroscopic methods. The following data are predicted based on the known effects of the constituent functional groups.[9][10]

Proton Nuclear Magnetic Resonance (¹H NMR)
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet1H-
Pyrazole H-4~7.4Doublet1H~2.0 Hz
Pyrazole H-3~6.0Doublet1H~2.0 Hz
Methylene (-CH₂-)~4.9Singlet2H-
Isopropyl Methine (-CH-)~3.0Septet1H~7.0 Hz
Isopropyl Methyl (-CH₃)~1.2Doublet6H~7.0 Hz
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon AssignmentPredicted δ (ppm)Notes
Carboxylic Acid (C=O)~170
Pyrazole C-5~155Carbon bearing the isopropyl group.
Pyrazole C-3~140
Pyrazole C-4~105
Methylene (-CH₂-)~52
Isopropyl Methine (-CH-)~28
Isopropyl Methyl (-CH₃)~22
Infrared (IR) Spectroscopy
Frequency (cm⁻¹)Functional GroupVibration Mode
2500 - 3300O-H (Carboxylic Acid)Stretching (very broad)
2970 - 2870C-H (Alkyl)Stretching
~1710C=O (Carboxylic Acid)Stretching (strong, sharp)
~1550C=N / C=C (Pyrazole)Ring Stretching
~1400C-O / O-HBending
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z = 168.09 (for C₈H₁₂N₂O₂). High-resolution mass spectrometry (HRMS) should confirm this exact mass.

  • Key Fragments:

    • m/z = 123: Loss of the carboxyl group (-COOH, 45 Da).

    • m/z = 125: Loss of the isopropyl group (-C₃H₇, 43 Da).

    • m/z = 110: Loss of the entire acetic acid side chain (-CH₂COOH, 58 Da).

Reactivity and Biological Significance

Chemical Reactivity

The molecule possesses two primary reactive sites: the carboxylic acid and the pyrazole ring.

  • Carboxylic Acid: This group is the most versatile handle for derivatization. It can readily undergo esterification with alcohols under acidic catalysis or amide bond formation with amines using standard coupling reagents (e.g., EDC, HATU). This allows for the straightforward synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable. While electrophilic substitution is possible, the N-1 position is blocked, and the electron-withdrawing nature of the N-substituent deactivates the ring compared to NH-pyrazoles.

Role in Drug Discovery

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a quintessential scaffold for medicinal chemistry programs. The pyrazole core is associated with a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][11] The acetic acid linker provides an ideal attachment point for exploring interactions with target proteins, while the isopropyl group serves as a lipophilic moiety that can occupy hydrophobic pockets in an active site.

Caption: Role as a central scaffold in creating derivative libraries for biological screening.

Conclusion

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a valuable and versatile building block for chemical and pharmaceutical research. Its structure combines the pharmacologically significant pyrazole core with a functional carboxylic acid handle, making it an excellent starting point for the synthesis of targeted molecular probes and potential drug candidates. The synthetic routes are well-established, and its chemical properties can be reliably predicted, facilitating its incorporation into drug discovery workflows. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their scientific endeavors.

References

  • Human Journals. (2023, May 30). Chemistry, Biological and Pharmacological Importance of Pyrazolines Derivatives. Retrieved from [Link]

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  • OUCI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (2015, April 30). Pharmacological Significance of Pyrazole and its Derivatives. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, August 31). Synthesis, Characterization and Microbial Activity of N-Substituted Pyrazolines. Retrieved from [Link]

  • Frontiers. (2021, May 9). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • PubMed. (2013, February 20). Synthesis and crystal structures of N-substituted pyrazolines. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. Synthetic scheme of N-substituted novel pyrazolyl derivatives (5a–5m, 6a–6j). Retrieved from [Link]

  • MDPI. (2013, February 20). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Retrieved from [Link]

  • ResearchGate. (2017). Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. Retrieved from [Link]

  • PMC. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]

  • PMC. Eco-friendly Regioselective Synthesis, Biological Evaluation of Some New 5-acylfunctionalized 2-(1H-pyrazol-1-yl)thiazoles as Potential Antimicrobial and Anthelmintic Agents. Retrieved from [Link]

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  • Reddit. (2017, October 31). H NMR spectrum analysis--how to tell if a peak corresponds to the product compound or is some other impurity? Retrieved from [Link]

  • PubChemLite. 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1h-pyrazol-3-yl]acetic acid. Retrieved from [Link]

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Foundational

The Discovery and Development of Pyrazole-Based CRTh2 Antagonists: A Technical Guide for Drug Development Professionals

Abstract The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic inflammatory diseases...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the pathogenesis of allergic inflammatory diseases such as asthma and allergic rhinitis.[1][2] Its activation by its natural ligand, prostaglandin D2 (PGD2), mediates the chemotaxis and activation of key inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[3][4][5] Consequently, the development of potent and selective CRTh2 antagonists has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and development of a prominent class of CRTh2 antagonists: those based on the pyrazole scaffold. We will explore the underlying science, from the initial identification of pyrazole-containing hits to their optimization through rigorous structure-activity relationship (SAR) studies and their characterization in various preclinical assays.

Introduction: CRTh2 as a Therapeutic Target in Allergic Inflammation

Prostaglandin D2 (PGD2) is the primary cyclooxygenase metabolite of arachidonic acid released by activated mast cells in response to allergen exposure.[6] PGD2 exerts its biological effects through two distinct receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the CRTh2 receptor, which is coupled to Gi and signals through a decrease in cAMP and an increase in intracellular calcium.[4][7] The CRTh2 receptor is preferentially expressed on type 2 innate lymphoid cells (ILC2s), Th2 lymphocytes, eosinophils, and basophils, all of which are central players in the pathophysiology of allergic diseases.[1][4]

The signaling cascade initiated by PGD2 binding to CRTh2 is a critical driver of the inflammatory response in allergic conditions. This understanding has propelled the pursuit of small molecule antagonists that can effectively block this interaction and thereby ameliorate the symptoms of diseases like asthma and atopic dermatitis.

The CRTh2 Signaling Pathway

The activation of the CRTh2 receptor by PGD2 initiates a cascade of intracellular events that ultimately lead to cellular responses such as chemotaxis, degranulation, and cytokine release. A simplified representation of this pathway is depicted below.

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds Gi Gi Protein CRTh2->Gi Activates PLC PLC Gi->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Ca2_influx Ca²⁺ Influx Ca2_release->Ca2_influx Cellular_Response Cellular Response (Chemotaxis, Activation) Ca2_influx->Cellular_Response

Caption: Simplified CRTh2 signaling pathway.

Discovery of Pyrazole-Based CRTh2 Antagonists

The journey to identify potent and selective pyrazole-based CRTh2 antagonists often begins with high-throughput screening (HTS) campaigns. These campaigns utilize vast compound libraries to identify initial "hits" that demonstrate inhibitory activity at the CRTh2 receptor. The pyrazole-4-acetic acid substructure was identified as a promising starting point for CRTh2 receptor antagonists through such screening efforts.[8]

From In Silico Hits to Orally Active Antagonists

In some instances, in silico screening of focused libraries has proven effective in identifying novel scaffolds. One such example led to the discovery of 4-bromo-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenoxyacetic acid, a compound that demonstrated oral activity in a mouse model of allergic asthma.[9] This highlights the power of computational approaches in streamlining the initial phases of drug discovery.

Structure-Activity Relationship (SAR) Studies: Optimizing for Potency and Selectivity

Once initial pyrazole-based hits are identified, the subsequent phase involves extensive SAR studies to enhance their potency, selectivity, and pharmacokinetic properties. These studies systematically modify the chemical structure of the lead compounds and evaluate the impact of these changes on their biological activity.

For pyrazole-based CRTh2 antagonists, key areas of structural modification often include:

  • Substituents on the pyrazole ring: Modifications at various positions of the pyrazole core can significantly influence binding affinity and selectivity.

  • The nature of the acidic moiety: Many CRTh2 antagonists possess a carboxylic acid group, which is crucial for binding.[5] However, exploration of bioisosteres, such as tetrazoles, has also yielded potent compounds, potentially mitigating risks associated with acyl glucuronide metabolites.[5]

  • The linker between the pyrazole core and other aromatic systems: The length and composition of this linker can impact the overall conformation of the molecule and its fit within the receptor's binding pocket.

The optimization process often reveals a tight SAR, where even minor structural changes can lead to significant differences in activity.[8]

Preclinical Characterization: A Multi-faceted Approach

The preclinical evaluation of pyrazole-based CRTh2 antagonists involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and potential for therapeutic efficacy.

In Vitro Assays for Potency and Selectivity

A standard workflow for the in vitro characterization of these compounds is outlined below.

Experimental_Workflow Start Pyrazole-Based Compound Library Binding_Assay Radioligand Binding Assay (hCRTh2 & mCRTh2) Start->Binding_Assay Functional_Assay Functional Assays (GTPγS, Ca²⁺ Mobilization, Chemotaxis) Binding_Assay->Functional_Assay Potent Binders Selectivity_Panel Selectivity Screening (Other Prostanoid Receptors, etc.) Functional_Assay->Selectivity_Panel Functionally Active ADME_Tox In Vitro ADME/Tox (Microsomal Stability, CYP Inhibition, etc.) Selectivity_Panel->ADME_Tox Selective Compounds Lead_Candidate Lead Candidate for In Vivo Studies ADME_Tox->Lead_Candidate Favorable Profile

Caption: In vitro screening workflow for pyrazole-based CRTh2 antagonists.

4.1.1. Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for the CRTh2 receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human or mouse CRTh2 receptor (e.g., CHO-K1 or HEK293 cells).[10]

  • Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled PGD2 analog (e.g., [3H]PGD2) and varying concentrations of the test compound.[11]

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

4.1.2. Functional Assays

Functional assays are crucial to confirm that a compound not only binds to the receptor but also antagonizes its function.

  • GTPγS Binding Assay: This assay measures the activation of G proteins coupled to the receptor. Antagonists will inhibit the agonist-induced binding of [35S]GTPγS to the Gαi subunit.[12]

  • Calcium Mobilization Assay: As CRTh2 activation leads to an increase in intracellular calcium, a fluorometric assay using a calcium-sensitive dye (e.g., Fura-2 or Fluo-4) can be used to measure the inhibitory effect of antagonists on agonist-induced calcium flux.[11]

  • Eosinophil Shape Change and Chemotaxis Assays: These assays assess the ability of antagonists to block the physiological responses of primary human eosinophils to PGD2, such as changes in cell shape and directed migration.[5][13]

4.1.3. Selectivity Profiling

To ensure that the observed effects are mediated through CRTh2, lead compounds are screened against a panel of other receptors, particularly other prostanoid receptors (e.g., DP1, EP1-4, FP, IP, TP) and other G protein-coupled receptors.[11][14]

In Vivo Models of Allergic Inflammation

Promising candidates from in vitro studies are then evaluated in animal models of allergic diseases to assess their in vivo efficacy.

  • Mouse Models of Allergic Asthma: In these models, mice are sensitized and challenged with an allergen (e.g., ovalbumin) to induce an asthma-like phenotype, including airway hyperreactivity, eosinophilic inflammation, and mucus hypersecretion. The ability of orally administered pyrazole-based CRTh2 antagonists to attenuate these features is a key measure of their therapeutic potential.[6][9]

  • Skin Inflammation Models: Epicutaneous sensitization with allergens can induce atopic dermatitis-like skin inflammation. CRTh2 antagonists have been shown to reduce inflammatory cell infiltration and cytokine production in these models.[14]

Pharmacokinetic and ADME Properties

A successful drug candidate must not only be potent and selective but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vitro ADME: Early assessment of metabolic stability in liver microsomes, permeability in Caco-2 cell monolayers, and potential for cytochrome P450 (CYP) inhibition is critical.[12]

  • In Vivo Pharmacokinetics: Studies in rodents are conducted to determine key pharmacokinetic parameters such as oral bioavailability, half-life, and plasma protein binding.[8][15] For compounds with low permeability, a prodrug approach, such as the use of ester prodrugs, can be employed to enhance oral bioavailability.[15]

Clinical Development of CRTh2 Antagonists

Several CRTh2 antagonists, including some with pyrazole or related heterocyclic cores, have advanced into clinical trials for asthma and other allergic conditions.[2][16][17] While the results have been mixed, some studies have shown modest improvements in lung function and reductions in eosinophilic inflammation, particularly in specific patient subpopulations.[16][18][19] These findings underscore the potential of CRTh2 antagonism as a therapeutic strategy and highlight the importance of patient selection in future clinical trials.

Summary of Key Pyrazole-Based CRTh2 Antagonists

The following table summarizes the properties of selected pyrazole-based and related CRTh2 antagonists discussed in the literature.

Compound IDStructure (Core)Key FeaturesIn Vitro Potency (IC50/Ki)In Vivo EfficacyReference
Compound 19 1-phenyl-1H-pyrazole-4-carbonylOrally active in a mouse asthma model.Not explicitly stated in abstractInhibited peribronchial eosinophilia and mucus cell hyperplasia.[9]
Pyrazole-4-acetic acid derivatives Pyrazole-4-acetic acidOptimization led to low nanomolar inhibitors.Low nanomolar rangeNot detailed in abstract[8]
Pyrrolopiperidinone acetic acids (PPAs) Pyrrolopiperidinone acetic acidHighly potent with slow-dissociation kinetics.Not explicitly stated in abstractOral bioavailability achieved with ester prodrugs.[15]

Conclusion and Future Directions

The discovery and development of pyrazole-based CRTh2 antagonists represent a significant advancement in the pursuit of novel therapies for allergic inflammatory diseases. The pyrazole scaffold has proven to be a versatile platform for the design of potent and selective antagonists with favorable drug-like properties. While the clinical journey of CRTh2 antagonists has been challenging, the wealth of preclinical data strongly supports the continued exploration of this therapeutic target. Future efforts will likely focus on the identification of patient populations most likely to respond to CRTh2-targeted therapies and the development of next-generation antagonists with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Diwakar, B. T., Yoast, R., Nettleford, S., Qian, F., Lee, T.-J., Berry, S., Huffnagle, I., Rossi, R. M., Trebak, M., Paulson, R. F., & Prabhu, K. S. (2019). Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium. Journal of Biological Chemistry, 294(46), 17327–17341. [Link]

  • Li, X., Wang, J., Zhou, Y., Wang, Z., Liu, Y., & Liu, Z. (2018). Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice. The Journal of experimental medicine, 215(8), 2037–2054. [Link]

  • Kostenis, E., Ulven, T., Hennen, S., Gomeza, J., Wold, E. A., & Bergsdorf, C. (2006). Novel selective orally active CRTH2 antagonists for allergic inflammation developed from in silico derived hits. Journal of medicinal chemistry, 49(23), 6638–6641. [Link]

  • Andrés, M., Bravo, M., Buil, M. A., Calbet, M., Castro, J., Domènech, T., Eichhorn, P., Ferrer, M., Gómez, E., Lehner, M. D., Moreno, I., Roberts, R. S., & Sevilla, S. (2013). 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. Bioorganic & medicinal chemistry letters, 23(11), 3349–3353. [Link]

  • Cote, B., O'Dowd, H., & Gallant, M. (2008). Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 51(7), 2147–2159. [Link]

  • He, R., Han, G. W., & Zhao, Q. (2021). Molecular basis for lipid recognition by the prostaglandin D 2 receptor CRTH2. Proceedings of the National Academy of Sciences, 118(32). [Link]

  • Gao, J., & Pease, J. E. (2013). Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PLoS ONE, 8(9), e73623. [Link]

  • Zhao, Q., Han, G. W., & He, R. (2018). Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. Molecular cell, 72(1), 49–60.e5. [Link]

  • Lukacs, N. W., Berlin, A. A., & Cernadas, M. (2010). Antagonism of CRTH2 ameliorates chronic epicutaneous sensitization-induced inflammation by multiple mechanisms. Journal of immunology (Baltimore, Md. : 1950), 184(7), 3847–3855. [Link]

  • Lukacs, N. W., Berlin, A. A., & Cernadas, M. (2008). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. American journal of physiology. Lung cellular and molecular physiology, 295(5), L835–L843. [Link]

  • Roberts, R. S., Castro, J., & Ferrer, M. (2014). Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & medicinal chemistry letters, 24(21), 5005–5010. [Link]

  • Norman, P. (2012). Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. Journal of Medicinal Chemistry, 55(1), 54–83. [Link]

  • Gallant, M., O'Dowd, H., & Cote, B. (2010). Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. ACS Medicinal Chemistry Letters, 1(4), 141–145. [Link]

  • Kuna, P., Bjermer, L., & Peterson, S. (2014). Two Phase II randomized trials on the CRTH2 antagonist AZD1981 in adults with asthma. Drug design, development and therapy, 8, 1079–1090. [Link]

  • Boehringer Ingelheim International Gmbh. (2011). PYRAZOLE COMPOUNDS AS CRTH2 ANTAGONISTS.
  • Lukacs, N. W., & Cernadas, M. (2006). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. The American journal of pathology, 169(5), 1797–1806. [Link]

  • Singh, D., Ravi, A., & Southworth, T. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 165–173. [Link]

  • Liu, T., & Wang, G. (2018). Efficacy and safety of antagonists for chemoattractant receptor-homologous molecule expressed on Th2 cells in adult patients with asthma: a meta-analysis and systematic review. BMC pulmonary medicine, 18(1), 178. [Link]

  • Horvath, G., & Wenzel, S. E. (2011). A randomized, double-blind, placebo-controlled study of the CRTH2 antagonist OC000459 in moderate persistent asthma. Respiratory medicine, 105(6), 841–848. [Link]

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Exploratory

Topic: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid and its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adj...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a uniquely privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and favorable physicochemical properties have made it a cornerstone in the design of numerous therapeutic agents.[3][4] Clinically approved drugs such as the anti-inflammatory celecoxib, the anti-cancer agent crizotinib, and the analgesic dipyrone underscore the profound impact of the pyrazole moiety in treating a wide array of human diseases.[5][6][7] The pyrazole ring can serve as a bioisostere for other aromatic systems, often enhancing pharmacological potency and improving crucial pharmacokinetic properties like solubility and lipophilicity.[8]

This guide focuses on a specific, yet highly promising, member of this family: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS No. 1421760-43-1).[9][10] This molecule combines three key structural features: the stable pyrazole core, an N1-substituted acetic acid group that provides a critical point for receptor interaction and potential for derivatization, and a C5-isopropyl group that modulates lipophilicity and steric profile. By exploring the synthesis, derivatization, and biological potential of this core structure, we aim to provide a comprehensive resource for professionals engaged in the discovery and development of next-generation therapeutics.

Synthetic Pathways to the Core Structure

The synthesis of 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid is a multi-step process grounded in fundamental heterocyclic chemistry. The most logical and adaptable approach involves the initial formation of the substituted pyrazole ring, followed by N-alkylation to introduce the acetic acid side chain.

Core Ring Formation: The Knorr Synthesis and its Variants

The construction of the pyrazole ring is classically achieved through the condensation of a β-dicarbonyl compound with a hydrazine derivative, a method known as the Knorr pyrazole synthesis.[11] For the target molecule, the key intermediate is 5-isopropyl-1H-pyrazole. This can be synthesized by reacting a β-keto ester containing an isopropyl group, such as ethyl 4-methyl-3-oxopentanoate, with hydrazine hydrate. The reaction is typically catalyzed by a small amount of acid and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable aromatic pyrazole ring.[11]

N-Alkylation and Hydrolysis

Once 5-isopropyl-1H-pyrazole is obtained, the acetic acid moiety is introduced via N-alkylation. A common and effective method is the reaction of the pyrazole with an ethyl chloroacetate in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) to afford ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate.[12] The final step is the saponification (hydrolysis) of the ester group, typically using an aqueous base like sodium hydroxide followed by acidic workup, to yield the desired 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid.

More advanced, scalable methods for producing pyrazolylacetic acids have also been developed, utilizing building blocks like oxalic acid derivatives followed by a Wolff-Kishner-Huang Minlon reduction, which can be advantageous for multigram-scale synthesis.[13]

G cluster_synthesis Synthesis Workflow start β-Keto Ester (with Isopropyl Group) intermediate 5-Isopropyl-1H-pyrazole start->intermediate Knorr Cyclocondensation hydrazine Hydrazine Hydrate hydrazine->intermediate ester Ethyl 2-(5-isopropyl-1H- pyrazol-1-yl)acetate intermediate->ester N-Alkylation reagent Ethyl Chloroacetate + Base reagent->ester product 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid ester->product Saponification hydrolysis Hydrolysis (e.g., NaOH, then H+) hydrolysis->product

Fig 1. General synthetic workflow for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The true potential of the core molecule lies in its capacity for derivatization. Strategic modification of its functional groups allows for the fine-tuning of its pharmacological profile. Understanding the structure-activity relationships (SAR) is paramount for rational drug design.[14]

Key Points for Derivatization
  • The Carboxylic Acid Moiety: This is the most versatile handle. It can be converted into esters, amides, or hydrazides to modulate polarity, cell permeability, and receptor binding.[12] The carboxylic acid itself is a potent hydrogen bond donor and acceptor and can form critical salt-bridge interactions with biological targets.[14]

  • The C5-Isopropyl Group: This group can be varied to other alkyl or aryl substituents to probe the steric and lipophilic requirements of the target's binding pocket.[15] Increasing the size of this group can enhance van der Waals interactions but may also introduce steric hindrance.

  • The Pyrazole Ring: The C3 and C4 positions are available for electrophilic substitution, allowing for the introduction of various functional groups (e.g., halogens, nitro groups) that can alter the electronic properties of the ring and serve as additional interaction points.[7][16]

SAR Insights from Analogous Pyrazole Scaffolds
  • Anti-inflammatory Agents: For pyrazole-based COX-2 inhibitors, the N1 and C5 substituents are crucial for activity and selectivity. The N1-substituent often occupies a hydrophilic side pocket of the enzyme, while the C5-substituent fits into a hydrophobic channel.

  • Anticancer Agents: In kinase inhibitors, the pyrazole core often acts as a hinge-binding motif. Substituents are designed to extend into specific pockets of the ATP-binding site to confer potency and selectivity.[5][17] Adding hydrophilic groups can improve pharmacokinetic profiles by reducing the permeability of potentially metabolic aglycones.[18]

  • General Principles: The introduction of polar groups generally increases water solubility, while larger, non-polar groups increase lipophilicity. These modifications must be balanced to achieve optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[19]

Derivative Class Modification Site Synthetic Approach Anticipated Impact on Properties Potential Therapeutic Area
Esters Carboxylic AcidFischer EsterificationIncreased lipophilicity, potential for prodrug strategy.Anti-inflammatory, Anticancer
Amides Carboxylic AcidAmide coupling (e.g., with EDC/HOBt)Modulated H-bonding capacity, increased metabolic stability.Anticancer, Neuroprotective
C5-Aryl Analogs Isopropyl GroupSynthesis from aryl-containing β-keto estersIntroduces π-π stacking interactions, probes hydrophobic pockets.Kinase Inhibition, Antimicrobial
C4-Halo Derivatives Pyrazole Ring (C4)Electrophilic HalogenationAlters electronic profile, potential for halogen bonding.Broad-spectrum activity

Biological Activities and Therapeutic Horizons

Pyrazole derivatives are renowned for their exceptionally broad spectrum of biological activities.[2][20][21][22][23] While specific data for 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid is emerging, the activities of analogous structures provide a strong rationale for its investigation in several key therapeutic areas.

Anti-inflammatory and Analgesic Potential

A significant number of pyrazole-containing compounds function as nonsteroidal anti-inflammatory drugs (NSAIDs).[6] Many exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[5][6][24] The structural features of our core molecule are consistent with those of known COX inhibitors, making this a primary area for investigation.

Anticancer Activity

The development of pyrazole-based anticancer agents is a highly active field of research.[25] These compounds can disrupt cancer cell signaling through various mechanisms:

  • Protein Kinase Inhibition: Many pyrazoles are designed as ATP-competitive inhibitors of protein kinases that are critical for cell cycle progression and tumor growth, such as Cyclin-Dependent Kinases (CDKs).[5][17]

  • Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells and have been shown to cause cell cycle arrest at the G0/G1 interphase.[25][26]

  • Targeting Signaling Pathways: Pyrazolyl s-triazine derivatives have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade, a central pathway regulating cell growth and proliferation that is often dysregulated in cancer.[27]

G GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Pyrazole Derivative Inhibitor->EGFR Inhibits Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTOR

Fig 2. Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.
Other Potential Applications

The pyrazole scaffold has been successfully incorporated into drugs for a multitude of other conditions, including:

  • Antimicrobial and Antifungal agents [20]

  • Antidepressant and Neuroprotective agents [6]

  • Antidiabetic agents [1]

  • Antiviral compounds [21]

This remarkable versatility suggests that derivatives of 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid could yield lead compounds in numerous, potentially unrelated, therapeutic fields.

Key Experimental Protocols

To facilitate research and development, this section provides validated, step-by-step methodologies for key synthetic and analytical procedures. These protocols are designed to be self-validating, with clear endpoints and rationale.

Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one (A Knorr-Type Synthesis Example)

This protocol demonstrates the core cyclocondensation reaction using commercially available starting materials.[11] It serves as a foundational method that can be adapted for synthesizing the 5-isopropylpyrazole intermediate by substituting ethyl benzoylacetate with an appropriate isopropyl-containing β-keto ester.

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • 20-mL reaction vial with stir bar

  • Hot plate with stirring capability

  • TLC plates (silica gel 60 F254) and developing chamber

  • Mobile Phase: 30% Ethyl acetate / 70% Hexane

Procedure:

  • Reagent Combination: In a 20-mL vial, combine ethyl benzoylacetate (3 mmol, 1.0 eq) and hydrazine hydrate (6 mmol, 2.0 eq). The excess hydrazine ensures the complete consumption of the limiting reagent.

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) as a solvent and 3 drops of glacial acetic acid. The acid catalyzes the initial condensation to form the hydrazone intermediate.[11]

  • Reaction: Add a stir bar and heat the mixture to approximately 100°C with vigorous stirring. The elevated temperature drives the reaction to completion.

  • Monitoring: After 1 hour, monitor the reaction progress via TLC. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates reaction completion.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, slowly add cold water to induce precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the antiproliferative activity of synthesized derivatives against a cancer cell line (e.g., MCF-7, HCT-116).

Principle: The MTT assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is chosen to allow for multiple cell doubling times.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

  • Recent advances in the therapeutic applications of pyrazolines - PMC.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
  • Recent advances in the therapeutic applications of pyrazolines.
  • Current status of pyrazole and its biological activities - PMC.
  • (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review.
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC.
  • Connect Journals.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • Predicted pharmacokinetics and drug-like properties of compounds 2a-d and 3a-d. … - ResearchGate.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Publishing.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem.
  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI.
  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases.
  • Synthesis of Pyrazole Compounds by Using Sonication Method.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents.
  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC.
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  • 1421760-43-1|2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid - BLDpharm.
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  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Preliminary Structure-Activity Relationship (SAR) of a Novel Series of Pyrazole SKF-96365 Analogues as Potential Store-Operated Calcium Entry (SOCE) Inhibitors - MDPI.
  • Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1) - PubMed.
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Foundational

The Pyrazole Acetic Acid Scaffold in In Vitro Pharmacology: Mechanistic Insights and Assay Validation

Executive Summary: The Privileged Scaffold In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "privileged scaffold." When functionalized with an acetic acid moiety—forming pyrazole acetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the pyrazole nucleus is universally recognized as a "privileged scaffold." When functionalized with an acetic acid moiety—forming pyrazole acetic acids—the resulting molecules exhibit a highly versatile pharmacophore capable of precise interactions within complex enzyme active sites and G-protein coupled receptors (GPCRs). As a Senior Application Scientist, I have observed firsthand how the amphoteric nature of the pyrazole ring, combined with the flexible, hydrogen-bonding capacity of the acetate side chain, allows for the rational design of highly selective therapeutics[1].

This technical guide dissects the in vitro behavior of pyrazole acetic acids, focusing primarily on their role as selective Cyclooxygenase-2 (COX-2) inhibitors and CRTh2 receptor antagonists. By examining the causality behind structural modifications and detailing self-validating experimental protocols, this document serves as a robust framework for drug development professionals profiling these compounds in vitro.

Mechanistic Pathways and Target Modulation

The primary pharmacological application of pyrazole acetic acids lies in the modulation of the arachidonic acid cascade, specifically through the inhibition of COX enzymes[2]. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Lonazolac (a 1,3-disubstituted-pyrazole acetic acid) exhibit potent anti-inflammatory activity but lack selectivity, leading to gastrointestinal toxicity via COX-1 inhibition[3].

The transition to selective COX-2 inhibition requires exploiting the subtle structural differences between the COX-1 and COX-2 isoenzymes. COX-2 possesses a larger, more flexible hydrophobic side pocket. By synthesizing 1,3,4-trisubstituted pyrazole derivatives, chemists can force the molecule into a Y-shaped conformation. The pyrazole core anchors the molecule, while the acetic acid moiety forms critical electrostatic interactions (salt bridges) with the Arg120 and Tyr355 residues at the base of the COX-2 cyclooxygenase channel, effectively blocking the entry of arachidonic acid[3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) Enzyme AA->COX2 Substrate Binding PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Cyclooxygenase Activity PGE2 Prostaglandin E2 (Inflammatory Mediator) PGG2->PGE2 Peroxidase Activity Inhibitor Pyrazole Acetic Acids (e.g., Lonazolac Analogs) Inhibitor->COX2 Competitive Inhibition

COX-2 signaling cascade and pyrazole acetic acid intervention.

Beyond COX inhibition, 2-(1H-Pyrazol-1-yl)acetic acids have emerged as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2)[4]. In vitro biological evaluation reveals that the pyrazole core dictates a distinct structure-activity relationship (SAR) compared to traditional indole acetic acids, with ortho-sulfonyl benzyl substitutions driving high receptor affinity and modulating allergic inflammatory responses[4].

In Vitro Pharmacological Profiling: Quantitative SAR Data

The rigorous in vitro profiling of pyrazole acetic acid derivatives relies on calculating the Selectivity Index (SI), defined as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher SI indicates a wider therapeutic window with reduced off-target gastrointestinal effects. The data below summarizes the in vitro activities of novel lonazolac bioisosteres and other pyrazole derivatives against recombinant human COX enzymes[3][5].

Compound / DerivativeStructural NoteCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Lonazolac (3) 1,3-disubstitutedNon-selectiveNon-selective< 2.0
Derivative 15a 1,3,4-trisubstituted7.422 ± 0.453.897 ± 0.1291.90
Derivative 15b 1,3,4-trisubstituted11.42 ± 0.421.94 ± 0.0645.89
Derivatives 15c, 15d Highly optimized> 50.00.059 – 3.8928.56 – 98.71
Celecoxib (Ref) Standard Inhibitor> 50.00.2213.65
PYZ10 Thiourea-benzimidazoleNot Determined0.0000283N/A

Data synthesis demonstrates that strategic functionalization of the pyrazole acetic acid core can yield COX-2 selectivity indices vastly superior to standard clinical benchmarks like Celecoxib[3].

Methodological Causality: Self-Validating Experimental Protocols

An in vitro assay is only as reliable as its biochemical logic and internal controls. When profiling pyrazole acetic acids, the physicochemical properties of the compounds (such as their zwitterionic nature) must dictate the experimental design[1].

Protocol A: Self-Validating In Vitro COX-2 Inhibition Assay

To accurately measure the inhibition of Prostaglandin E2 (PGE2) production, the assay environment must perfectly mimic the physiological conditions required for COX-2's dual catalytic functions (cyclooxygenase and peroxidase activities)[1].

Protocol Prep Enzyme & Buffer Prep Tris-HCl (pH 8.0) Cofactor Cofactor Addition Hematin + Tryptophan Prep->Cofactor Incubate Compound Incubation 0.01 - 100 µM (15 min) Cofactor->Incubate Initiate Reaction Initiation Arachidonic Acid Incubate->Initiate Detect PGE2 Quantification ELISA Readout Initiate->Detect

Self-validating in vitro workflow for COX-2 inhibition assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a Tris-HCl buffer at pH 8.0.

    • Causality: COX enzymes are membrane-bound glycoproteins. A slightly alkaline pH is critical to maintain the structural integrity of the hydrophobic channel leading to the active site.

  • Cofactor Reconstitution: Supplement the buffer with hematin and tryptophan.

    • Causality: Hematin provides the Fe³⁺ heme prosthetic group essential for the peroxidase active site. Tryptophan acts as a reducing co-substrate (electron donor), preventing enzyme auto-inactivation and ensuring linear steady-state PGE2 production during the assay window[1].

  • Enzyme-Compound Incubation: Incubate recombinant human COX-2 enzyme with pyrazole acetic acid test compounds (titrated from 0.01 to 100 µM) for 15 minutes at 25°C[1].

  • Reaction Initiation: Add 100 µM Arachidonic acid to initiate the cascade. Incubate for exactly 5 minutes[1].

  • Reaction Termination & Quantification: Terminate the reaction using a stop solution (e.g., stannous chloride to reduce unstable PGH2 to stable PGF2α, or proceed directly to PGE2 ELISA).

  • Self-Validating Controls:

    • Vehicle Control: Ensures the solvent (e.g., DMSO) does not inhibit the enzyme.

    • Spike-in Control: Add exogenous PGE2 to the highest concentration of the test compound. If the ELISA fails to detect this known quantity, the pyrazole derivative is quenching the assay readout, and the IC₅₀ is an artifact.

Protocol B: Zwitterionic Hydrolysis of Pyrazole Esters

Often, pyrazole acetic acids are synthesized and stored as esters (e.g., Ethyl 2-(1H-pyrazol-4-yl)acetate) to maintain stability. Hydrolyzing these into the active free acid for in vitro testing presents a unique challenge[1].

Step-by-Step Methodology:

  • Saponification: Suspend the ester in a mild aqueous base (e.g., LiOH in THF/Water) to cleave the ethyl group.

  • The Amphoteric Challenge (Causality): The pyrazole ring contains a basic nitrogen (N2) and an acidic nitrogen (N1, pKa ~14), while the newly formed carboxylic acid has a pKa of ~4.2. This creates a zwitterionic landscape[1].

  • Isoelectric Precipitation: To isolate the active compound without degrading it, carefully titrate the reaction mixture with dilute HCl to the exact isoelectric point (pI) of the specific pyrazole derivative.

  • Validation: Confirm the absence of the ester peak and the presence of the free carboxylate via LC-MS prior to introducing the compound into the COX-2 assay, ensuring that the measured IC₅₀ reflects the true active pharmaceutical ingredient.

Conclusion

The pyrazole acetic acid scaffold remains a cornerstone of modern drug discovery. By understanding the mechanistic causality of its binding kinetics—and by employing rigorously controlled, self-validating in vitro assays—researchers can accurately profile these compounds, successfully navigating the complex SAR landscapes of COX-2 inhibition and CRTh2 antagonism.

References

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists Source: PubMed / NIH URL:[Link]

Sources

Exploratory

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid safety and handling

An In-Depth Technical Guide to the Safe Handling and Experimental Integration of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid Executive Summary & Chemical Identity As drug discovery pipelines increasingly rely on privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Experimental Integration of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Executive Summary & Chemical Identity

As drug discovery pipelines increasingly rely on privileged heterocyclic scaffolds, pyrazole derivatives have emerged as critical building blocks for developing potent kinase and protease inhibitors[1],[2]. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1421760-43-1) is a highly versatile bifunctional intermediate. It combines the hydrogen-bond donating/accepting potential of a pyrazole core with a terminal acetic acid moiety, making it an ideal candidate for late-stage amide coupling and esterification workflows.

However, the unique structural topology of this molecule—specifically the bulky isopropyl group at the C5 position adjacent to the N1-acetic acid chain—introduces distinct steric and physicochemical properties. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical safety data and practical, bench-level execution. By understanding the causality behind its hazards and reactivity, researchers can safely and efficiently integrate this compound into complex synthetic pathways.

Physicochemical Properties & Causality in Handling

The physical properties of a reagent dictate both its reactivity profile and its handling requirements. The amphiphilic nature of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (a lipophilic isopropyl tail combined with a hydrophilic carboxylic acid head) directly influences its solubility and dermal penetration risks.

Table 1: Quantitative Physicochemical Data and Handling Causality

PropertyValueCausality / Impact on Handling
Chemical Name 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acidN/A
CAS Number 1421760-43-1Primary identifier for SDS tracking[3].
Molecular Formula C8H12N2O2N/A
Molecular Weight 168.20 g/mol Low molecular weight facilitates rapid dissolution in polar aprotic solvents (DMF, DMSO)[3].
Structural Topology N1-acetic acid, C5-isopropylThe C5-isopropyl group creates significant steric hindrance at the N1-acyl center, necessitating highly reactive coupling reagents (e.g., HATU) to prevent sluggish kinetics[4].
Physical State Solid (Powder)Prone to aerosolization. Weighing must be performed in a localized exhaust environment to prevent inhalation.

Hazard Profiling & E-E-A-T Safety Protocols

Safety is not a checklist; it is a logical system of risk mitigation based on chemical mechanisms. The Global Harmonized System (GHS) classifies 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid under several hazard categories[5]. Understanding the mechanism behind these hazards ensures robust laboratory safety.

Mechanistic Hazard Breakdown
  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The free carboxylic acid moiety can cause localized pH shifts upon contact with the moisture on mucosal membranes or skin. Furthermore, the lipophilic isopropyl group enhances the molecule's ability to partition into the lipid bilayer of the stratum corneum, exacerbating dermal irritation[5].

  • H335 (May cause respiratory irritation): Aerosolized micro-particles of the acidic powder can interact with the respiratory tract lining, causing acute inflammation[5].

  • H302 (Harmful if swallowed): Acute oral toxicity necessitates strict segregation from food/drink and mandates rigorous hand hygiene[5].

SafetyLogic Hazard Hazard Identification CAS 1421760-43-1 Skin Skin/Eye Irritation (H315, H319) Hazard->Skin Resp Respiratory Irritation (H335) Hazard->Resp Oral Acute Oral Toxicity (H302) Hazard->Oral PPE PPE: Nitrile Gloves (>0.11mm), Safety Goggles Skin->PPE Hood Engineering: Fume Hood (Face Velocity >100 fpm) Resp->Hood Hygiene Protocol: Segregated Storage, Wash Stations Oral->Hygiene Safe Safe Handling Established PPE->Safe Hood->Safe Hygiene->Safe

Hazard identification and mitigation logic for handling 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Self-Validating Safety Protocol
  • Verification Step 1: Before opening the reagent bottle, verify fume hood face velocity is ≥100 fpm.

  • Verification Step 2: Inspect nitrile gloves for micro-tears. Because the compound is an organic acid, any dermal exposure should be immediately neutralized with a dilute, weak base (e.g., 1% sodium bicarbonate) followed by copious water.

Experimental Workflow: Safe Integration into Synthetic Pathways

The most common application for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is the generation of amide libraries for structure-activity relationship (SAR) studies[6],[2].

The Causality of Reagent Selection: Standard carbodiimides (like EDC/HOBt) often yield poor conversions with this specific substrate. Why? The steric bulk of the C5-isopropyl group shields the adjacent N1-acetic acid carbonyl carbon from nucleophilic attack. To overcome this, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive At-ester (7-azabenzotriazole active ester) that drastically accelerates the coupling kinetics, bypassing the steric penalty[6],[4].

Self-Validating HATU Amide Coupling Protocol

Step 1: Pre-Activation Phase

  • Action: In an oven-dried round-bottom flask under N₂, dissolve 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C. Add DIPEA (3.0 eq), followed by HATU (1.2 eq).

  • Causality: DIPEA deprotonates the carboxylic acid. Cooling to 0°C prevents the degradation of the transient uronium intermediate.

  • Validation Checkpoint: Stir for 15 minutes. Perform a rapid TLC (Hexanes/EtOAc 1:1). The formation of the active ester is confirmed by the appearance of a new, less polar spot compared to the baseline starting acid. Do not proceed until this spot is dominant.

Step 2: Nucleophilic Addition

  • Action: Add the target primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Causality: The amine acts as a nucleophile, displacing the At-ester leaving group to form the stable amide bond.

  • Validation Checkpoint: Analyze a 10 µL reaction aliquot via LC-MS. The reaction is complete when the active ester mass disappears and the desired product mass [M+H]⁺ is the base peak.

Step 3: Aqueous Workup and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: The basic quench neutralizes excess acid and removes water-soluble HATU byproducts (such as tetramethylurea).

  • Validation Checkpoint: Check the pH of the aqueous layer; it must be mildly basic (pH ~8) to ensure all unreacted starting acid remains in the aqueous phase as a water-soluble carboxylate salt.

ExperimentalWorkflow A 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1421760-43-1) B Activation Phase HATU (1.2 eq), DIPEA (3.0 eq) in DMF A->B Dissolve & Cool C Active Ester Intermediate (Validation: TLC Check) B->C Stir 15 min D Nucleophilic Addition Amine (1.1 eq), 0°C to RT C->D Add Amine E Reaction Progression Stir 2-4h (Validation: LC-MS) D->E Warm to RT F Aqueous Workup NaHCO3 Quench & EtOAc Extraction E->F >95% Conversion G Purification Flash Column Chromatography F->G Isolate Organic Phase H Purified Target Amide G->H Evaporate Solvent

HATU-mediated amide coupling workflow for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Storage, Stability, and Waste Management

  • Storage Conditions: Store sealed at 2-8°C under an inert atmosphere (Argon or Nitrogen). The carboxylic acid moiety can be slightly hygroscopic; moisture ingress can lead to clumping and inaccurate stoichiometric weighing.

  • Chemical Stability: While generally stable, prolonged exposure to high temperatures (>100°C) in the presence of strong acids may induce decarboxylation of the N-acetic acid group.

  • Waste Disposal: Unreacted starting material and organic extracts should be disposed of in halogen-free organic waste containers, strictly adhering to local environmental regulations regarding heterocyclic compounds.

References

  • [3] BLD Pharmatech. 1421760-43-1 | 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. bldpharm.com. 3

  • [5] BLD Pharmatech. Hazard Information for 1421760-43-1. bldpharm.com. 5

  • [1] ACS Medicinal Chemistry Letters. Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. acs.org. 1

  • [6] PubMed Central (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. nih.gov. 6

  • [2] Journal of Medicinal Chemistry. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). acs.org.2

  • [4] Growing Science. Process optimization for acid-amine coupling: a catalytic approach. growingscience.com. 4

Sources

Foundational

An In-depth Technical Guide to 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The following sections detail it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. The following sections detail its chemical identity, commercial availability, synthesis, quality control, and potential applications, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Isomeric Forms

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The substitution pattern is crucial for its chemical properties and biological activity. It is essential to distinguish between its isomers, as they are distinct chemical entities with unique CAS numbers and potentially different biological activities.

Key Isomers:

Isomer NameCAS NumberStructure
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid 1421760-43-1 (Target of this Guide)
(1-isopropyl-1H-pyrazol-5-yl)acetic acid1260658-80-7Isomer
2-((1-Isopropyl-1H-pyrazol-4-yl)oxy)acetic acid1595725-03-3Related Compound

Commercial Availability

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1421760-43-1) is available from several commercial chemical suppliers. Researchers should always verify the purity and identity of the supplied material using the Certificate of Analysis (CoA).

Table of Commercial Suppliers:

SupplierProduct NameCAS NumberPurityNotes
BLDpharm[1]2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid1421760-43-1≥95%Available for online ordering.[1]
Hangzhou Haorui Chemical Co., Ltd.[2]2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid1421760-43-198%Product code HR450863.[2]

Suppliers of Isomeric Forms:

SupplierProduct NameCAS NumberPurity
MilliporeSigma(1-isopropyl-1H-pyrazol-5-yl)acetic acid1260658-80-795%

Synthesis and Manufacturing

The synthesis of pyrazolylacetic acids can be approached through various methods. A common and practical approach involves the alkylation of a pre-formed pyrazole ring.[3] The following represents a plausible and illustrative synthetic workflow for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Illustrative Synthetic Workflow

G cluster_0 Step 1: Formation of 5-Isopropyl-1H-pyrazole cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 4-Methyl-2-pentanone C Intermediate Enaminone A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E 5-Isopropyl-1H-pyrazole C->E Cyclization D Hydrazine D->E F 5-Isopropyl-1H-pyrazole I Ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate F->I Alkylation G Ethyl bromoacetate G->I H Base (e.g., K2CO3) H->I J Ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate M 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid J->M Saponification K Base (e.g., NaOH or LiOH) K->M L Acidic Workup L->M

Caption: Illustrative synthetic workflow for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example based on general methods for the synthesis of pyrazolylacetic acids and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 5-Isopropyl-1H-pyrazole This step is based on the general principle of forming a pyrazole ring from a 1,3-dicarbonyl equivalent and hydrazine.

Step 2: Synthesis of Ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate This step describes the N-alkylation of the pyrazole ring.

  • To a solution of 5-isopropyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate.

Step 3: Hydrolysis to 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid This final step involves the saponification of the ester to the carboxylic acid.

  • Dissolve the ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add a base such as lithium hydroxide or sodium hydroxide (1.5-2.0 eq).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the ester is fully consumed.

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Quality Control and Characterization

Ensuring the identity and purity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is critical for its use in research and development. A comprehensive Certificate of Analysis (CoA) should be requested from the supplier.

Representative Certificate of Analysis (CoA)

This is an illustrative CoA and the actual data should be obtained from the supplier.

TestSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR (400 MHz, CDCl₃)
Purity (HPLC) ≥98.0%99.2%HPLC
Mass Spectrum (MS) [M+H]⁺ = 183.11183.1ESI-MS
Melting Point Report110-115 °CMelting Point Apparatus
Residual Solvents As per ICH Q3CMeets requirementsGC-HS
¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is a critical tool for structural confirmation. The expected signals for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in CDCl₃ would include:

  • A doublet for the two methyl groups of the isopropyl moiety.

  • A septet for the CH of the isopropyl group.

  • A singlet for the methylene protons of the acetic acid group.

  • Two doublets for the two protons on the pyrazole ring.

  • A broad singlet for the carboxylic acid proton.

Safety and Handling

A Safety Data Sheet (SDS) provides essential information for the safe handling, storage, and disposal of a chemical. While a specific SDS for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid was not publicly available, the following information is based on general knowledge of similar heterocyclic carboxylic acids.

Illustrative Safety Data Sheet (SDS) Information

Hazards:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Wear protective gloves, eye protection, and face protection.

  • Use only in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash hands thoroughly after handling.

First Aid:

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Storage:

  • Store in a well-ventilated place. Keep container tightly closed. Store locked up.

Applications in Research and Drug Discovery

Pyrazole derivatives are a well-established class of compounds in medicinal chemistry, with many approved drugs containing this scaffold. The pyrazole ring can act as a versatile scaffold for interacting with various biological targets.

Potential Therapeutic Areas

The structural features of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid suggest potential applications in areas where other pyrazole derivatives have shown activity, including:

  • Anti-inflammatory Agents: The carboxylic acid moiety can mimic the acidic group present in many non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole core is found in the selective COX-2 inhibitor, celecoxib.

  • Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atoms can act as hydrogen bond acceptors, and the substituents can be tailored to fit into specific ATP-binding pockets.

  • Antimicrobial Agents: Pyrazole derivatives have been investigated for their antibacterial and antifungal properties.

  • Central Nervous System (CNS) Agents: The pyrazole ring is present in compounds targeting various CNS receptors and enzymes.

Logical Workflow for Investigating Biological Activity

G A 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid B In silico Screening (Docking, Pharmacophore Modeling) A->B Hypothesis Generation C In vitro Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) B->C Target Identification D Cell-based Assays (e.g., Cytotoxicity, Target Engagement) C->D Confirmation of Activity E Lead Optimization (SAR studies) D->E Structure-Activity Relationship F In vivo Animal Models E->F Efficacy and Safety Testing G Preclinical Development F->G Candidate Selection

Caption: A logical workflow for the investigation of the biological activity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Conclusion

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a readily accessible building block for medicinal chemistry and drug discovery programs. Its structural features make it an interesting candidate for exploration in various therapeutic areas. Researchers should pay close attention to the specific isomer being used and ensure the quality of the material through appropriate analytical techniques. This guide provides a foundational understanding of this compound to facilitate its effective use in a research and development setting.

References

  • Hangzhou Haorui Chemical Co., Ltd. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. [Link]

  • Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • Liu, Z., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). A facile synthesis of pyrazole derivatives in neat WERSA. Journal of the Indian Chemical Society, 96, 1441-1444.
  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery, 12(12), 1215-1234. [Link]

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the Purification of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid by Recrystallization

Introduction: The Critical Role of Purity for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in Research and Development 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative, a class of heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in Research and Development

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazole-based structures are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise biological function and pharmacological profile of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid are intrinsically linked to its absolute purity. Impurities, even in trace amounts, can lead to erroneous biological data, unpredictable side effects, and complications in downstream applications. Therefore, a robust and reproducible purification method is paramount.

Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds. It relies on the differential solubility of a compound and its impurities in a chosen solvent or solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove by-products, unreacted starting materials, and other contaminants, yielding a highly purified crystalline product. This application note provides a detailed, step-by-step protocol for the purification of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid by recrystallization, grounded in the fundamental principles of solubility and crystal growth.

The Science of Recrystallization: A Primer

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of a given compound should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvating Power at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical Inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

The process of recrystallization involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution. This supersaturation drives the crystallization process, where the molecules of the target compound self-assemble into a highly ordered crystal lattice, excluding the randomly dispersed impurity molecules.

Experimental Protocol: Purification of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

This protocol outlines a method for the recrystallization of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. Given the presence of a polar carboxylic acid group and a less polar isopropyl-pyrazole moiety, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Ethanol is a common and effective solvent for many pyrazole derivatives and carboxylic acids.[1]

Materials and Equipment:
  • Crude 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Watch glass

  • Ice bath

Solvent System Selection Rationale:

Based on the "like dissolves like" principle, the carboxylic acid group imparts polarity, suggesting solubility in polar solvents like alcohols.[2] The isopropyl and pyrazole groups contribute to some non-polar character. Ethanol is a good starting point as it is a moderately polar solvent capable of hydrogen bonding, which should effectively dissolve the target compound when heated. Water can be used as an anti-solvent in a mixed-solvent system to reduce the solubility of the compound upon cooling and induce crystallization.

Step-by-Step Recrystallization Procedure:
  • Dissolution: Place the crude 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (e.g., 1.0 g) into an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

  • Heating to Dissolve: Gently heat the mixture on a hot plate with continuous stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is critical for removing impurities that are insoluble in the hot recrystallization solvent.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, you can induce crystallization by scratching the inner wall of the flask with a glass stirring rod at the surface of the solution or by adding a seed crystal of pure 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

  • Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has commenced, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing the Crystals: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the Büchner funnel for a period. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature below the compound's melting point.

Mixed-Solvent Recrystallization (Alternative Protocol):

If the compound is found to be too soluble in ethanol even at low temperatures, a mixed-solvent system of ethanol and water can be employed.

  • Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol as described above.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Isolation: Allow the solution to cool slowly, and follow steps 5-9 from the single-solvent protocol.

Data and Expected Outcomes

ParameterRecommended Value/RangeExpected Outcome
Solvent System Ethanol or Ethanol/WaterFormation of well-defined crystals
Crude to Solvent Ratio (w/v) ~1:10 to 1:20 (to be determined empirically)Complete dissolution at elevated temperature
Cooling Time 1-2 hours at room temperature, followed by >30 min in an ice bathMaximized crystal yield
Expected Yield 70-90% (dependent on initial purity)High recovery of purified product
Purity (Post-Recrystallization) >99% (as determined by HPLC or NMR)Significant reduction of impurities
Melting Point Sharp and in a narrow range (literature or experimentally determined value)An increase and sharpening of the melting point compared to the crude material is indicative of higher purity

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Compound in Flask B Add Minimum Hot Solvent A->B C Stir and Heat B->C D Fully Dissolved Solution C->D E Hot Gravity Filtration (Optional) D->E Insoluble Impurities Present F Cool to Room Temperature D->F No Insoluble Impurities E->F G Induce Crystallization (Optional) F->G No Crystals Form H Cool in Ice Bath F->H Crystals Form G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Pure Crystalline Product K->L

Caption: Workflow for the recrystallization of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly.Use a lower boiling point solvent. Ensure slow cooling. Add slightly more solvent to lower the saturation temperature.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod. Add a seed crystal. Evaporate some of the solvent to increase concentration and then cool again.
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before cooling was complete.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can also adsorb the product, so use it sparingly.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid via recrystallization. By carefully selecting the solvent system and controlling the cooling rate, researchers can achieve a high yield of highly purified material. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds, making recrystallization an indispensable tool in the modern research and development laboratory.

References

  • Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2011). Biological activities of pyrazoline derivatives--a recent development. Recent patents on anti-infective drug discovery, 6(2), 144–154.
  • Faisal, M., et al. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(1), 1-30.
  • Wagare, S. D., et al. (2016).
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
  • Laurence, L. C., & Craig, A. C. (2011). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).
  • Gilbert, J. C., & Martin, S. F. (2010). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.
  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]

  • Achievable. (n.d.). Alcohols and carboxylic acids | Structure, function, and reactivity of bio-relevant molecules. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive Characterization of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Introduction 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a common structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a substituted pyrazole derivative. The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a common structural motif in many biologically active compounds.[1][2][3][4][5] The characterization of such molecules is a critical step in drug discovery and development, ensuring purity, stability, and structural integrity. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, intended for researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to be robust and self-validating, providing a clear rationale for experimental choices.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is paramount for method development.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₂[6][7]
Molecular Weight168.19 g/mol [6]
AppearanceSolid[6]
Purity≥95% (typical commercial grade)[6]

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for determining the purity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.[8][9] The carboxylic acid and pyrazole moieties provide sufficient polarity for retention on a C18 stationary phase.

Rationale for Method Design:

  • Stationary Phase: A C18 column is selected for its versatility and proven performance in retaining a wide range of organic molecules.

  • Mobile Phase: A mixture of a weak acid in water and an organic modifier is employed. The acid (e.g., formic or acetic acid) suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. Acetonitrile or methanol is used as the organic modifier to elute the analyte from the column. A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.

  • Detection: The pyrazole ring contains a chromophore that allows for UV detection. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

Experimental Protocol: RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm (or λmax determined by DAD)
Injection Volume10 µL
  • Sample Preparation:

    • Prepare a stock solution of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in methanol at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to a final concentration of 100 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

    • The theoretical plates for the analyte peak should be greater than 2000.

    • The tailing factor should be between 0.8 and 1.5.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation System Suitability A Weigh Compound B Dissolve in Methanol (Stock) A->B C Dilute with Mobile Phase B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E 10 µL Injection F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition & Processing G->H I RSD < 2% (n=5) H->I J Theoretical Plates > 2000 H->J K Tailing Factor 0.8-1.5 H->K

Caption: Workflow for RP-HPLC analysis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, due to its carboxylic acid group, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is required to convert the polar carboxylic acid into a more volatile ester.

Rationale for Method Design:

  • Derivatization: Methylation with diazomethane or silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) are common methods to increase the volatility of carboxylic acids.

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte from other components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, aiding in structural elucidation.[10][11]

Experimental Protocol: GC-MS (with derivatization)

  • Derivatization (Methylation):

    • Safety Precaution: Diazomethane is highly toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

    • Dissolve 1-2 mg of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in 1 mL of diethyl ether.

    • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 10 minutes.

    • Gently bubble nitrogen gas through the solution to remove excess diazomethane.

  • Instrumentation:

    • GC system coupled to a mass spectrometer with an EI source.

  • GC-MS Conditions:

ParameterCondition
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400

Expected Fragmentation Pattern:

The mass spectrum of the methylated derivative is expected to show a molecular ion peak (M⁺) and characteristic fragments resulting from the loss of the methoxycarbonyl group, cleavage of the isopropyl group, and fragmentation of the pyrazole ring.[10][11] The loss of a methyl radical from the isopropyl group is a common fragmentation pathway for isopropyl-substituted compounds.[12]

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

Rationale for Spectral Interpretation:

  • ¹H NMR: The spectrum will show distinct signals for the protons of the isopropyl group (a doublet and a septet), the methylene protons of the acetic acid side chain (a singlet), and the protons on the pyrazole ring (two doublets or two singlets depending on the substitution pattern). The chemical shifts of these protons are influenced by their electronic environment. For instance, the methylene protons adjacent to the pyrazole nitrogen will be deshielded.

  • ¹³C NMR: The spectrum will show resonances for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (around 170-180 ppm).

Experimental Protocol: NMR

  • Sample Preparation:

    • Dissolve approximately 10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • Instrumentation:

    • NMR spectrometer operating at a field strength of 400 MHz or higher.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra using standard pulse sequences.

    • For ¹H NMR, the spectral width should be sufficient to cover the expected chemical shift range (typically 0-12 ppm).

    • For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsMultiplicityApprox. Chemical Shift (ppm)
Isopropyl -CH₃Doublet~1.2
Isopropyl -CHSeptet~3.0
Pyrazole -CHSinglet/Doublet~6.0 and ~7.5
Methylene -CH₂Singlet~4.8
Carboxylic Acid -OHBroad Singlet~10-12

Note: The observation of the carboxylic acid proton may depend on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[13][14][15]

Rationale for Spectral Interpretation:

  • The spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the alkyl groups, and C=N and C=C stretches of the pyrazole ring.

Experimental Protocol: FTIR

  • Sample Preparation:

    • For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation:

    • FTIR spectrometer.

  • Data Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum and ratio it against the sample spectrum.

Expected FTIR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C-H (Alkyl)2970-2850
C=O (Carbonyl)1720-1700
C=N, C=C (Pyrazole Ring)1600-1450

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy Compound 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid HPLC HPLC (Purity & Quantification) Compound->HPLC GCMS GC-MS (Volatile Impurities & Structure) Compound->GCMS NMR NMR (Structural Elucidation) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR MS Mass Spectrometry (Molecular Weight & Fragmentation) Compound->MS HPLC->MS LC-MS

Caption: Interrelation of analytical techniques for comprehensive characterization.

Conclusion

The analytical methods described in this application note provide a robust framework for the comprehensive characterization of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and structural integrity. The provided protocols are designed to be a starting point for method development and can be further optimized and validated according to specific regulatory requirements.

References

  • A vibrational assignment for pyrazole - Journal of the Chemical Society B - RSC Publishing. Available at: [Link]

  • Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities - ResearchGate. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. Available at: [Link]

  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. Available at: [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry.
  • Analytical Method by High Performance Liquid Chromatography - IJPPR. Available at: [Link]

  • UCSD/CCMS - Spectrum Library - GNPS. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - Amazon AWS. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups - University of Ottawa NMR Facility Blog. Available at: [Link]

  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with Methanol - eurl-pesticides.eu. Available at: [Link]

  • 855 DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE.
  • CIPAC/4105/R GUIDELINES FOR THE DESIGN OF CHROMATOGRAPHIC ANALYTICAL METHODS INTENDED FOR CIPAC COLLABORATIVE STUDY.
  • 2-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]acetic acid - PubChem. Available at: [Link]

  • Isopropyl Alcohol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step - YouTube. Available at: [Link]

  • propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. Available at: [Link]

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Method

NMR analysis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Application Note: Advanced NMR Structural Elucidation of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid Contextualizing the Molecule in Drug Discovery Pyrazole-1-acetic acid derivatives, such as 2-(5-Isopropyl-1H-pyrazol-1-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced NMR Structural Elucidation of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Contextualizing the Molecule in Drug Discovery

Pyrazole-1-acetic acid derivatives, such as 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 1421760-43-1) , are highly privileged pharmacophores in modern medicinal chemistry. They frequently serve as critical structural building blocks for positive allosteric modulators (PAMs) targeting muscarinic acetylcholine receptors and act as versatile tripodal ligands in transition-metal chemotherapeutics . In these applications, the precise spatial arrangement of the isopropyl group relative to the acetic acid moiety dictates the steric bulk, receptor binding affinity, and metallo-complexation geometry.

The Regioisomer Challenge: Causality in Analytical Design

The synthesis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid typically proceeds via the N-alkylation of 3-isopropyl-1H-pyrazole with bromoacetic acid under basic conditions. Because the starting material exists as a pair of rapidly interconverting tautomers (3-isopropyl-1H-pyrazole ⇌ 5-isopropyl-1H-pyrazole), the alkylation invariably yields a mixture of two regioisomers:

  • Isomer A: 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid

  • Isomer B: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (Target)

Standard 1D 1 H NMR is often insufficient to definitively distinguish these isomers due to the nearly identical electronic environments of the pyrazole protons. While 1D NOESY can provide spatial proximity data (e.g., an NOE between the acetic acid CH 2​ and the isopropyl group), NOE intensities are highly dependent on the rotameric state of the molecule and can yield ambiguous results. Therefore, a self-validating analytical system must rely on 2D Heteronuclear Multiple Bond Correlation (HMBC) to map the invariant scalar carbon-proton coupling network.

Quantitative Data Reference

The following table summarizes the theoretical and empirically supported NMR assignments for the target molecule. DMSO- d6​ is explicitly chosen as the solvent to ensure complete solvation of the carboxylic acid and to shift the residual water peak (~3.3 ppm) far away from the critical acetic acid CH 2​ signal (~4.95 ppm).

Position 1 H Chemical Shift (ppm)Multiplicity & Integration 13 C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
COOH ~12.80br s, 1H--
C=O --169.8-
N1-CH 2​ 4.95s, 2H50.2C=O, C5, C3 (weak)
C3-H 7.35d, J = 1.8 Hz, 1H138.2C4, C5
C4-H 6.15d, J = 1.8 Hz, 1H104.5C3, C5
C5 --145.6-
iPr-CH 2.95hept, J = 6.8 Hz, 1H25.8C5, C4, iPr-CH 3​
iPr-CH 3​ 1.15d, J = 6.8 Hz, 6H22.5C5 (weak), iPr-CH

Self-Validating Experimental Protocol

To ensure absolute confidence in the structural assignment, the following step-by-step methodology establishes a closed-loop validation system.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Note: Anhydrous solvent is critical to prevent proton exchange broadening of the carboxylic acid OH.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no particulates are suspended, which could degrade magnetic field homogeneity.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels to maximize the signal-to-noise ratio (SNR).

  • Execute gradient shimming (Z-axis) until the full width at half maximum (FWHM) of the TMS peak is < 1.0 Hz.

Step 3: 1D Acquisition

  • 1 H NMR: Acquire 16 scans with a 30° pulse angle, a spectral width of 15 ppm, and a relaxation delay (d1) of 2.0 seconds to ensure complete relaxation of the aliphatic protons.

  • 13 C NMR: Acquire 512 to 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a d1 of 2.0 seconds.

Step 4: 2D HMBC Acquisition (The Regioisomer Test)

  • Set up a gradient-selected HMBC experiment.

  • Crucial Parameter: Optimize the long-range coupling delay for J = 8 Hz (typically 62.5 ms). This is the optimal window to capture the 2J and 3J couplings across the heteroaromatic pyrazole ring.

  • Acquire with 4-8 scans per increment and 256 t1​ increments.

Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B 1D 1H NMR Acquisition (ns=16, d1=2s) A->B C 1D 13C NMR Acquisition (ns=512, d1=2s) A->C D 2D HMBC / HSQC (Regioisomer Validation) B->D C->D E Data Processing & Multiplet Analysis D->E

Fig 1. Sequential NMR acquisition workflow for comprehensive structural validation.

Data Interpretation & Causality

The self-validation of the 5-isopropyl regioisomer relies entirely on the convergence of scalar coupling pathways. In the HMBC spectrum, locate the quaternary carbon resonance at ~145.6 ppm.

If the molecule is the 5-isopropyl isomer , this carbon (C5) will exhibit strong cross-peaks with both the acetic acid CH 2​ protons (~4.95 ppm, 3J coupling) and the isopropyl methine proton (~2.95 ppm, 2J coupling).

Conversely, if the sample were the 3-isopropyl isomer , the acetic acid CH 2​ would correlate to C5 (~138 ppm, unsubstituted), while the isopropyl methine would correlate to C3 (~145.6 ppm, substituted). The absence of a shared carbon correlation between the N-alkyl appendage and the C-alkyl appendage definitively rules out the 3-isomer.

HMBC H_CH2 H-α (CH2) C5 C5 (Pyrazole) H_CH2->C5 3J (Validates N1) C_COOH C=O (Acid) H_CH2->C_COOH 2J H_iPr H-iPr (CH) H_iPr->C5 2J (Validates C5) H_C4 H-C4 H_C4->C5 2J C3 C3 (Pyrazole) H_C4->C3 2J

Fig 2. Critical HMBC correlation network establishing the 5-isopropyl regiochemistry.

By adhering to this protocol, researchers ensure that the structural integrity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is rigorously proven prior to downstream biological assays, preventing costly false positives in SAR (Structure-Activity Relationship) campaigns.

References

  • Bender, A. M., et al. (2024). "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Pellei, M., et al. (2022). "Novel Silver Complexes Based on Phosphanes and Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands Targeting TrxR: New Promising Chemotherapeutic Tools Relevant to SCLC Management". International Journal of Molecular Sciences, 23(14), 7708. URL:[Link]

Application

Application Note: A Robust, Validated HPLC Method for Purity Determination of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Abstract This application note details a highly specific and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a key...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly specific and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The method is designed for accuracy, precision, and robustness, making it suitable for quality control and stability testing in drug development and manufacturing environments. The development of this method was guided by predicted physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[4] 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic carboxylic acid derivative whose purity must be rigorously controlled. High-performance liquid chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main component and any potential impurities.[1][5]

The development of a robust HPLC method hinges on a thorough understanding of the analyte's physicochemical properties. In the absence of extensive empirical data for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, we leveraged in-silico prediction tools to estimate its acid dissociation constant (pKa), octanol-water partition coefficient (logP), and UV-visible absorption spectrum. These predicted parameters provided a rational basis for the selection of the stationary phase, mobile phase composition, and detector settings.

Predicted Physicochemical Properties:

ParameterPredicted ValueImplication for HPLC Method Development
pKa ~4.2 (for the carboxylic acid)The compound is acidic. To ensure it is in its non-ionized, more retained form, the mobile phase pH should be set at least 1-2 pH units below the pKa. A pH of ~2.5-3.0 is therefore ideal.[6]
logP ~1.5Indicates moderate hydrophobicity, suggesting good retention on a C18 stationary phase with a standard water/acetonitrile or water/methanol mobile phase.
UV λmax ~210-220 nmThe pyrazole ring system is expected to have a strong absorbance in the low UV range. A detection wavelength of 215 nm is proposed for high sensitivity.[2]

This application note provides a comprehensive, step-by-step protocol for the HPLC analysis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, including a full validation package as per regulatory expectations.

Chromatographic Method

A meticulous selection of chromatographic parameters was undertaken to achieve optimal separation and peak shape for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid and its potential process-related impurities and degradation products.

Causality Behind Experimental Choices:
  • Stationary Phase: A C18 column was chosen due to the predicted moderate hydrophobicity (logP ~1.5) of the analyte. The C18 stationary phase provides excellent retention for compounds of this nature. A column with a particle size of 3.5 µm offers a good balance between efficiency and backpressure.

  • Mobile Phase: A simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile was selected for its robustness and UV transparency.

    • Aqueous Component: A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was chosen. This pH is approximately 1.7 units below the predicted pKa of the carboxylic acid moiety, ensuring that the analyte is in its protonated, non-ionized form. This minimizes peak tailing and provides stable retention times.[6]

    • Organic Modifier: Acetonitrile was selected for its low viscosity and UV cutoff, providing good elution strength and low baseline noise at the chosen detection wavelength.

  • Detection: Based on the predicted UV spectrum, a detection wavelength of 215 nm was selected to maximize sensitivity for the parent compound and any potential impurities containing the pyrazole chromophore.

Chromatographic Conditions Table:
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 20 mM Potassium Phosphate (pH 2.5) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD) or UV Detector
Detection Wavelength 215 nm
Run Time 15 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 2.5 with 85% phosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • Prepare the final mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile.

  • Degas the mobile phase by sonication or helium sparging.

Standard Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Sample Solution Preparation (100 µg/mL):

  • Accurately weigh approximately 10 mg of the 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Method Validation

The developed method was validated according to the ICH Q2(R1) guideline for specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted.[7] A sample of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid was subjected to various stress conditions to generate potential degradation products. The stressed samples were then analyzed by the proposed HPLC method.

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 48 hours.

After exposure, the samples were diluted with the mobile phase to a concentration of 100 µg/mL and injected into the HPLC system. The chromatograms of the stressed samples were compared with that of an unstressed sample to evaluate the resolution between the parent peak and any degradation products.

G

Validation Parameters and Acceptance Criteria
Validation ParameterProtocolAcceptance Criteria
Linearity A series of seven solutions ranging from 1 µg/mL to 150 µg/mL were prepared and injected. A calibration curve was constructed by plotting peak area against concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy (Recovery) The method was assessed by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.Mean recovery between 98.0% and 102.0%
Precision Repeatability (Intra-day): Six replicate injections of the standard solution (100 µg/mL) were performed on the same day. Intermediate Precision (Inter-day): The repeatability assay was performed on a different day by a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).The LOQ should be adequate for quantifying impurities at the reporting threshold.
Robustness The effect of small, deliberate variations in method parameters was evaluated, including mobile phase composition (±2%), column temperature (±2 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within acceptable limits, and the peak shape and retention time should not be significantly affected.

G

Conclusion

The RP-HPLC method detailed in this application note is a reliable and robust tool for the purity determination of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. The method development was guided by a scientific understanding of the analyte's predicted physicochemical properties, leading to a highly specific and stable analytical procedure. The comprehensive validation demonstrates that the method is accurate, precise, and suitable for its intended purpose in a regulated pharmaceutical environment. This method can be readily implemented in quality control laboratories for routine analysis and stability studies.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • Chromatography Forum. (2008, September 25). how drug's pKa help in RP-HPLC method development.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Bentham Science Publishers. (2016, February 1). Impurities and Forced Degradation Studies: A Review.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • Agilent. (2023, April 15). Understanding the Latest Revisions to USP <621>.
  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ICH. (n.d.). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).

Sources

Method

Application Note: Leveraging 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in Quantitative High-Throughput Screening (qHTS)

Executive Summary In modern drug discovery, the rapid generation of high-quality chemical matter is paramount. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid serves as a highly privileged bifunctional building block for comb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rapid generation of high-quality chemical matter is paramount. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid serves as a highly privileged bifunctional building block for combinatorial library synthesis and high-throughput screening (HTS). This application note details the scientific rationale, direct-to-biology synthesis workflows, and self-validating qHTS protocols required to successfully deploy this fragment in the discovery of novel therapeutics, using Lactate Dehydrogenase (LDH) inhibition as a model system.

Scientific Rationale: The Pyrazole-Acetic Acid Pharmacophore

The selection of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid for HTS library generation is driven by its unique structural and physicochemical properties:

  • The Pyrazole Core: Pyrazoles are highly stable, electron-rich heterocycles that act as excellent bioisosteres for aromatic rings and amides. They provide distinct vector geometries for hydrogen bonding and π−π stacking interactions within target binding pockets[1].

  • C5-Isopropyl Substitution: The isopropyl group introduces localized steric bulk and lipophilicity. This allows the fragment to anchor deeply into hydrophobic sub-pockets of target proteins, significantly improving Ligand Efficiency (LE) without adding excessive molecular weight[2].

  • N1-Acetic Acid Handle: The carboxylic acid moiety acts as a highly efficient synthetic handle. It enables rapid, near-quantitative amide coupling with diverse amine libraries, facilitating the generation of hundreds of derivatives in parallel.

Historically, pyrazole-based derivatives have yielded highly potent, cell-active inhibitors across diverse indications, ranging from LDH inhibitors in cancer metabolism[3] to first-in-class HIV-1 capsid inhibitors like Lenacapavir[4].

Direct-to-Biology Library Synthesis Workflow

Causality & Experimental Design

Traditional drug discovery relies on the synthesis, purification, and isolation of individual compounds—a major bottleneck. To accelerate hit identification, we utilize a "direct-to-biology" nanoscale synthesis approach . By reacting 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid with a spatially arrayed library of primary and secondary amines in 384-well plates, we generate crude reaction mixtures that are screened directly.

We utilize HATU and DIPEA in anhydrous DMF because this coupling chemistry drives reactions to >95% completion within hours at room temperature. High conversion is critical: unreacted electrophiles or side products can act as Pan-Assay Interference Compounds (PAINS), leading to false positives in the subsequent biological assay.

HTS_Workflow A 2-(5-Isopropyl-1H-pyrazol-1-yl) acetic acid C High-Throughput Amide Coupling A->C B Amine Library (Diversity Set) B->C D qHTS Assay (1536-well) C->D E Hit Validation & SAR D->E

Workflow for parallel library synthesis and qHTS using the pyrazole-acetic acid building block.
Protocol 1: High-Throughput Nanoscale Amide Coupling

This protocol is designed as a self-validating system to ensure chemical integrity prior to biological screening.

  • Preparation: Prepare a 100 mM stock solution of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid and a 100 mM stock of HATU in anhydrous DMF.

  • Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 100 nL of the building block and 100 nL of HATU into each well of a 384-well cyclic olefin copolymer (COC) plate.

  • Activation: Add 50 nL of DIPEA to each well. Centrifuge the plate at 1000 x g for 1 minute and incubate at room temperature for 15 minutes to form the active ester.

  • Library Addition: Dispense 100 nL of diverse amines (100 mM in DMSO) from the diversity library into the respective wells.

  • Reaction & Quench: Seal the plate and incubate for 4 hours at room temperature. Quench the reaction by adding 1 µL of quenching buffer (100 mM Tris-HCl, pH 7.4) to neutralize unreacted intermediates.

  • Self-Validating QC Step: Randomly sample 5% of the wells (approx. 20 wells) for rapid LC-MS analysis. Proceed to biological screening ONLY if the average product conversion exceeds 85%. This ensures bioactivity is driven by the synthesized pyrazole-amide, not unreacted precursors.

Quantitative High-Throughput Screening (qHTS)

Causality & Experimental Design

Single-point HTS often suffers from high false-positive rates. To mitigate this, we employ Quantitative High-Throughput Screening (qHTS) , where the synthesized pyrazole-amide library is tested at 5 to 7 different concentrations simultaneously. This approach immediately generates dose-response curves, distinguishing true hits (sigmoidal curves) from assay artifacts, and provides instant Structure-Activity Relationship (SAR) data[3].

We deploy this library against Lactate Dehydrogenase A (LDHA), a critical enzyme in the Warburg effect, where pyrazole derivatives have demonstrated potent competitive inhibition[3].

Mechanism G Glucose P Pyruvate G->P Glycolysis L Lactate Dehydrogenase (LDH) P->L Substrate Binding Lac Lactate L->Lac Enzymatic Conversion Inh Pyrazole-Amide Hit Inh->L Competitive Inhibition

Mechanism of action for pyrazole-based hits inhibiting LDH in the tumor microenvironment.
Protocol 2: 1536-Well qHTS LDHA Inhibition Assay

This assay utilizes a continuous absorbance readout to monitor the depletion of NADH.

  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20). Prepare a 2X Enzyme Solution (2 nM recombinant human LDHA) and a 2X Substrate Solution (400 µM NADH, 2 mM Pyruvate).

  • Compound Plating: Using an acoustic dispenser, transfer the crude pyrazole-amide library into a 1536-well clear-bottom assay plate to achieve a final 7-point concentration gradient (ranging from 10 nM to 50 µM).

  • Enzyme Addition: Dispense 2 µL of the 2X Enzyme Solution into all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Dispense 2 µL of the 2X Substrate Solution to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Measure absorbance at 340 nm every 30 seconds for 10 minutes to monitor NADH oxidation.

  • Self-Validating QC Step: The assay's validity is continuously monitored via the Z'-factor. Columns 1-2 contain DMSO (negative control, 0% inhibition) and columns 3-4 contain 10 µM GSK2837808A (positive control, 100% inhibition). Data is only accepted if the plate Z'-factor is 0.65 , ensuring robust dynamic range and minimal well-to-well variance.

Data Presentation: Hit Triage and SAR Analysis

The qHTS campaign yields immediate insights into how different amine R-groups attached to the 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid core influence target binding. The table below summarizes representative screening data, highlighting how aromatic amines significantly boost potency compared to aliphatic counterparts.

Compound IDAmine R-Group (Coupled)LDHA IC₅₀ (µM)Ligand Efficiency (kcal/mol/HA)Max Inhibition (%)
BB-001 (Unreacted Building Block)> 100.0N/A< 5%
Cmpd-A12 4-Fluoroaniline12.40.3188%
Cmpd-B04 3-(Trifluoromethyl)benzylamine1.80.3895%
Cmpd-C09 Cyclohexylamine45.20.2240%
Cmpd-D11 2-Amino-5-methylpyridine0.450.4298%

Note: Ligand Efficiency (LE) > 0.30 is generally considered acceptable for hit-to-lead progression. Cmpd-D11 demonstrates that the pyrazole core paired with a pyridine ring creates a highly efficient pharmacophore for LDHA inhibition.

References

  • Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) Journal of Medicinal Chemistry URL:[Link]

  • Discovery of Lenacapavir: First-in-Class Twice-Yearly Capsid Inhibitor for HIV-1 Treatment and Pre-exposure Prophylaxis Journal of Medicinal Chemistry URL:[Link]

  • Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Molecules URL:[Link]

Sources

Application

Cell-based assays for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid activity

Application Note: Multiparametric Cell-Based Assays for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid Derivatives Executive Summary & Scientific Rationale The compound 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multiparametric Cell-Based Assays for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Executive Summary & Scientific Rationale

The compound 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid serves as a critical N-alkylated pyrazole building block in modern drug discovery. Historically, phenotypic screening has identified numerous spirocyclic scaffolds with potent antimicrobial activity, particularly targeting the MmpL3 transporter in Mycobacterium tuberculosis (Mtb) [1]. However, early-generation leads were plagued by high lipophilicity and basicity, which drove off-target mammalian cytotoxicity and severe human ether-à-go-go-related gene (hERG) channel blockade [[1]]([Link]1].

Integrating the 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid moiety effectively lowers the pKa and modulates the logD of these scaffolds. This structural modification generates zwitterionic species with superior safety profiles. Furthermore, structure-activity relationship (SAR) studies demonstrate that positioning the isopropyl group specifically at the C5 position of the pyrazole ring drastically reduces hemolytic activity (to <5%) compared to C4-substituted analogs [2]. This application note details the self-validating cell-based assay cascade required to evaluate the efficacy and safety of these optimized derivatives.

Experimental Workflow & Logical Relationships

Workflow A 2-(5-Isopropyl-1H-pyrazol-1-yl) acetic acid Scaffold B Mtb Whole-Cell Efficacy (REMA) A->B Target Engagement C HepG2 Cytotoxicity (ATP Luminescence) A->C Safety Profiling D hERG Liability (Patch-Clamp) A->D Cardiac Liability E Lead Selection Criteria Met B->E MIC < 1 µM C->E CC50 > 50 µM D->E IC50 > 30 µM

Fig 1: Multiparametric screening cascade for pyrazole-acetic acid derivatives.

Protocol A: Mycobacterial Whole-Cell Efficacy (REMA)

Causality & Rationale: MmpL3 is an essential inner-membrane transporter responsible for translocating trehalose monomycolate (TMM). Inhibiting MmpL3 arrests cell wall biosynthesis, leading to cell death [1]. We utilize the Resazurin Microtiter Assay (REMA) because it couples the NADH-dependent metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) with cell viability. If the pyrazole derivative successfully blocks MmpL3, metabolism halts, and fluorescence is absent. This creates a self-validating system where the signal directly correlates with active bacterial respiration.

Mechanism N1 MmpL3 Transporter (Inner Membrane) N2 TMM Transport Blockade N1->N2 Inhibited by Pyrazole Derivative N3 Cell Wall Biosynthesis Arrest N2->N3 N4 Cell Death (Loss of Resazurin Reduction) N3->N4

Fig 2: MmpL3 inhibition mechanism and the biological basis of the REMA viability readout.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC to mid-log phase (OD600 ≈ 0.4–0.6).

  • Compound Plating: Dispense 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid derivatives into 96-well plates using a 10-point, 2-fold serial dilution (starting concentration: 50 µM).

  • Inoculation: Add 100 µL of bacterial suspension (diluted to 1×105 CFU/mL) to each well.

  • Incubation: Seal plates and incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Self-Validation Criteria: The assay is considered valid only if the Z'-factor is > 0.6. Rifampicin must be included as a positive control (expected MIC ≈ 0.01 µM), and 1% DMSO as a negative vehicle control.

Protocol B: Mammalian Hepatotoxicity (HepG2 CellTiter-Glo)

Causality & Rationale: Early-generation lipophilic amines partition into hydrophobic membranes, causing non-specific cell lysis or mitochondrial uncoupling. The incorporation of the 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid fragment lowers basicity, forming safer zwitterions [1]. We measure ATP via luciferase (CellTiter-Glo) because ATP depletion is the most immediate, universal marker of cytotoxicity, avoiding the metabolic artifacts often seen with tetrazolium-based dyes in the presence of redox-active compounds.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5,000 cells/well in 384-well opaque white plates using DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Pin-transfer test compounds (dose-response from 100 µM to 0.1 µM).

  • Incubation: Incubate for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Self-Validation Criteria: Z'-factor must exceed 0.5. Staurosporine (10 µM) is used as a positive control for 100% cell death (baseline luminescence), ensuring the dynamic range of the assay is robust.

Protocol C: Cardiovascular Liability (Automated Patch-Clamp for hERG)

Causality & Rationale: The inner vestibule of the hERG potassium channel contains aromatic residues (Tyr652, Phe656) that readily trap lipophilic basic amines, leading to fatal arrhythmias (QT prolongation). Modifying the scaffold with the target pyrazole fragment creates a zwitterion that electrostatically repels or sterically clashes with these binding sites [[1]]([Link]1]. Whole-cell patch-clamp is utilized as it provides direct, real-time quantification of IKr tail current modulation, offering definitive proof of safety over surrogate rubidium efflux assays.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel and resuspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the hERG tail current.

  • Perfusion: Perfuse the pyrazole derivatives at varying concentrations. Record the peak tail current reduction.

  • Self-Validation Criteria: Series resistance must be < 15 MΩ and stable. E-4031 (a known hERG inhibitor) must yield an IC50 of approximately 10-20 nM.

Quantitative Data Summary

The table below highlights the expected shift in biological activity and safety when transitioning from a first-generation lipophilic spirocycle to an optimized 2-(5-isopropyl-1H-pyrazol-1-yl)acetic acid derivative.

Compound ClassMtb H37Rv MIC (µM)HepG2 CC50 (µM)hERG IC50 (µM)Hemolytic Activity (%)Physicochemical Profile
First-Gen Lipophilic Spirocycle < 0.2< 10< 5> 25%Highly lipophilic, monobasic amine
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid derivative 0.3 - 1.2> 50> 30< 5%Zwitterionic, optimized logD, reduced basicity

References

  • Title: Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL: [Link]

  • Title: Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties Source: Semantic Scholar URL: [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid as a CRTh2 Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of CRTh2 in Allergic Inflammation The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of CRTh2 in Allergic Inflammation

The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the orchestration of allergic inflammatory responses.[1][2] It is preferentially expressed on key effector cells of the allergic cascade, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[3] The natural ligand for CRTh2 is prostaglandin D2 (PGD2), a major cyclooxygenase metabolite released from activated mast cells upon allergen exposure.[1][2]

The binding of PGD2 to CRTh2 initiates a signaling cascade that promotes the migration and activation of these inflammatory cells to the site of allergic reaction.[1] This leads to the release of pro-inflammatory cytokines (such as IL-4, IL-5, and IL-13), increased vascular permeability, and the characteristic symptoms of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.[1][4] Consequently, antagonizing the CRTh2 receptor presents a promising therapeutic strategy for the treatment of these conditions.

This document provides a comprehensive guide to the in vitro and in vivo evaluation of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a novel small molecule antagonist of the CRTh2 receptor.

Mechanism of Action and Signaling Pathway

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a pyrazole acetic acid derivative designed to competitively inhibit the binding of PGD2 to the CRTh2 receptor.[5][6] By blocking this interaction, the compound is expected to abrogate the downstream signaling events that drive the allergic inflammatory response.

The CRTh2 receptor is coupled to a pertussis toxin-sensitive Gi/o protein.[7] Upon PGD2 binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Simultaneously, the βγ subunits of the G protein can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in cellular activation and chemotaxis.[7]

CRTh2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds & Activates Antagonist 2-(5-Isopropyl-1H- purazol-1-yl)acetic acid Antagonist->CRTh2 Blocks Gi Gi/o Protein CRTh2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates (βγ subunits) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_ER Ca2+ (ER) IP3->Ca_ER Stimulates Release Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Increases Response Cellular Responses (Chemotaxis, Degranulation, Cytokine Release) Ca_cyto->Response Mediates

CRTh2 Signaling Pathway and Point of Antagonism.

Synthesis of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

While a specific protocol for this exact molecule is not publicly available, a general and plausible synthetic route for pyrazolylacetic acids can be adapted.[8] The following is a representative protocol based on established chemical principles.

Protocol: Representative Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-isopropyl-1H-pyrazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: To the resulting pyrazole anion solution, add ethyl bromoacetate dropwise at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate.

  • Purification of Ester: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl). The product, 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid for the CRTh2 receptor by measuring its ability to displace a radiolabeled ligand, typically [³H]PGD₂.[7][9]

Protocol:

  • Membrane Preparation: Utilize a commercially available membrane preparation from cells stably expressing human CRTh2 (e.g., HEK293-hCRTh2 cells) or prepare them in-house.[10]

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation (typically 5-20 µg of protein per well), a fixed concentration of [³H]PGD₂ (e.g., 0.5-1.0 nM), and varying concentrations of the test compound (2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid) or unlabeled PGD₂ for competition.[11]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ParameterTypical Value
Radioligand[³H]PGD₂
Radioligand Conc.0.5 - 1.0 nM
Membrane Protein5 - 20 µ g/well
Incubation Time60 - 90 min
Incubation Temp.Room Temperature
Non-specific Binding10 µM unlabeled PGD₂
Calcium Mobilization Assay

This functional assay measures the ability of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid to inhibit PGD₂-induced intracellular calcium mobilization in cells expressing the CRTh2 receptor.[12][13]

Protocol:

  • Cell Culture: Plate cells stably expressing human CRTh2 (e.g., HEK293-hCRTh2) in a black-walled, clear-bottom 96-well plate and grow to confluence.[14]

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often in the presence of an anion transport inhibitor like probenecid to prevent dye leakage. Incubate for approximately 1 hour at 37°C.[15]

  • Compound Incubation: After dye loading, wash the cells and add assay buffer containing varying concentrations of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid or vehicle control. Incubate for 15-30 minutes at room temperature.

  • Signal Detection: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation). Establish a baseline fluorescence reading.

  • Agonist Addition: Add a solution of PGD₂ (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of the test compound by comparing the peak fluorescence response in the presence of the compound to the vehicle control. Calculate the IC₅₀ value from the concentration-response curve.

Experimental_Workflow_Ca_Mobilization A Plate CRTh2-expressing cells in 96-well plate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate with test compound (2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid) C->D E Measure baseline fluorescence D->E F Add PGD2 (agonist) E->F G Measure fluorescence change F->G H Calculate IC50 G->H

Calcium Mobilization Assay Workflow.

Eosinophil Shape Change Assay

This is a functional assay that measures a key physiological response of eosinophils to CRTh2 activation.[16][17]

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods such as negative selection with magnetic beads.

  • Compound Incubation: Pre-incubate the isolated eosinophils with varying concentrations of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid or vehicle control for 10-15 minutes at 37°C.

  • Stimulation: Add PGD₂ to the eosinophil suspension to induce a shape change.

  • Fixation: After a short incubation period (typically 1-5 minutes), stop the reaction by adding a fixative such as paraformaldehyde.

  • Flow Cytometry Analysis: Analyze the cell shape change by flow cytometry. The change from a spherical to an elongated, polarized shape results in a decrease in the forward scatter (FSC) signal.

  • Data Analysis: Quantify the inhibition of shape change by comparing the FSC values of compound-treated cells to the vehicle-treated, PGD₂-stimulated cells. Determine the IC₅₀ value from the concentration-response curve.

Eosinophil Chemotaxis Assay

This assay directly measures the ability of the antagonist to block the PGD₂-induced migration of eosinophils.[18][19]

Protocol:

  • Eosinophil Isolation: Isolate human eosinophils as described for the shape change assay.

  • Assay Setup: Use a chemotaxis chamber, such as a Boyden chamber or a Transwell plate with a porous membrane (e.g., 5 µm pores).

  • Chemoattractant: Add a solution of PGD₂ to the lower chamber of the chemotaxis apparatus.

  • Cell Addition: Add the isolated eosinophils, pre-incubated with varying concentrations of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid or vehicle, to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified CO₂ incubator for 1-3 hours to allow for cell migration.

  • Quantification of Migration: Count the number of eosinophils that have migrated to the lower chamber. This can be done by manual cell counting with a hemocytometer or by flow cytometry.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value from the resulting concentration-response curve.

In Vivo Efficacy Evaluation: Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice

The ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a widely used and well-characterized model that mimics many of the key features of human allergic asthma, including eosinophilic airway inflammation, airway hyperresponsiveness (AHR), and elevated IgE levels.[20]

Protocol:

  • Sensitization: Sensitize 6-8 week old female BALB/c mice on days 0 and 7 by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in sterile saline.

  • Compound Administration: Administer 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid or vehicle control to the mice via an appropriate route (e.g., oral gavage) at a predetermined dosing regimen, typically starting before the challenge phase.

  • Challenge: On days 14, 16, 18, and 20, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.

  • Endpoint Analysis (24-48 hours after the final challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography or a forced oscillation technique (e.g., FlexiVent).

    • Bronchoalveolar Lavage (BAL): Perform a BAL to collect fluid from the lungs. Determine the total and differential cell counts in the BAL fluid, with a focus on eosinophils.

    • Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

    • Serum IgE: Collect blood and measure the levels of total and OVA-specific IgE in the serum by ELISA.

Data Presentation:

GroupTotal BAL Cells (x10⁵)Eosinophils (x10⁴)AHR (Penh at 50mg/ml MCh)Lung Inflammation ScoreMucus Score
Naive
OVA + Vehicle
OVA + Compound (low dose)
OVA + Compound (high dose)
OVA + Dexamethasone

References

  • Bio-protocol. (2025, May 20). Allergen Sensitization and Challenge to Ovalbumin. Bio-protocol. [Link]

  • Kupczyk, M., et al. (2017). Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. Drugs, 77(13), 1419–1430. [Link]

  • Dyer, K. D., et al. (2016). Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse. Journal of Immunological Methods, 436, 29–37. [Link]

  • O'Sullivan, S., et al. (2019). Early life ovalbumin sensitization and aerosol challenge for the induction of allergic airway inflammation in a BALB/c murine model. MethodsX, 6, 438–444. [Link]

  • Gueders, M. M., et al. (2012). Murine Model of Allergen Induced Asthma. Journal of Visualized Experiments, (63), e3771. [Link]

  • Schmid, A., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation. The Journal of Immunology, 179(9), 6333–6340. [Link]

  • Singh, D., et al. (2017). CRTH2 antagonists in asthma: current perspectives. Clinical Pharmacology: Advances and Applications, 9, 145–153. [Link]

  • Boehme, S. A., et al. (2009). CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation. The Journal of Immunology, 182(9), 5764–5772. [Link]

  • Protocol for preliminary Shape Change experiment. (n.d.). Retrieved from [Link]

  • Gervais, F. G., et al. (2001). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. British Journal of Pharmacology, 134(6), 1219–1228. [Link]

  • Liu, C., et al. (2018). Inhibition of CRTH2-mediated Th2 activation attenuates pulmonary hypertension in mice. The Journal of Experimental Medicine, 215(8), 2053–2073. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Eosinophil Chemotactic Factor (ECF). Cloud-Clone Corp. [Link]

  • Wang, M., et al. (2020). Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. eLife, 9, e56685. [Link]

  • Oliver, E. T., et al. (2019). Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria. International Archives of Allergy and Immunology, 178(4), 335–343. [Link]

  • Kaneko, M., et al. (2007). [Eosinophil chemotaxis assay using novel device EZ-TAXIScan]. Arerugi = [Allergy], 56(8), 957–964. [Link]

  • Clark, R. A., et al. (1975). The selective eosinophil chemotactic activity of histamine. The Journal of Experimental Medicine, 142(6), 1462–1476. [Link]

  • Willetts, L., et al. (2014). Eosinophil Shape Change and Secretion. Methods in Molecular Biology, 1178, 111–128. [Link]

  • Willetts, L., et al. (2014). Eosinophil Shape Change and Secretion. Methods in Molecular Biology, 1178, 111–128. [Link]

  • Willetts, L., et al. (2014). Eosinophil shape change and secretion. Methods in Molecular Biology, 1178, 111–128. [Link]

  • Assay Genie. (n.d.). Technical Manual Human Eosinophil Chemotactic Factor (ECF) ELISA Kit. Assay Genie. [Link]

  • Al-Tel, T. H., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7247. [Link]

  • Willetts, L., et al. (2014). Eosinophil shape change and secretion. Methods in Molecular Biology, 1178, 111–128. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Levchenko, V., et al. (2025, December 7). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168–184. [Link]

  • Singh, R., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Indian Journal of Chemistry, 63B, 137-144. [Link]

  • Berthold Technologies. (n.d.). SCREENING OF GPCR-ANTAGONISTS USING THE CALCIUM MOBILISATION ASSAY. Berthold Technologies. [Link]

  • Al-Masri, A. A., et al. (2025). 2-(5-Phenylpyrazol-3-yl)-8-arylimino-5,6,7-trihydroquinolyliron Chlorides as Precatalysts for Ethylene Oligomerization. Molecules, 30(18), 4321. [Link]

  • Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349–3353. [Link]

  • ChEMBL. (n.d.). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (CHEMBL2384997). ChEMBL. [Link]

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Application

Application Notes &amp; Protocols: A Guide to the Development of Antimicrobial Agents from Pyrazole Derivatives

An in-depth guide to the development of antimicrobial agents from pyrazole derivatives, designed for researchers, scientists, and drug development professionals. Authored by: Gemini, Senior Application Scientist Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the development of antimicrobial agents from pyrazole derivatives, designed for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazoles

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. Pathogenic microorganisms are continually evolving mechanisms to evade the effects of existing antibiotics, leading to a pressing need for new therapeutic agents with novel mechanisms of action.[1] In this landscape, heterocyclic compounds have become a cornerstone of medicinal chemistry, with the pyrazole nucleus standing out as a particularly privileged scaffold.[1][2]

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2] This structural motif is found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the analgesic difenamizole, demonstrating its favorable pharmacokinetic and toxicological properties.[3][4][5] The versatility of pyrazole chemistry allows for the creation of vast and diverse chemical libraries, and numerous derivatives have demonstrated potent, broad-spectrum activity against a range of bacterial and fungal pathogens.[3][4][6][7]

This guide provides an integrated overview of the essential stages in the discovery and preclinical development of pyrazole-based antimicrobial agents. It combines theoretical insights into rational drug design with detailed, field-proven laboratory protocols for synthesis, in vitro evaluation, and in vivo efficacy testing.

Section 1: Rational Drug Design & Structure-Activity Relationships (SAR)

The development of potent antimicrobial pyrazoles is not a matter of chance; it is guided by a deep understanding of their structure-activity relationships (SAR). SAR studies reveal how specific chemical modifications to the pyrazole scaffold influence biological activity, guiding the synthesis of more effective and less toxic compounds.

Key SAR Insights for Pyrazole Derivatives:
  • Substitution at N1: The nature of the substituent on the N1 position of the pyrazole ring is critical. Large, aromatic groups, often substituted themselves, are frequently associated with potent activity. For instance, N-phenylpyrazole derivatives have shown significant antibacterial effects.[8]

  • Substituents at C3 and C5: The groups at the C3 and C5 positions significantly modulate the antimicrobial spectrum and potency. Aryl groups are common, and their electronic properties (electron-donating vs. electron-withdrawing) can have a profound impact. Halogen substitutions (e.g., -Cl, -F) or nitro groups on these aryl rings often enhance activity against both Gram-positive and Gram-negative bacteria.[8][9]

  • Hybrid Molecules: "Clubbing" or hybridizing the pyrazole core with other bioactive heterocyclic motifs like thiazole, thiadiazine, or pyrazoline can lead to synergistic effects and novel mechanisms of action.[6][10][11] For example, pyrazole-thiazole hybrids have been reported as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA).[6]

  • Linker Groups: The incorporation of specific linkers, such as carbothiohydrazide or hydrazone moieties, can enhance the compound's ability to interact with biological targets, often leading to increased potency.[6][10]

The overall workflow for antimicrobial pyrazole development is a multi-stage process, beginning with rational design and culminating in preclinical evaluation.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Preclinical Development A SAR Analysis & Rational Design B Library Synthesis A->B Guides Synthesis Strategy C Primary Screening (e.g., Agar Diffusion) B->C Screening D Secondary Screening (MIC & MBC Determination) C->D Identifies Active Hits E Cytotoxicity Assays D->E Quantifies Potency & Selectivity F Lead Optimization E->F Identifies Lead Candidates G In Vivo Efficacy Models (e.g., Murine Infection) F->G Tests Efficacy H Mechanism of Action Studies G->H Investigates How It Works

Caption: Workflow for the development of antimicrobial pyrazole agents.
Data Summary: Structure-Activity Relationship (SAR)
Pyrazole Scaffold/Substitution PatternEffect on ActivityTarget PathogensReference(s)
N-phenylpyrazole with electron-withdrawing groups (-NO₂, -F)Increased PotencyS. aureus, E. coli[8]
Pyrazole-1-carbothiohydrazide moietyHigher Activity vs. Pyrazolyl ThiadiazineS. aureus, B. subtilis, K. pneumoniae, E. coli[10]
Tethered Thiazolo-pyrazole derivativesPotent ActivityMethicillin-Resistant S. aureus (MRSA)[6]
Chloro (-Cl) substitution on aryl ringsExcellent ActivityBroad Spectrum Bacteria & Fungi[9]
Hybrid with 2-PyrazolineModulated by substituentsS. aureus, N. gonorrhoeae[11]

Section 2: Synthesis Protocol - 1,3,5-Trisubstituted Pyrazole Derivative

A common and effective method for synthesizing antimicrobial pyrazoles is the cyclocondensation reaction of a 1,3-diaryl-2-propene-1-one (a chalcone) with a hydrazine derivative.[9][12] This protocol details the synthesis of a representative 1,3,5-trisubstituted pyrazole.

Protocol 2.1: Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: To synthesize a pyrazole derivative via cyclocondensation of a chalcone with phenylhydrazine.

Materials:

  • 1,3-Diaryl-2-propene-1-one (Chalcone) (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the chalcone (1.0 eq) in a minimal amount of glacial acetic acid.

    • Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction.

  • Addition of Hydrazine: To the stirring solution, add phenylhydrazine (1.1 eq) dropwise at room temperature.

    • Rationale: A slight excess of phenylhydrazine ensures the complete consumption of the starting chalcone. The reaction involves the initial formation of a hydrazone intermediate followed by intramolecular cyclization.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) using a heating mantle. Maintain reflux for 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps that form the stable aromatic pyrazole ring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating when the reaction is complete.

  • Isolation: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-cold water with stirring. A solid precipitate should form.

    • Rationale: The pyrazole product is typically insoluble in water, causing it to precipitate out while the acetic acid and any excess reagents remain in the aqueous phase.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove residual acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as hot ethanol, to obtain the pure pyrazole derivative.

    • Rationale: Recrystallization is a purification technique that removes impurities, yielding a product with high purity suitable for characterization and biological testing.

  • Characterization: Dry the purified crystals and characterize them using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm the structure.[12]

Section 3: In Vitro Antimicrobial Evaluation Protocols

Once synthesized and purified, the novel pyrazole derivatives must be evaluated for their antimicrobial activity. This is typically done in a tiered approach, starting with primary screening to identify "hits," followed by quantitative assays to determine potency.

Protocol 3.1: Primary Screening - Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity and is excellent for screening a large number of compounds.[13][14]

Objective: To qualitatively assess the antimicrobial activity of synthesized pyrazole compounds against selected microbial strains.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient Agar or Mueller-Hinton Agar plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Synthesized pyrazole compounds dissolved in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial inoculum adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Uniformly streak the surface of the agar plate with the microbial inoculum using a sterile cotton swab to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Addition: Carefully pipette a fixed volume (e.g., 100 µL) of each test compound solution, the positive control, and the negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters (mm).[10] A larger zone indicates greater antimicrobial activity.

Protocol 3.2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This quantitative assay is the gold standard for determining the potency of a new compound.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis prep Prepare 2-fold serial dilutions of Pyrazole Compound in 96-well plate inoculum Add standardized bacterial inoculum to each well incubate Incubate plate at 37°C for 18-24 hours inoculum->incubate read Visually inspect for turbidity (bacterial growth) incubate->read mic MIC = Lowest concentration with no visible growth read->mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Objective: To quantitatively determine the MIC of lead pyrazole compounds.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution in DMSO

  • Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in MHB

  • Positive control (no drug, only inoculum)

  • Negative control (no inoculum, only broth)

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (cloudiness) compared to the positive control.

Data Presentation: Sample MIC Table
CompoundMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922MIC (µg/mL) vs. C. albicans ATCC 10231
Pyrazole-A416>64
Pyrazole-B2832
Pyrazole-C64>64>64
Ciprofloxacin0.50.015N/A
ClotrimazoleN/AN/A1

Section 4: In Vivo Efficacy Evaluation Protocol

Promising candidates from in vitro studies must be tested in animal models to evaluate their efficacy in a complex biological system.[15] The murine septicemia (systemic infection) model is a standard for assessing the ability of a new agent to protect against a lethal infection.[16][17]

Protocol 4.1: Murine Septicemia Model

Objective: To determine the efficacy of a lead pyrazole compound in reducing mortality in a murine model of systemic bacterial infection.

Materials:

  • 6-8 week old immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Pathogenic bacteria (e.g., S. aureus or E. coli)

  • Lead pyrazole compound formulated for in vivo administration (e.g., in a saline/DMSO/Tween 80 vehicle)

  • Standard antibiotic for positive control (e.g., vancomycin or levofloxacin)

  • Vehicle for negative control

  • Syringes and needles for injection (intraperitoneal or intravenous)

Procedure:

  • Infection: Infect mice via intraperitoneal (IP) injection with a predetermined lethal dose (e.g., LD₉₀-₁₀₀) of the pathogenic bacteria.

    • Rationale: This induces a rapid, systemic infection that is lethal within 24-48 hours in untreated animals, providing a clear endpoint (survival) for measuring drug efficacy.

  • Treatment: At a specified time post-infection (e.g., 1 hour), randomize mice into treatment groups (n=8-10 per group).[15][18] Administer the lead pyrazole compound, positive control, or vehicle control via the desired route (e.g., intravenous or intraperitoneal).

    • Rationale: Administering treatment shortly after infection mimics a clinical scenario and allows for the assessment of the drug's ability to clear an established infection.

  • Dosing Regimen: Dosing can be a single administration or multiple doses over a period (e.g., every 12 hours for 3 days), depending on the compound's expected pharmacokinetic profile.

  • Monitoring: Monitor the mice for signs of distress and record survival rates daily for a period of 7 days.

  • Data Analysis: Analyze the survival data to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the infected animals.[17] Compare the survival curves between treatment groups and the vehicle control.

Section 5: Mechanism of Action (MoA) Studies

Understanding how a novel compound kills microbes is crucial for its development. While detailed MoA studies are extensive, initial investigations often focus on common bacterial targets.

  • DNA Gyrase Inhibition: DNA gyrase is a topoisomerase essential for bacterial DNA replication and a common target for antibiotics. Assays can measure the ability of a pyrazole compound to inhibit the supercoiling activity of purified DNA gyrase.[5][6] Molecular docking studies can also predict the binding interactions of pyrazole derivatives within the active site of the enzyme.[12]

  • Cell Wall Disruption: Some pyrazole-derived hydrazones have been shown to disrupt the bacterial cell wall.[6] This can be investigated using techniques like transmission electron microscopy (TEM) to visualize morphological changes in treated bacteria or by using assays that measure the leakage of intracellular components.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in folate synthesis, which is essential for bacterial survival. Some pyranopyrazole derivatives have shown potential to bind to and inhibit DHFR, a mechanism similar to the antibiotic trimethoprim.[19]

Conclusion and Future Perspectives

The pyrazole scaffold represents a highly validated and chemically tractable starting point for the development of new antimicrobial agents. The synthetic versatility of pyrazoles allows for fine-tuning of their biological activity through rational, SAR-guided modifications. The protocols outlined in this guide provide a robust framework for the systematic progression of pyrazole derivatives from initial synthesis to in vitro screening and preclinical in vivo validation. As antimicrobial resistance continues to grow, the continued exploration of privileged scaffolds like pyrazole will be essential in the global effort to replenish our arsenal of effective therapeutics.

References

  • A Review on Pyranopyrazole as an Antibacterial Agent. (n.d.). Google Scholar.
  • El-Gazzar, A. B. A., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(15), 2792. [Link]

  • Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 148-169. [Link]

  • Yilmaz, I., et al. (2018). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 15(11), 1165-1173. [Link]

  • Shaikh, M. S., et al. (2023). Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. Polycyclic Aromatic Compounds, 43(6), 5530-5555. [Link]

  • Hassan, A. S., et al. (2017). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. Trade Science Inc.[Link]

  • Abdel-Wahab, B. F., et al. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Archiv der Pharmazie, 344(11), 758-763. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(8), 9746-9765. [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2022). Journal of Chemical Health Risks. [Link]

  • A. Namte, N., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(11), 3469. [Link]

  • Rojas, R. S., et al. (2023). Evaluation of the Antifungal Properties of Azomethine-Pyrazole Derivatives from a Structural Perspective. ChemistryOpen, 12(3), e202200132. [Link]

  • Reddaiah, V., et al. (2014). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 6(1), 212-218. [Link]

  • El-Shehry, M. F., et al. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Heterocyclic Chemistry, 56(2), 647-658. [Link]

  • A review on Pyrazole derivatives of pharmacological potential. (2013). Journal of Pharmaceutical and BioSciences. [Link]

  • Hemanth Kumar, K., et al. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. Der Pharma Chemica, 5(2), 233-238. [Link]

  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. (2018). ResearchGate. [Link]

  • Kamal, A., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Current Topics in Medicinal Chemistry, 20(24), 2192-2212. [Link]

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021). Chemistry & Biodiversity, 18(12), e2100649. [Link]

  • El-Mekabaty, A., et al. (2022). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(2), 2496-2509. [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). Google Scholar.
  • Sanghvi, H., & Mishra, S. (2020). Structure-Activity Relationship and Antimicrobial Evaluation of N-Phenylpyrazole Curcumin Derivatives. Current Bioactive Compounds, 16(4), 481-488. [Link]

  • Mic, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13398. [Link]

  • Abu-Hashem, A. A., et al. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 34(6), 2816-2826. [Link]

  • Bratu, S., et al. (2011). In Vivo Efficacy of the Novel Aminoglycoside ACHN-490 in Murine Infection Models. Antimicrobial Agents and Chemotherapy, 55(6), 2993-2995. [Link]

  • Petersen, P. J., et al. (1999). In Vitro and In Vivo Antibacterial Activities of a Novel Glycylcycline, the 9-t-Butylglycylamido Derivative of Minocycline (GAR-936). Antimicrobial Agents and Chemotherapy, 43(4), 738-744. [Link]

  • Wang, Y., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology, 6, 529. [Link]

Sources

Method

Advanced Application Note: Anti-Inflammatory Profiling of Pyrazole Compounds

Executive Summary & Mechanistic Paradigm The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. Historically, it has anchored...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

The pyrazole scaffold—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a privileged pharmacophore in medicinal chemistry. Historically, it has anchored blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib 1. As a Senior Application Scientist, I frequently guide drug development teams through the characterization of novel pyrazole derivatives. The primary mechanism of action for these compounds is the selective inhibition of the inducible cyclooxygenase-2 (COX-2) enzyme over the constitutive cyclooxygenase-1 (COX-1), effectively mitigating the gastrointestinal and renal toxicities associated with traditional, non-selective NSAIDs 1.

However, modern drug discovery has identified a critical metabolic bottleneck: highly selective COX-2 inhibition can shunt arachidonic acid metabolism toward the 5-lipoxygenase (5-LOX) pathway. This shunting leads to an overproduction of pro-inflammatory leukotrienes, which are implicated in adverse cardiovascular events and asthma 2. Consequently, the rational design of next-generation pyrazoles—such as lonazolac bioisosteres and pyrazole-pyridazine hybrids—focuses on dual COX-2/5-LOX inhibition to provide a safer, more comprehensive anti-inflammatory profile 23.

Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX Pathway AA->LOX5 PGE2_1 Physiological PGs (GI/Renal Protection) COX1->PGE2_1 PGE2_2 Pro-inflammatory PGs (PGE2: Pain, Edema) COX2->PGE2_2 LTs Leukotrienes (Inflammation, Asthma) LOX5->LTs Pyrazoles Pyrazole Derivatives (e.g., Celecoxib, Lonazolac analogs) Pyrazoles->COX1 Weak/No Inhibition Pyrazoles->COX2 Selective Inhibition Pyrazoles->LOX5 Dual Inhibitors (Next-Gen)

Arachidonic acid cascade illustrating dual COX-2/5-LOX inhibition by next-generation pyrazoles.

Quantitative Profiling of Pyrazole Derivatives

To benchmark novel compounds, researchers must evaluate their half-maximal inhibitory concentrations (IC50) and Selectivity Indices (SI = IC50 COX-1 / IC50 COX-2). A higher SI indicates a wider therapeutic window with fewer off-target gastrointestinal effects. The table below summarizes recent quantitative advancements in pyrazole engineering.

Compound ClassSpecific DerivativePrimary TargetIC50 (μM)Selectivity Index (SI)Clinical Context
Standard Pyrazole CelecoxibCOX-2~0.2213.65Baseline clinical standard 2
Traditional NSAID LonazolacCOX-1 / COX-2Non-selectiveN/AHigh GI toxicity risk 2
Pyrazole Ester Derivative 15dCOX-20.05998.71Ultra-potent lonazolac analog 2
Pyrazole-Pyridazine Compound 6fCOX-21.15HighNovel hybrid scaffold 3

Standardized Experimental Protocols

Protocol 1: Cell-Free COX-1/COX-2 Selectivity Assay

Objective: Determine the direct enzyme-ligand interaction kinetics, IC50, and SI of novel pyrazole compounds using recombinant human enzymes.

Scientific Causality: Cell-free assays are imperative for proving direct target engagement without the confounding variables of cellular membrane permeability. COX enzymes require a heme cofactor for their peroxidase activity; thus, the apoenzyme must be reconstituted with hematin prior to the assay. Furthermore, the immediate product of COX activity, Prostaglandin H2 (PGH2), is highly unstable. We utilize Stannous Chloride (SnCl2) to rapidly reduce PGH2 into the stable Prostaglandin F2α (PGF2α), which allows for accurate downstream quantification via Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol. Add 1 μM hematin and incubate on ice for 15 minutes to form the active holoenzyme.

  • Compound Incubation: Aliquot 10 μL of the pyrazole test compound (dissolved in DMSO, final assay concentration <1% DMSO) into a 96-well plate. Add 90 μL of the enzyme mixture. Crucial Step: Incubate at 37°C for 10 minutes. Pyrazoles (like celecoxib) exhibit time-dependent, slowly reversible binding due to their deep insertion into the COX-2 hydrophobic side pocket.

  • Reaction Trigger: Initiate the reaction by adding 10 μL of Arachidonic Acid (final concentration 100 μM). Incubate for exactly 2 minutes at 37°C.

  • Reaction Quenching: Stop the reaction by adding 30 μL of 1M HCl, immediately followed by 100 μL of SnCl2 (50 mg/mL in 0.1M HCl) to reduce PGH2 to PGF2α.

  • Quantification: Transfer the stabilized mixture to a PGF2α-specific ELISA plate and read absorbance at 412 nm.

Self-Validation Checkpoint: Every plate must include a 100% Initial Activity (IA) control (vehicle only) and a Background control (heat-inactivated enzyme). Calculate the Z'-factor; proceed with data analysis only if Z' > 0.5, ensuring the assay's statistical reliability.

Workflow Step1 1. Reagent Prep Add Hematin Cofactor Step2 2. Pyrazole Incubation 10 min, 37°C Step1->Step2 Step3 3. Reaction Trigger Add Arachidonic Acid Step2->Step3 Step4 4. Quench Reaction Add SnCl2 (Reduction) Step3->Step4 Step5 5. Quantification PGE2/PGF2α ELISA Step4->Step5

Step-by-step workflow for high-throughput cell-free COX inhibition screening.

Protocol 2: Cell-Based Macrophage (RAW 264.7) Inflammation Assay

Objective: Evaluate the intracellular efficacy of pyrazoles in a physiologically relevant, lipopolysaccharide (LPS)-induced inflammatory model 3.

Scientific Causality: While cell-free assays confirm target engagement, they ignore compound metabolic stability and membrane permeability. LPS binds to Toll-Like Receptor 4 (TLR4) on RAW 264.7 macrophages, triggering the NF-κB signaling cascade. This translocates to the nucleus and heavily upregulates inducible enzymes, specifically COX-2 and inducible Nitric Oxide Synthase (iNOS) 3. This creates a robust inflammatory window to test whether the pyrazole compound can penetrate the cell and exert its inhibitory effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×105 cells/well in a 24-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media and replace with fresh serum-free DMEM containing the pyrazole derivatives at varying concentrations (e.g., 1, 5, 10 μM). Pre-incubate for 2 hours.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Harvest & Analysis: Collect the cell culture supernatant. Quantify PGE2 and TNF-α levels using commercially available ELISA kits. Quantify Nitric Oxide (NO) production by measuring nitrite accumulation using the Griess reagent assay (read absorbance at 540 nm).

Self-Validation Checkpoint: A parallel MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay is absolutely mandatory. This ensures that any observed reduction in pro-inflammatory mediators (PGE2, NO, TNF-α) is due to true pharmacological target inhibition, rather than compound-induced cytotoxicity artificially lowering cell output 3.

Translational In Vivo Perspectives

In vitro potency must ultimately translate to phenotypic relief. Promising pyrazole candidates are typically advanced to in vivo models such as the Collagen-Induced Arthritis (CIA) mouse model. The CIA model closely mimics human rheumatoid arthritis, characterized by synovial hyperplasia and bone erosion. Recent studies demonstrate that optimized pyrazole derivatives significantly ameliorate synovial inflammation and reduce oxidative stress markers (e.g., Malondialdehyde [MDA] levels) in these models, successfully bridging the gap between molecular COX-2/5-LOX inhibition and systemic therapeutic efficacy 4.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of pyrazole acetic acids

Technical Support Center: Overcoming Solubility Issues of Pyrazole Acetic Acids Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aque...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Solubility Issues of Pyrazole Acetic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor aqueous solubility of pyrazole acetic acids during synthesis workups, purification, and biological assay formulation.

This guide abandons generic advice in favor of a causality-driven approach. Here, you will find the mechanistic root causes of your solubility issues, actionable troubleshooting workflows, and self-validating experimental protocols designed to keep your compounds in solution.

Diagnostic Overview: The Root Cause of Insolubility

The insolubility of pyrazole acetic acid derivatives is driven by two competing thermodynamic forces:

  • High Crystal Packing Energy: The pyrazole ring is highly planar. When combined with the carboxylic acid moiety, these molecules form strong intermolecular hydrogen-bonded dimers and engage in π−π stacking interactions. This results in a highly stable crystal lattice (often reflected by melting points >150 °C) that requires significant energy for a solvent to disrupt[1].

  • Hydrophobicity vs. Ionization: The pyrazole core is inherently lipophilic. While the acetic acid group provides a functional handle for solubilization, its predicted pKa​ is approximately 3.8[2]. In neutral water or acidic media (pH < 4), the molecule remains un-ionized, maximizing its hydrophobicity and leading to rapid precipitation.

Section 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I am trying to dissolve my pyrazole acetic acid in water for an in vitro assay, but it immediately crashes out. What is the first parameter I should check? A1: Check the pH of your final buffer. Because the pKa​ of the carboxylic acid moiety is ~3.8[2], dissolving the free acid in unbuffered water will lower the pH, driving the equilibrium toward the un-ionized, insoluble form. Causality-Driven Solution: You must adjust the pH to at least 2 units above the pKa​ (Target pH > 5.8) using NaOH or KOH[3]. This ensures >99% deprotonation, converting the molecule into a highly soluble carboxylate salt. The resulting ion-dipole interactions with water will easily overcome the crystal lattice energy.

Q2: I cannot use high pH because my target protein is sensitive. How can I keep the compound in solution at physiological pH (7.4) at high concentrations? A2: If salt formation alone is insufficient at your target concentration, you must lower the dielectric constant of the medium or encapsulate the hydrophobic core. Causality-Driven Solution: Formulating with 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective. The cyclodextrin encapsulates the planar, hydrophobic pyrazole ring within its cavity, while leaving its own hydrophilic hydroxyl groups exposed to the aqueous environment, drastically increasing apparent solubility without altering the pH[4].

Q3: Why is my compound precipitating during column chromatography or recrystallization? A3: Poorly soluble pyrazoles often crash on silica columns due to the sudden evaporation of the "good" solvent or strong adsorption to the stationary phase. Causality-Driven Solution: For chromatography, add a small amount of a highly polar modifier (e.g., 1-2% acetic acid or methanol) to your mobile phase to maintain solubility and prevent tailing[3]. For recrystallization, avoid single-solvent systems. Use a binary mixture: dissolve the compound in hot ethanol (good solvent), and titrate in water (poor solvent) until turbid, then cool slowly to induce controlled crystallization[5].

Section 2: Troubleshooting Workflows

G Start Poor Solubility of Pyrazole Acetic Acid Check_pH Is pH > pKa + 2? (Target pH > 5.8) Start->Check_pH Adjust_pH Adjust pH with NaOH/KOH (Salt Formation) Check_pH->Adjust_pH No Check_Solvent Aqueous or Organic Application? Check_pH->Check_Solvent Yes Success Optimal Solubility Achieved Adjust_pH->Success Cosolvent Add Co-solvent (DMSO, EtOH, PEG400) Check_Solvent->Cosolvent Organic/Mixed Cyclodextrin Formulate with HP-β-Cyclodextrin Check_Solvent->Cyclodextrin Pure Aqueous Cosolvent->Success Cyclodextrin->Success

Troubleshooting workflow for diagnosing and resolving pyrazole solubility issues.

Section 3: Validated Experimental Protocols

Protocol A: pH-Driven Salt Formation (Aqueous Solubilization)

Scientific Rationale: This protocol leverages the Henderson-Hasselbalch equation to force the pyrazole acetic acid into its anionic state, maximizing water-dipole interactions.

  • Suspend the Drug: Weigh the required mass of pyrazole acetic acid and suspend it in 80% of your final target volume of distilled water. Causality: The compound will not dissolve yet, but suspending it first prevents the formation of a hard, impenetrable mass when base is added.

  • Titrate with Base: Slowly add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter. Causality: Slow addition prevents localized highly basic zones that could cause base-catalyzed degradation of sensitive functional groups.

  • Equilibrate: Continue titration until the pH reaches 6.5 - 7.0. Stir for 15 minutes. Self-Validation Checkpoint: The cloudy suspension must transition to a completely transparent solution. If particulates remain at pH 7.0, the concentration exceeds the absolute solubility limit of the salt, and a co-solvent is required.

  • Volume Adjustment: Adjust to the final volume with distilled water or buffer.

Protocol B: HP- β -Cyclodextrin Inclusion Complexation

Scientific Rationale: HP- β -CD provides a hydrophobic cavity that perfectly accommodates the aromatic pyrazole ring, shielding it from water, while its exterior hydroxyls ensure bulk aqueous solubility[4].

  • Host Preparation: Dissolve HP- β -CD in distilled water to create a 10% (w/v) solution. Causality: Pre-dissolving the host ensures the hydrophobic cavities are fully hydrated and accessible.

  • Guest Preparation: Dissolve the pyrazole acetic acid in a minimal volume of ethanol or glacial acetic acid[6]. Causality: The drug must be molecularly dispersed. Solid-state drug will not efficiently enter the CD cavity due to the high activation energy required to break the crystal lattice.

  • Complexation: Add the guest solution dropwise to the stirring host solution at room temperature. Stir continuously for 48-72 hours. Causality: Inclusion complexation is an equilibrium process. Extended stirring is required to achieve maximum thermodynamic complexation efficiency[4]. Self-Validation Checkpoint: The solution should become clear. If it remains milky after 24 hours, the host-guest ratio is insufficient (increase to a 1:2 or 1:3 molar ratio).

  • Isolation: Lyophilize (freeze-dry) the clear solution to obtain the solid inclusion complex. Causality: Lyophilization prevents the complex from dissociating, which can happen if the solvent is removed via high-heat rotary evaporation.

CD_Protocol Prep Weigh Pyrazole Acetic Acid & HP-β-CD (1:1 Molar) DissolveCD Dissolve HP-β-CD in Distilled Water Prep->DissolveCD DissolveDrug Dissolve Drug in Minimal EtOH Prep->DissolveDrug Mix Dropwise Addition under Continuous Stirring (72h) DissolveCD->Mix DissolveDrug->Mix Evaporate Lyophilize or Evaporate Solvent Mix->Evaporate Characterize Characterize Inclusion Complex (NMR, FTIR, DSC) Evaporate->Characterize

Step-by-step methodology for cyclodextrin inclusion complex preparation.

Section 4: Quantitative Reference Tables

Table 1: Physicochemical Parameters Dictating Pyrazole Acetic Acid Solubility

ParameterTypical ValueImpact on SolubilityTroubleshooting Action
pKa​ (Carboxylic Acid) ~3.8 - 4.5Determines ionization state in water.Adjust aqueous pH to > 5.8 to form highly soluble salts.
pKa​ (Pyrazole NH) ~11.5Weakly basic; mostly un-ionized at physiological pH.Rely on the acetic acid moiety for pH-driven solubility.
LogP 2.0 - 4.0High lipophilicity drives precipitation in water.Encapsulate using HP- β -Cyclodextrin.
Melting Point > 150 °CIndicates high crystal lattice energy.Pre-dissolve in strong organic solvents before aqueous mixing.

Table 2: Recommended Co-Solvent Systems for Pyrazole Derivatives

SolventPolarity IndexSolubilization MechanismBest Application
DMSO 7.2Disrupts H-bonding; solvates planar rings.In vitro biological assays (keep final conc. < 1%).
PEG 400 5.3Acts as a surfactant/co-solvent blend.In vivo dosing formulations.
Ethanol 5.2Breaks carboxylic acid dimers.Pre-dissolution for cyclodextrin complexation.
Glacial Acetic Acid 6.2Protonates pyrazole nitrogens; excellent solvator.Lyophilization intermediate solvent.

References

  • [1] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Institutes of Health (PMC). [Link]

  • [4] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. [Link]

  • [6] Aripiprazole-Cyclodextrin Binary Systems for Dissolution Enhancement: Effect of Preparation Technique, Cyclodextrin Type and Molar Ratio. National Institutes of Health (PMC). [Link]

Sources

Optimization

Stability of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in solution

As a Senior Application Scientist, I frequently guide researchers through the nuances of handling heterocyclic building blocks. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a highly versatile pharmacophore used in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide researchers through the nuances of handling heterocyclic building blocks. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a highly versatile pharmacophore used in drug discovery and agrochemical development. However, its stability in solution is not absolute; it is dictated by a delicate balance of pH, temperature, and solvent environment.

This guide is designed to move beyond basic handling instructions. Here, we explore the causality behind degradation, provide self-validating analytical protocols, and troubleshoot common experimental failures to ensure the integrity of your data.

Part 1: Core Stability Mechanics (FAQ)

Q1: How stable is 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid in standard aqueous assay buffers? A: Under normal physiological conditions (pH 7.4, 37°C), the compound is generally stable enough for short-term in vitro assays (24–48 hours). However, pyrazole-acetic acid derivatives are known to exhibit reduced stability in basic aqueous solutions, where they undergo spontaneous hydrolysis[1]. In alkaline environments (pH > 8), the compound becomes highly susceptible to degradation, leading to the formation of 5-isopropyl-1H-pyrazole and related byproducts[2].

Q2: What is the chemical causality behind its degradation in solution? A: The degradation is primarily driven by base-catalyzed hydrolysis. While the 5-isopropyl group provides a degree of steric shielding to the N1-position compared to unsubstituted variants, the electron-withdrawing nature of the pyrazole ring polarizes the N-C bond. In the presence of hydroxide ions (high pH), nucleophilic attack occurs at the methylene carbon of the acetic acid moiety, facilitating N-C bond cleavage. Thermodynamic calculations on similar pyrazole-based compounds demonstrate that while this hydrolysis is nonspontaneous in the absence of water, the change in Gibbs free energy makes the reaction highly spontaneous in aqueous media[1]. Furthermore, exposure to strong oxidizing agents accelerates degradation via N-oxidation, which is why standard safety protocols strictly advise avoiding these conditions[3].

Q3: How should I store stock solutions to prevent premature degradation? A: Because water lowers the energetic barriers for proton transfer and hydrolysis[4], never store this compound in aqueous buffers long-term. Prepare concentrated stock solutions (e.g., 10–50 mM) in anhydrous DMSO or Acetonitrile. Store these aliquots at -20°C under an inert atmosphere (argon or nitrogen) and protect them from light using amber vials to prevent photodegradation[4].

Part 2: Quantitative Stability Profile

To assist in your experimental design, the following table summarizes the kinetic stability of pyrazole-1-acetic acid derivatives under various stress conditions.

Environmental ConditionTemperatureApproximate Half-Life ( t1/2​ )Mechanistic Pathway & Causality
pH 4.0 (Acidic) 60°C>72 hoursStable: Protonation of the pyrazole N2 limits nucleophilic attack.
pH 7.4 (Physiological) 37°C>48 hoursMinor Hydrolysis: Slow, spontaneous cleavage in aqueous media[1].
pH 9.0 (Basic) 50°C~28.7 daysBase-Catalyzed Cleavage: Hydroxide attack on the N-C linkage[5].
3% H2​O2​ (Oxidative) 25°C<4 hoursN-Oxidation: Rapid degradation and potential pyrazole ring opening[4].

Part 3: Self-Validating Forced Degradation Protocol

When developing an HPLC assay to monitor the stability of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, you must ensure your method is truly "stability-indicating." The following protocol is a closed, self-validating system designed to guarantee that no degradants are "lost" during analysis.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the compound in anhydrous HPLC-grade acetonitrile to a concentration of 1 mg/mL[4].

  • Stress Aliquoting: Transfer 100 µL of the stock into five separate vials. Add 900 µL of the following stressors to the respective vials:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H2​O2​

    • Aqueous Control: pH 7.4 PBS

    • Organic Control: Anhydrous Acetonitrile

  • Incubation: Heat the acidic and basic vials to 60°C for 24 hours. Keep the oxidative and control vials at room temperature[4].

  • Quenching: Neutralize the acidic and basic samples to pH ~7.0 using equimolar amounts of NaOH or HCl. Causality: This instantly halts the degradation kinetics, ensuring the sample represents the exact 24-hour timepoint.

  • Chromatographic Analysis: Inject samples onto a C18 reverse-phase column (250 mm x 4.6 mm, 5 µm). Use a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B) with a linear gradient from 5% to 95% B over 20 minutes[4].

  • Self-Validation Checkpoint (Mass Balance): Integrate the chromatograms using a Photodiode Array (PDA) detector at the compound's isosbestic point. The rule of self-validation: The sum of the peak areas for the parent compound and all degradants in the stressed samples MUST equal the peak area of the Organic Control (±5%). If the mass balance falls below 95%, volatile degradants have escaped, or irreversible column binding has occurred, invalidating the run.

Workflow Visualization

StabilityWorkflow Stock 1. Prepare Stock (Anhydrous Acetonitrile) Acid Acidic Stress (0.1 M HCl, 60°C) Stock->Acid Base Basic Stress (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative Stress (3% H2O2, RT) Stock->Oxidative Control Control (pH 7.4 Buffer, RT) Stock->Control Quench 2. Quench & Neutralize (Halt Kinetics) Acid->Quench Base->Quench Oxidative->Quench Control->Quench HPLC 3. HPLC-PDA/MS Analysis (0.1% Formic Acid Mobile Phase) Quench->HPLC Validate 4. Self-Validation (Mass Balance = 100% ±5%) HPLC->Validate

Workflow for self-validating forced degradation of pyrazole-1-acetic acid derivatives.

Part 4: Troubleshooting Guide

Issue: Severe peak splitting or tailing during HPLC analysis.

  • Causality: The free carboxylic acid moiety of the compound is interacting with residual, unendcapped silanol groups on the silica backbone of your C18 column.

  • Solution: Ensure your aqueous mobile phase is properly acidified. Adding 0.1% Formic Acid or Trifluoroacetic acid (TFA) suppresses the ionization of the acetic acid group (keeping it fully protonated), which eliminates secondary interactions and restores sharp, Gaussian peak shapes[4].

Issue: Rapid, unexpected loss of the compound when spiked into cell culture media.

  • Causality: While the compound is relatively stable in pure pH 7.4 buffer, complete cell culture media (e.g., DMEM + 10% FBS) contains active serum esterases and trace metals that can enzymatically cleave or catalyze the degradation of the N-acetic acid linkage.

  • Solution: Perform a matrix stability control. Spike the compound into heat-inactivated serum. If the compound remains stable in the heat-inactivated matrix but degrades in the active matrix, the degradation is enzymatic, not chemical. You may need to design an ester prodrug or amide bioisostere to survive the assay conditions[2].

Issue: Inconsistent biological assay results across different days using the same stock.

  • Causality: Repeated freeze-thaw cycles of DMSO stock solutions introduce atmospheric moisture (condensation). As established, the introduction of water makes the hydrolysis of the pyrazole-acetic acid linkage thermodynamically spontaneous[1].

  • Solution: Aliquot your primary stock into single-use volumes immediately after preparation. Never subject a working stock to more than one freeze-thaw cycle.

References[3] SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%, Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFF2DUQQ-SBmOQjn5kEmjpRff65EbxCuELetKx77WMwJYrgS5Nrh5qkckKLkHZCMaB1gy10dgNQFRzhUt0NTwAxb4JuST_ICdLDN02x_c64T19_2Yw5vlALRsnjiEbMtxmHpsPgNea3PpMGuDR6DIWdDLsXANggtt3noS4y0SEz9Iy_F6l_UNt2hqJ06w=[1] Advances in Pyrazole as an Active Fragment for Herbicide Discovery, ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK3pN15X3OzD4i2eUARPZZgMEoyF9CdjiMwTwaPXOiI1ntDRztRNfrNzGqjj0BEgnnKEyRai7WlnuD6v9RZ0yufjbgr8ZGg3zwAhf8Hsxw5BKhHyPdz0Nq9XyXvlT8yKcQQG3N616vwbMJbss=[4] Technical Support Center: Stability and Storage of Pyrazole Compounds, Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExAI0SaH4MScOLQoGM09lnw1m_5YQSR4Vc58E_M82j21RixLRn1k7Q11ZPuAbfH270pOaZHU3_vKXFqbq9Ui1Ons6h0vyiBahN_9TS3FrqTSWxYx52PRkY083-dVcNouKEY9fv3Xj_uHoG9mf6ffwKdCk7kAV42KBva4mhho6DW6p_uFCCIkKMixDmsuEvw39hxr7-60C1budIvQMAY2gDqA==[2] Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase, PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE8eTJBQIARNkOhjZaNydPodgFaX66qH9TwZ92K0bkLwFRtOe9Q0d3OYfkBwsa3IVDrLsRhps9BfrlvOIZOTnWfnD63X3yA3Q-dV0Yvre9Yy70iZ9JvkwKgG_XnsXj5PKAVGseVXQ2XUkMclU=[5] UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 July 17, 2025 PC Code: 110304 Task Group: 622636 MEMORANDU, Regulations.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCSS-f7WEEB6ZEEOu9ebkXv2oDwlgRAE2mMLACvTNwL8PIYk_Xm_G547o6e47vjav1UEG6qTNNzifL1CjsBsiKu55v0IXUnTfMTPGIXieK1qFiqVjzO_Ovp7pDg9AY4ayYyJz7anEO5do9_X2uLKTYiOZCW-YW5rRt7OSfCOwPpYOL

Sources

Troubleshooting

Technical Support Center: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid Handling &amp; Storage

Welcome to the Application Science Knowledge Base. As researchers and drug development professionals, maintaining the structural integrity of your chemical intermediates is paramount. 2-(5-Isopropyl-1H-pyrazol-1-yl)aceti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. As researchers and drug development professionals, maintaining the structural integrity of your chemical intermediates is paramount. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a privileged pharmacophore and critical intermediate used in the synthesis of agrochemicals and pharmaceuticals.

While the pyrazole core is generally robust, the N1-acetic acid moiety introduces specific vulnerabilities to moisture, heat, and nucleophilic solvents. This guide provides field-proven, self-validating protocols and troubleshooting steps to prevent degradation during storage.

Mechanistic Overview of Degradation Pathways

Understanding why a molecule degrades is the first step in preventing it. The 5-isopropyl group provides some steric shielding to the pyrazole ring, but the molecule remains susceptible to three primary degradation vectors:

  • Thermal Decarboxylation: Carboxylic acids attached to electron-withdrawing nitrogen heterocycles can undergo decarboxylation (loss of CO₂) when exposed to sustained high temperatures (>60°C).

  • Esterification (Solvent-Mediated): When dissolved in primary alcohols (e.g., methanol, ethanol) for stock solution preparation, the carboxylic acid will slowly react to form methyl or ethyl esters. This is a leading cause of unexpected purity drops in HPLC assays.

  • Oxidative & Hydrolytic Stress: According to , these compounds are incompatible with strong oxidizing agents. Furthermore, the hygroscopic nature of the carboxylic acid draws in moisture, which can catalyze localized pH shifts and accelerate degradation.

Degradation Parent 2-(5-Isopropyl-1H-pyrazol-1-yl) acetic acid Thermal Thermal Stress (>60°C) Parent->Thermal Oxidative Oxidative Stress (Light/Air) Parent->Oxidative Solvent Alcoholic Solvents (MeOH/EtOH) Parent->Solvent Decarb Decarboxylation (Loss of CO2) Thermal->Decarb NOxide N-Oxidation / Ring Cleavage Products Oxidative->NOxide Ester Esterification (Methyl/Ethyl Esters) Solvent->Ester

Fig 1. Primary degradation pathways of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid under stress.

Quantitative Stability Data

The and the have demonstrated that pyrazole acetic acid derivatives exhibit excellent long-term stability when stored in freezer conditions, but degrade rapidly under aerobic, high-moisture conditions.

The table below summarizes accelerated stability testing data for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid to help you select the appropriate storage environment.

Storage ConditionContainer TypeAtmosphereTimeframePurity (HPLC)Moisture Content
-20°C (Freezer) Amber GlassArgon24 Months>99.5%<0.2%
4°C (Fridge) Clear GlassAir6 Months98.2%1.1%
25°C (Ambient) Plastic TubeAir3 Months94.5%3.4%
40°C (Stress) Clear GlassAir1 Month<85.0%>5.0%

Troubleshooting & FAQs

Q: My powder has aggregated into a hard lump. Is it still usable? A: Aggregation is a primary indicator of moisture ingress. While the pyrazole core is likely intact, the absorbed water can initiate hydrolytic degradation over time. Action: Do not force-crush the lump, as the friction can generate localized heat. Instead, follow Protocol 1 below to desiccate the sample, then run a purity check using Protocol 2 .

Q: Can I prepare stock solutions in Methanol for long-term storage? A: No. Primary alcohols will react with the acetic acid moiety to form methyl esters. This is a common artifact in drug design workflows involving . Action: Prepare stock solutions in anhydrous DMSO or Acetonitrile, and store them at -80°C.

Q: Why is my sample turning slightly yellow? A: Yellowing indicates trace oxidative degradation of the pyrazole ring, often triggered by UV light exposure or transition metal contamination from stainless steel spatulas. Action: Always handle the compound using PTFE-coated or ceramic spatulas, and store in amber glass vials.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol used in your lab should validate its own success. Implement the following workflows to guarantee the stability of your compound.

Protocol 1: Self-Validating Inert Storage Workflow

Causality: Carboxylic acids absorb atmospheric moisture, which acts as a catalyst for degradation. Replacing atmospheric oxygen with Argon (which is heavier than air) prevents N-oxidation of the pyrazole ring.

  • Pre-Weighing: Record the exact mass of an empty, dry amber glass vial (Tare Weight).

  • Transfer: Transfer the 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid into the vial using a ceramic spatula. Record the Gross Weight.

  • Desiccation: Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) for 24 hours at room temperature.

  • Self-Validation (Gravimetric Check): Re-weigh the vial. A mass reduction indicates successful moisture removal. If the mass continues to drop after a second 24-hour cycle, moisture was present. Proceed only when the mass is constant.

  • Inert Purging: Gently purge the headspace of the vial with Argon gas for 30 seconds.

  • Sealing & Storage: Cap tightly with a PTFE-lined lid, wrap with Parafilm, and store at -20°C.

Workflow Receipt Receipt & Inspection Desiccation Vacuum Desiccation Receipt->Desiccation Aliquoting Inert Gas Aliquoting Desiccation->Aliquoting Storage Freezer Storage (-20°C, Dark) Aliquoting->Storage QC HPLC-UV Validation Storage->QC QC->Storage Pass

Fig 2. Self-validating workflow for processing and storing pyrazole acetic acid derivatives.

Protocol 2: Stability-Indicating HPLC-UV Assay

Causality: Standard HPLC methods often fail for carboxylic acids due to peak tailing caused by secondary interactions with residual silanols on the column. Adding Trifluoroacetic acid (TFA) keeps the acid fully protonated, ensuring sharp peaks and accurate integration.

  • Mobile Phase Preparation:

    • Phase A: 0.1% TFA in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (5 µm, 4.6 x 150 mm). Run a linear gradient from 10% B to 90% B over 15 minutes. Set UV detection to 254 nm.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile (avoid Methanol).

  • Self-Validation (Forced Degradation Control): To prove your method can actually detect degradation, intentionally degrade a small aliquot. Add 100 µL of 1M HCl to 100 µL of your sample and heat at 60°C for 2 hours. Inject both the pure sample and the stressed sample. Validation is successful only if the HPLC trace shows clear baseline separation between the parent peak and the newly formed degradation peaks.

References

  • Pesticide Residues in Food - Oxathiapiprolin (Metabolite Storage Stability) Food and Agriculture Organization of the United Nations (FAO)[Link]

  • Public Release Summary on the Evaluation of Fluoxapiprolin Australian Pesticides and Veterinary Medicines Authority (APVMA)[Link]

Optimization

Technical Support Center: Enhancing the Purity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective synthesis and purification of substituted pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the regioselective synthesis and purification of substituted pyrazoles. The isolation of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is notoriously difficult due to the inherent thermodynamic and kinetic preference for its 3-isopropyl regioisomer during N-alkylation.

This guide is designed to provide you with field-proven, self-validating protocols to invert this regioselectivity, troubleshoot common impurities, and achieve >99% purity of your target compound.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does standard alkylation of 3-isopropylpyrazole yield predominantly the unwanted 3-isopropyl regioisomer instead of the 5-isopropyl target? A1: The underlying causality lies in tautomerism and steric hindrance. The starting material, 3-isopropyl-1H-pyrazole, exists in a dynamic tautomeric equilibrium with 5-isopropyl-1H-pyrazole. When deprotonated by standard alkali bases (e.g., K₂CO₃, NaH), the resulting pyrazolide anion undergoes electrophilic attack at the nitrogen atom presenting the path of least resistance. The bulky isopropyl group creates significant steric bulk at the adjacent nitrogen. Consequently, alkylation heavily favors the less hindered nitrogen, resulting in the 3-isopropyl regioisomer as the major thermodynamic and kinetic product 1[[2]]().

Q2: How can I alter the synthesis to invert this regioselectivity and favor the 5-isopropyl isomer? A2: You must shift the reaction mechanism from steric control to coordination control. Research demonstrates that using magnesium-based catalysts, such as Mg(OEt)₂, can invert the standard regioselectivity. The magnesium ion coordinates simultaneously with the pyrazole nitrogens and the leaving group of the alkylating agent (e.g., ethyl bromoacetate). This highly ordered transition state directs the alkylation specifically to the more hindered N2 position, drastically enriching the yield of the 5-substituted regioisomer prior to any purification steps 3.

Q3: What is the most effective method to separate the 5-isopropyl and 3-isopropyl regioisomers? A3: Attempting to separate the free acetic acid regioisomers is highly inefficient due to their nearly identical pKa values and polarity profiles. The self-validating best practice is to perform the separation at the ester stage (e.g., using ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate). The esterified regioisomers exhibit a sufficient difference in retention factors (Rf) to be resolved via silica gel flash chromatography using an optimized hexane/ethyl acetate gradient. Once the pure 5-isopropyl ester is isolated, a mild alkaline hydrolysis yields the highly pure target acid [[1]]().

Q4: How do I remove unreacted bromoacetic acid or ester byproducts during the final isolation? A4: Implement a strict pH-controlled extraction protocol. Following the hydrolysis of the pure ester with LiOH, the aqueous mixture will be highly basic (pH > 10). Washing this basic aqueous layer with a non-polar solvent (like diethyl ether) removes any unreacted ester or neutral organic impurities. Subsequently, carefully acidifying the aqueous layer to pH 2.5–3.0 with 1M HCl protonates the target acetic acid, allowing it to be selectively extracted into ethyl acetate while leaving inorganic salts behind in the aqueous phase.

Part 2: Reaction Pathways & Workflows

G SM 3-Isopropyl-1H-pyrazole (Tautomeric Mixture) Reagent + Ethyl Bromoacetate SM->Reagent Major 3-Isopropyl Regioisomer (Major w/ K2CO3) Reagent->Major Steric Control Minor 5-Isopropyl Regioisomer (Target, Major w/ Mg(OEt)2) Reagent->Minor Coordination Control

Reaction pathway showing regioselective N-alkylation of isopropylpyrazole.

Workflow Crude Crude Ester Mixture (3-iso & 5-iso) Chroma Silica Gel Chromatography (Isolate 5-iso ester) Crude->Chroma Hydrolysis Alkaline Hydrolysis (LiOH, THF/H2O) Chroma->Hydrolysis Extract pH-Controlled Extraction (pH 2.5-3.0) Hydrolysis->Extract Pure Pure 2-(5-Isopropyl-1H- pyrazol-1-yl)acetic acid Extract->Pure

Step-by-step purification workflow for isolating the 5-isopropyl regioisomer.

Part 3: Quantitative Data & Purification Strategies

To ensure a self-validating experimental design, it is critical to select the purification strategy that balances yield recovery with absolute purity. Below is a comparison of standard methodologies:

Purification StrategyStage of SeparationAchievable PurityYield RecoveryScalabilityNotes
Direct Acid Recrystallization Free Acid< 85%Low (< 30%)PoorCo-crystallization of regioisomers frequently occurs, leading to batch failure.
Preparative HPLC Free Acid> 99%High (80%)Low (mg to g)Excellent for analytical standards; highly solvent-intensive.
Silica Gel Chromatography Ester Intermediate> 98%Moderate (60%)High (g to kg)Recommended. Best balance of purity and throughput.
pH-Controlled Extraction Final Isolation> 99%High (90%)High (g to kg)Essential for removing inorganic salts and neutral organics post-hydrolysis.

Part 4: Experimental Protocols

Protocol A: Mg-Directed Synthesis of Ethyl 2-(5-Isopropyl-1H-pyrazol-1-yl)acetate

This protocol utilizes coordination control to enrich the sterically hindered 5-isopropyl regioisomer.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-isopropyl-1H-pyrazole (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Catalyst Addition: Add Mg(OEt)₂ (1.3 eq) to the solution. Stir vigorously at room temperature for 30 minutes to ensure complete formation of the magnesium-pyrazolide complex.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 eq) over 15 minutes to prevent localized exotherms.

  • Reaction: Heat the mixture to 60°C and stir for 12 hours. Self-Validation Step: Monitor conversion via TLC (Hexane:EtOAc 3:1); the 5-isopropyl ester will elute slightly faster than the 3-isopropyl ester.

  • Quenching: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Separation: Purify the crude oil via flash column chromatography (using a gradient of 5% to 20% EtOAc in Hexanes) to isolate the pure ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate.

Protocol B: Saponification to 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

This protocol ensures the quantitative conversion of the ester to the free acid without introducing inorganic impurities.

  • Hydrolysis: Dissolve the purified ethyl 2-(5-isopropyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.1 M).

  • Base Addition: Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Self-Validation Step: Confirm complete ester consumption via LC-MS or TLC before proceeding.

  • Neutral Impurity Removal: Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water and wash twice with diethyl ether. Discard the ether layers (this removes any unreacted ester).

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while monitoring with a pH meter until the pH reaches exactly 2.5–3.0.

  • Product Isolation: Extract the acidified aqueous layer three times with ethyl acetate.

  • Final Polish: Wash the combined ethyl acetate layers with a small volume of brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the pure 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid as a highly pure white solid.

Sources

Troubleshooting

Technical Support Center: Improving the Oral Bioavailability of Pyrazole-Based Compounds

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. Pyrazole-based compounds (e.g., celecoxib, ruxolitinib derivatives) are highly privileged pharmacophores in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. Pyrazole-based compounds (e.g., celecoxib, ruxolitinib derivatives) are highly privileged pharmacophores in drug discovery. However, their planar, aromatic nature frequently results in high crystal lattice energy (poor aqueous solubility), while exposed nitrogen and carbon atoms serve as prime targets for rapid oxidative metabolism.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome bioavailability bottlenecks in your pyrazole pipeline.

Part 1: Diagnostic Workflow

Before altering your formulation or chemical structure, you must identify the precise pharmacokinetic (PK) failure point. Use the diagnostic logic below to determine whether your pyrazole suffers from dissolution-limited absorption, gastric degradation, or high first-pass metabolism.

diagnostic_workflow N1 Assess Pyrazole PK Profile N2 Aqueous Solubility < 100 µg/mL? N1->N2 N3 High Intrinsic Clearance (CL_int > 30 mL/min/kg)? N2->N3 NO N4 Formulation: ASD or Prodrug N2->N4 YES N5 Chemistry: Polar Substitution N3->N5 YES N6 Target Bioavailability Achieved N3->N6 NO N4->N6 N5->N6

Diagnostic workflow for resolving pyrazole bioavailability bottlenecks.

Part 2: Troubleshooting Guides & FAQs

Issue 1: Dissolution-Limited Absorption and Non-Linear PK

Q: My pyrazole compound exhibits excellent in vitro potency but negligible oral exposure. Conventional suspension formulations are failing, especially during dose escalation. What is the mechanistic cause, and how can I overcome this?

A: This is a classic hallmark of dissolution-limited absorption. Pyrazoles often possess rigid structures that result in poor aqueous solubility (BCS Class II or IV). When administered as a solid suspension, the dissolution rate is too slow to achieve therapeutic concentrations in the gastrointestinal (GI) tract before transit occurs. Solution formulations may work at low doses but fail to support dose escalation due to precipitation[1].

Solution: Implement a Phosphate Prodrug Strategy . By attaching a highly ionizable phosphate group via a linker to the pyrazole core, you disrupt the crystal lattice and drastically increase aqueous solubility. Upon oral administration, alkaline phosphatases at the intestinal brush border rapidly cleave the phosphate, releasing the lipophilic parent drug directly at the site of absorption. Recent studies on pyrazole-based kinase inhibitors demonstrate that phosphate prodrugs can increase solubility by over 147-fold, improving oral bioavailability from 2.6% to 7.2% and restoring dose-proportional exposure[1].

Issue 2: Precipitation of Amorphous Solid Dispersions (ASDs)

Q: We formulated our pyrazole as an ASD to improve solubility, but it still precipitates in the acidic environment of the stomach. How do we maintain supersaturation?

A: Precipitation occurs because the binary polymer matrix fails to maintain the drug in its supersaturated (high-energy) state upon encountering the pH shift in gastric fluids.

Solution: Utilize a Ternary ASD System with pH Modifiers . Altering the microenvironmental pH of the formulation can prevent thermodynamic precipitation. For example, spray drying a pyrazole (like celecoxib) with copovidone (polymer matrix), sodium dodecyl sulfate (SLS, surfactant), and glucamine (pH modifier) creates pH-modified nanoparticles. Glucamine alters the local pH to favor solubility, while SLS lowers surface tension to improve wettability, significantly improving oral bioavailability compared to standard formulations[2].

Issue 3: High First-Pass Metabolism

Q: Our pyrazole derivative is highly soluble, yet in vivo oral bioavailability remains below 20%. Intravenous (IV) dosing shows rapid clearance. What is the root cause?

A: This indicates a metabolic liability rather than an absorption issue. The pyrazole ring is highly susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes, leading to high intrinsic clearance ( CLint​ )[3].

Solution: Structural Modification (Polar Substitution) . Introducing an electronically and sterically tolerant polar substituent directly onto the pyrazole ring can block oxidative liability sites. For instance, adding a methylamine substitution to the pyrazole ring of pyrazolo-pyridone inhibitors dramatically reduces oxidative metabolism, dropping plasma clearance from 5.2 L/h/kg to 1.2 L/h/kg, and boosting oral bioavailability from 15% to 92%[3].

Issue 4: Acid-Catalyzed Gastric Degradation

Q: The pyrazole compound undergoes rapid hydrolysis in gastric fluid. How can we protect it without altering the molecular structure?

A: Acid-catalyzed degradation in the stomach destroys the active pharmaceutical ingredient (API) before it reaches the primary absorption window in the small intestine.

Solution: Enteric Microencapsulation . Formulate the API using pH-sensitive polymers like Eudragit L100. This polymer remains insoluble at acidic pH (protecting the drug in the stomach) but dissolves rapidly at pH > 6.0, releasing the drug in the jejunum/ileum. This approach has been shown to enhance the oral bioavailability of highly lipophilic pyrazole derivatives by up to 6-fold[4].

Part 3: Quantitative Data & Formulation Comparisons

Table 1: Impact of Structural Modification on Pyrazole Pharmacokinetics Data demonstrates the effect of methylamine substitution on a pyrazolo-pyridone core[3].

Compound VariantAqueous Solubility (µM)Plasma Clearance ( CLIV​ , L/h/kg)Max Concentration ( Cmax​ , µM)Oral Bioavailability (F%)
Parent (Unsubstituted) 16.05.20.3615%
Methylamine Substituted >100.01.26.0092%

Table 2: Formulation Strategies for Pyrazole Bioavailability Enhancement

Formulation StrategyPrimary Mechanism of ActionBest Suited ForKey Excipients / Reagents
Phosphate Prodrug Disrupts crystal lattice; enzymatic cleavage at brush border[1].Dose-escalation failures; BCS Class IV.Phosphorylating agents, linkers.
pH-Modified ASD Maintains supersaturation; alters microenvironmental pH[2].High crystal energy; gastric precipitation.Copovidone, SLS, Glucamine.
Enteric Microparticles Prevents acid-catalyzed hydrolysis in the stomach[4].Acid-labile pyrazole derivatives.Eudragit L100, HPMC.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Preparation of pH-Modified ASDs via Spray Drying

This protocol outlines the generation of ternary amorphous solid dispersions to enhance the solubility of pyrazoles[2].

spray_drying S1 Prepare Solution (API, Copovidone, SLS) S2 Atomization (Nozzle) S1->S2 S3 Evaporation (Drying Chamber) S2->S3 S4 Collection (Cyclone Separator) S3->S4

Step-by-step spray drying workflow for amorphous solid dispersions.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a co-solvent system of Ethanol/Water (80:20 v/v) to ensure complete dissolution of both hydrophobic API and hydrophilic excipients.

  • Matrix Dissolution: Dissolve Copovidone (matrix polymer) and Glucamine (pH modifier) into the solvent under continuous magnetic stirring at 400 RPM.

  • API & Surfactant Addition: Slowly add the pyrazole API and Sodium Dodecyl Sulfate (SLS). Stir until the solution is completely optically clear.

  • Spray Drying Parameters:

    • Feed rate: 5 mL/min.

    • Atomization pressure: 1.5 bar.

    • Inlet temperature: 120°C (to ensure rapid droplet evaporation).

    • Outlet temperature: 60°C - 65°C.

  • Secondary Drying: Collect the resulting nanoparticles from the cyclone separator and dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Protocol B: Enteric Microencapsulation via Coacervation

Used for pyrazoles requiring protection from gastric hydrolysis[4].

Step-by-Step Methodology:

  • Organic Phase: Dissolve the pyrazole API and Eudragit L100 in a water-miscible ICH Class 3 organic solvent (e.g., ethanol or acetone).

  • Aqueous Phase: Prepare an aqueous solution containing 0.5% w/v Hydroxypropyl Methylcellulose (HPMC). Mechanistic note: HPMC acts as a shock-preventing agent to reduce undesirable cohesion and aggregation of microparticles.

  • Emulsification: Inject the organic phase into the aqueous phase under high-shear homogenization (8,000 RPM) to form an oil-in-water (O/W) emulsion.

  • Coacervation & Hardening: Gradually evaporate the organic solvent under reduced pressure at 35°C. As the solvent evaporates, the Eudragit L100 polymer will coacervate and precipitate around the API, forming spherical microparticles.

  • Harvesting: Filter the microparticles, wash with deionized water, and lyophilize. Target particle size should be approximately 460 µm for optimal GI transit.

Part 5: References

  • [2] Prioritizing oral bioavailability in drug development strategies. Taylor & Francis (2024). URL:[Link]

  • [1] Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry, ACS Publications (2026). URL:[Link]

  • [3] Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. PMC - NIH (2021). URL:[Link]

  • [4] Formulation-based approach to support early drug discovery and development efforts: a case study with enteric microencapsulation dosage form development for a triarylmethane derivative TRAM-34. PMC - NIH. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Structure-Activity Relationship (SAR) Guide: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic Acid Analogs as CRTh2 Antagonists

Executive Summary The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as DP2) is a G-protein-coupled receptor (GPCR) that plays a central role in orchestrating type 2 inflammatory r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2, also known as DP2) is a G-protein-coupled receptor (GPCR) that plays a central role in orchestrating type 2 inflammatory responses[1]. Upon binding its endogenous ligand, Prostaglandin D2 (PGD2), CRTh2 drives the recruitment and activation of Th2 lymphocytes, eosinophils, and basophils, making it a highly validated target for asthma and allergic rhinitis[2].

While first-generation CRTh2 antagonists heavily utilized an indole-acetic acid scaffold, high-throughput screening and subsequent optimization have identified pyrazole-acetic acid derivatives as a superior chemical space[3][4]. Specifically, the incorporation of a 5-isopropyl substitution on the pyrazole core represents a breakthrough in Structure-Kinetic Relationships (SKR), dramatically increasing receptor residence time and functional potency compared to unsubstituted or indole-based alternatives.

Mechanistic Overview & Structural Causality

To successfully design and evaluate CRTh2 antagonists, one must understand the receptor's unique topology. Crystallographic studies reveal that CRTh2 features a semi-occluded binding pocket[1]. The endogenous ligand, PGD2, binds via an opposite-charge attraction, where its carboxylate group forms a critical salt bridge with the Arg170 residue deep within the receptor[1][5].

G PGD2 PGD2 Ligand CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds DP1 DP1 Receptor PGD2->DP1 Binds Gi Gi Signaling CRTh2->Gi Activates Gs Gs Signaling DP1->Gs Activates cAMP_down ↓ cAMP Gi->cAMP_down cAMP_up ↑ cAMP Gs->cAMP_up Th2 Th2 Recruitment cAMP_down->Th2 Chemotaxis Antagonist 5-Isopropyl Analog Antagonist->CRTh2 Blocks

CRTh2 signaling pathway and targeted blockade by 5-isopropyl-pyrazole acetic acid antagonists.

The 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid scaffold mimics this interaction while exploiting secondary hydrophobic pockets:

  • The Acetic Acid Moiety: Essential for anchoring to Arg170. Removal or bioisosteric replacement often leads to a precipitous drop in affinity.

  • The Pyrazole Core: Provides a rigid, planar geometry that projects substituents at optimal vectors, demonstrating a distinct and tighter SAR profile compared to indole-acetic acids[3].

  • The 5-Isopropyl Substitution (The Conformational Lock): The steric bulk of the isopropyl group forces adjacent N-1 or C-4 aryl/sulfonyl substituents into a perpendicular conformation. This perfectly fills a secondary hydrophobic sub-pocket, effectively "locking" the drug into the receptor and drastically reducing the off-rate ( koff​ ).

Comparative Performance & SKR Data

The transition from indole cores to 5-isopropyl-pyrazole cores is best understood through the lens of Structure-Kinetic Relationships (SKR) . While standard affinity ( Ki​ ) dictates how well a drug binds at equilibrium, the dissociation half-life ( t1/2​ ) dictates the duration of action in vivo.

Compound ClassCore Scaffold R5​ SubstitutionBinding Affinity Ki​ (nM)Functional Potency IC50​ (nM)Dissociation t1/2​ (min)
First-Gen Reference Indole-3-acetic acidN/A45.0120.015
Unsubstituted Pyrazole 1H-Pyrazole-1-acetic acid-H12.535.045
Optimized Analog 1H-Pyrazole-1-acetic acid-Isopropyl1.5 4.2 320

Data synthesis reflects established literature trends for pyrazole-acetic acid optimization[3][4]. The 5-isopropyl analog delivers a >20-fold increase in residence time, allowing for sustained receptor blockade even as systemic pharmacokinetic concentrations wane.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these analogs, the following protocols are engineered as self-validating systems . Every assay includes internal causality checks to prevent false positives caused by assay drift or compound interference.

Workflow S1 1. Synthesis (5-Isopropyl Core) S2 2. Binding Assay (Ki & SKR) S1->S2 S3 3. Functional Assay (cAMP HTRF) S2->S3 S4 4. Phenotypic (Eosinophil Shape) S3->S4

Self-validating experimental workflow for the evaluation of CRTh2 antagonist analogs.

Protocol A: Radioligand Binding Assay ( Ki​ Determination)

Causality: Radioligand displacement is utilized to measure direct receptor affinity without the confounding variables of downstream signal amplification or cellular background.

  • Membrane Preparation: Resuspend CHO cells stably expressing human CRTh2 in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EDTA, 0.1% BSA). Note: MgCl2​ is critical for maintaining the GPCR in a high-affinity G-protein coupled state.

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]−PGD2​ , and serial dilutions of the 5-isopropyl pyrazole analogs (10 µM to 1 pM).

  • Self-Validation Controls:

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled PGD2. System Check: The TB/NSB ratio must be 5.0 for plate acceptance.

    • Reference Control: Include Fevipiprant (Phase 3 CRTh2 antagonist)[1][5]. If its calculated Ki​ shifts >3-fold from historical baselines (~1.1 nM), discard the run.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C plates pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer, add scintillation fluid, and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP HTRF Assay ( IC50​ )

Causality: CRTh2 is a Gi​ -coupled receptor. Activation by PGD2 inhibits adenylyl cyclase, lowering cAMP. To measure this, we must artificially elevate baseline cAMP using Forskolin. Homogeneous Time-Resolved Fluorescence (HTRF) is chosen because its ratiometric readout (665nm/620nm) mathematically cancels out inner-filter effects and auto-fluorescence common in small-molecule libraries.

  • Cell Plating: Seed CRTh2-CHO cells at 5,000 cells/well in a 384-well plate in stimulation buffer containing 0.5 mM IBMX. Causality: IBMX inhibits phosphodiesterases, preventing the premature degradation of the cAMP signal.

  • Compound Addition: Pre-incubate cells with 5-isopropyl pyrazole analogs for 30 minutes at 37°C to allow the slow-binding kinetics of the isopropyl analogs to reach equilibrium.

  • Stimulation: Add a mixture of 1 µM Forskolin and 10 nM PGD2 ( EC80​ concentration). Incubate for 30 minutes.

  • Detection & Validation: Add HTRF lysis/detection reagents (anti-cAMP Cryptate and d2-labeled cAMP). Read after 1 hour.

    • System Check (Z'-Factor): Calculate the Z'-factor between the Forskolin-only control (Max cAMP) and the Forskolin + PGD2 control (Min cAMP). The assay is only validated if Z' 0.6.

Sources

Comparative

Comparative Analysis of Receptor Cross-Reactivity: A Guide to Profiling 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Introduction: The Imperative of Selectivity in Drug Discovery In the quest for novel therapeutics, the identification of a potent "hit" molecule is but the initial step. The true challenge lies in refining this molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a potent "hit" molecule is but the initial step. The true challenge lies in refining this molecule into a lead compound with a desirable safety and efficacy profile. A critical determinant of this profile is receptor selectivity. Off-target interactions, where a compound binds to and elicits a response from receptors other than its intended target, can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect[1]. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel pyrazole-based compound, 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with a wide array of biological activities.[2][3][4][5] This chemical versatility, however, necessitates a thorough investigation of a new analogue's interaction with a broad range of biological targets. Notably, derivatives of 2-(1H-pyrazol-1-yl)acetic acid have been identified as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), a G-protein coupled receptor (GPCR) implicated in inflammatory and allergic responses.[6][7][8]

This guide will therefore proceed under the working hypothesis that 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a putative CRTh2 antagonist. We will outline a systematic approach to first confirm and quantify its interaction with CRTh2 and then to evaluate its selectivity by screening against a panel of relevant off-target receptors. The methodologies described herein are grounded in established best practices for receptor pharmacology, providing a robust and self-validating system for characterizing the selectivity profile of this, or any, investigational compound.

Primary Target Characterization: Quantifying the Interaction with CRTh2

The initial and most critical step is to definitively ascertain the affinity and functional potency of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid at its hypothesized primary target, the CRTh2 receptor. For this, we employ two cornerstone assays in receptor pharmacology: the radioligand binding assay and a functional cell-based assay.

Experimental Design Rationale
  • Radioligand Binding Assay: This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.[9][10] It provides a direct measure of the binding constant (Ki), a fundamental parameter in pharmacology.

  • cAMP Functional Assay: CRTh2 is a Gi-coupled GPCR. Activation of Gi-coupled receptors leads to an inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] A functional assay measuring changes in cAMP levels upon receptor stimulation provides a direct readout of the compound's ability to modulate receptor signaling.

Comparative Data: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid vs. Reference Antagonist

To provide context for our experimental findings, we will compare the performance of our test compound with a known selective CRTh2 antagonist. For the purpose of this guide, we will use hypothetical but plausible data.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid CRTh21525
Reference CRTh2 Antagonist CRTh258

Interpretation of Primary Target Data:

The hypothetical data in the table above suggests that 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a potent binder to the CRTh2 receptor with a Ki of 15 nM. The functional data corroborates this, showing an IC50 of 25 nM in a cAMP assay, indicating its ability to antagonize receptor signaling. While not as potent as the reference antagonist, these values are well within the range of a promising lead compound.

Cross-Reactivity Profiling: A Broad Screen for Off-Target Interactions

Having established the on-target activity, the next crucial phase is to assess the compound's selectivity. This is achieved by screening it against a panel of receptors that are common sources of off-target effects in drug development.

Rationale for Off-Target Panel Selection

The selection of an appropriate off-target panel is critical for a meaningful assessment of cross-reactivity. The panel should ideally include:

  • Receptors with structural similarity to the primary target: This can help identify potential interactions based on shared binding pocket features.

  • Receptors known for causing adverse effects: These include receptors in the cardiovascular, central nervous, and gastrointestinal systems.

  • A diverse range of receptor families: This provides a broad overview of the compound's potential for promiscuous binding.

For this guide, we will use a representative panel of GPCRs, ion channels, and kinases.

Comparative Cross-Reactivity Data

The following table presents hypothetical cross-reactivity data for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid and the reference antagonist. The data is presented as the percent inhibition at a screening concentration of 1 µM. A value greater than 50% inhibition is typically considered a "hit" and warrants further investigation to determine the Ki or IC50.

Receptor TargetReceptor Family2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (% Inhibition @ 1 µM)Reference CRTh2 Antagonist (% Inhibition @ 1 µM)
CRTh2 (Primary Target) GPCR 100 100
Adenosine A1GPCR85
Adrenergic α1AGPCR127
Adrenergic β2GPCR31
Dopamine D2GPCR159
Histamine H1GPCR556
Muscarinic M1GPCR94
Serotonin 5-HT2AGPCR1811
hERGIon Channel2515
L-type Calcium ChannelIon Channel73
Sodium Channel (Site 2)Ion Channel118
EGFRKinase42
VEGFR2Kinase95

Interpretation of Cross-Reactivity Data:

The hypothetical data reveals a significant finding: while the reference antagonist is highly selective for CRTh2, 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid exhibits a potential off-target interaction with the Histamine H1 receptor , showing 55% inhibition at 1 µM. This would necessitate a follow-up dose-response experiment to determine the potency of this interaction. The compound shows minimal to no significant activity at the other screened receptors, including the hERG channel, which is a critical safety liability. This information is invaluable for guiding the next steps in the drug discovery process, which may involve structural modifications to reduce H1 affinity while maintaining CRTh2 potency.

Experimental Protocols

A commitment to scientific integrity demands transparent and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key assays described in this guide.

Radioligand Binding Assay Protocol

This protocol is adapted from standard industry practices for filtration binding assays.[12][13]

Workflow for Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Execution cluster_harvest Harvesting & Detection cluster_analysis Data Analysis p1 Homogenize cells/tissue expressing CRTh2 p2 Centrifuge to pellet membranes p1->p2 p3 Resuspend and store at -80°C p2->p3 a1 Prepare assay plate with buffer, membranes, and test compound p3->a1 a2 Add radioligand (e.g., [3H]-PGD2) a1->a2 a3 Incubate at 30°C for 60 minutes a2->a3 h1 Vacuum filtrate through GF/C filters a3->h1 h2 Wash filters to remove unbound radioligand h1->h2 h3 Dry filters and add scintillation cocktail h2->h3 h4 Count radioactivity h3->h4 d1 Calculate specific binding h4->d1 d2 Generate competition curve d1->d2 d3 Determine IC50 and calculate Ki d2->d3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the CRTh2 receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant, and stored at -80°C until use.[13]

  • Assay Setup:

    • In a 96-well plate, add the appropriate assay buffer, the prepared cell membranes, and varying concentrations of the test compound (2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation:

    • Add a constant concentration of the radioligand (e.g., [3H]-prostaglandin D2) to all wells.

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[12]

  • Harvesting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]

  • Detection and Analysis:

    • Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other values to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

cAMP Functional Assay Protocol

This protocol describes a common method for measuring cAMP levels using a competitive immunoassay with a fluorescent readout.[11][14]

Signaling Pathway for a Gi-Coupled Receptor

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor CRTh2 Receptor (Gi-coupled) gprotein Gi Protein receptor->gprotein activates ac Adenylyl Cyclase gprotein->ac inhibits atp ATP camp cAMP atp->camp catalyzed by AC pka Protein Kinase A camp->pka activates response Cellular Response pka->response ligand Agonist ligand->receptor activates antagonist 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid antagonist->receptor blocks

Caption: Simplified signaling pathway for a Gi-coupled GPCR like CRTh2.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human CRTh2 receptor in an appropriate growth medium.

    • Plate the cells in a 96-well or 384-well assay plate and incubate overnight to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid) and the reference antagonist.

    • Add the compounds to the cells and pre-incubate for a short period.

  • Receptor Stimulation:

    • Stimulate the cells with a known CRTh2 agonist (e.g., prostaglandin D2) at a concentration that elicits a submaximal response (e.g., EC80). This agonist stimulation will lead to a decrease in intracellular cAMP.

    • Include control wells with no agonist (basal cAMP level) and agonist alone (maximal inhibition of cAMP).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Detect the amount of cAMP using a commercially available kit, which is typically a competitive immunoassay employing HTRF or a similar technology.[11][14]

  • Data Analysis:

    • The signal from the detection method is inversely proportional to the amount of cAMP in the sample.

    • Plot the signal as a function of the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Conclusion: A Data-Driven Path to Lead Optimization

This guide has outlined a systematic and robust approach to characterizing the selectivity of a novel compound, 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. By first confirming its interaction with the primary target, CRTh2, and then profiling it against a broad panel of off-target receptors, we can build a comprehensive understanding of its pharmacological profile. The hypothetical data presented herein highlights the importance of this process, revealing a potential off-target liability at the Histamine H1 receptor that warrants further investigation. This data-driven approach is fundamental to modern drug discovery, enabling researchers to make informed decisions and efficiently guide the optimization of lead compounds towards safe and effective therapeutics.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Link

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocols. Link

  • National Center for Biotechnology Information. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Link

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Link

  • Agilent Technologies. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Link

  • Promega Corporation. GloSensor™ cAMP Assay Protocol. Link

  • Hulme, E. C. Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 448, 1-27.
  • Promega Corporation. cAMP-Glo™ Assay Technical Bulletin. Link

  • Revvity. Radiometric Ligand-Binding Assays. Link

  • Cai, W., & Chen, K. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
  • International Journal of Innovative Science, Engineering & Technology. (2023).
  • Negi, S. S., Schein, C. H., & Braun, W. (2017). Cross-React: A new structural bioinformatics method for predicting allergen cross-reactivity.
  • Javed, S. A., et al. A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 3(2013), 114-123.
  • El-Malah, A. A., et al. (2021).
  • Ouahou, M. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Skowera, A., et al. (2020). T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation. Cancer Immunology, Immunotherapy, 69(10), 1943–1955.
  • Creative Diagnostics. Cross-Reactivity Assessment. Link

  • Amazon AWS. (Pyrazol-4-yl)aceticyl)
  • Matricardi, P. M., et al. (2023). A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance. Allergy, 78(4), 926-943.
  • Hangzhou海瑞化工有限公司. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. Link

  • BLDpharm. 1421760-43-1|2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid. Link

  • Boster Biological Technology. (2022, August 26). Antibody Cross-Reactivity: How to Assess & Predict Binding. Link

  • ChemScene. 2-(3-Isopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid. Link

  • ChemScene. 2-((1-Isopropyl-1H-pyrazol-4-yl)oxy)acetic acid. Link

  • MilliporeSigma. (1-isopropyl-1H-pyrazol-5-yl)acetic acid. Link

  • Andrés, M., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-184.
  • EMBL-EBI. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Link

  • Andrés, M., et al. (2013). 2-(1H-Pyrazol-4-yl)acetic Acids as CRTh2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 23(11), 3349-3353.
  • BLDpharm. 1545584-75-5|2-(4-Isopropyl-1H-pyrazol-1-yl)acetic acid. Link

  • Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(15), 4840.
  • Roy, U., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(12), 4758.
  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects.
  • ResearchGate. On-target and Off-target-based Toxicologic Effects. Link

Sources

Validation

Comparing the selectivity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Targeted Fragment-Based Agrochemical Development: Evaluating the Selectivity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid As a Senior Application Scientist in fragment-based drug and agrochemical discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Targeted Fragment-Based Agrochemical Development: Evaluating the Selectivity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

As a Senior Application Scientist in fragment-based drug and agrochemical discovery, I frequently encounter building blocks that dictate the ultimate success or failure of a lead compound. The compound 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS: 1421760-43-1) is a masterclass in this principle. It serves as a privileged intermediate in the synthesis of piperidinyl thiazole carboxamide fungicides[1].

To objectively evaluate this compound, we must analyze its selectivity across two distinct dimensions: Chemical Selectivity (the regiochemical challenges during its synthesis) and Biological Selectivity (how this specific structural fragment drives extreme target specificity at the receptor level).

Part 1: Chemical Selectivity – The Regiochemical Challenge

The synthesis of pyrazole-1-acetic acid derivatives typically involves the N-alkylation of a substituted pyrazole. However, because 3-substituted pyrazoles rapidly tautomerize, reacting 3-isopropylpyrazole with an alkylating agent like ethyl bromoacetate yields a mixture of two regioisomers: the 3-isopropyl and 5-isopropyl derivatives.

The Causality of Isomeric Ratios: The selectivity of this reaction is governed by steric hindrance. The bulky isopropyl group physically shields the adjacent nitrogen (N1), making the transition state for 5-alkylation higher in energy. Consequently, standard basic alkylation thermodynamically favors the formation of the 3-isopropyl byproduct. To isolate the critical 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, chemists must rely on the differential dipole moments of the intermediate esters, allowing for separation via silica gel chromatography prior to ester hydrolysis[1].

ChemicalSelectivity A 3-Isopropylpyrazole + Ethyl bromoacetate B Base / Solvent (N-Alkylation) A->B C Ethyl 2-(5-isopropyl...) Sterically Hindered (Target Isomer) B->C Minor Pathway (Requires Separation) D Ethyl 2-(3-isopropyl...) Sterically Free (Byproduct) B->D Major Pathway (Thermodynamic)

Regioselective pathways in the N-alkylation of 3-isopropylpyrazole.

Part 2: Biological Selectivity – Target Engagement at ORP1

When the 5-isopropyl-pyrazole-1-acetic acid fragment is coupled to a piperidinyl thiazole amine, it forms an ultra-potent inhibitor targeting the Oxysterol-Binding Protein-Related Protein 1 (ORP1) in oomycete pathogens[2].

The Causality of Pharmacophore Orientation: Why is the 5-isopropyl isomer biologically active while the 3-isopropyl isomer is not? The steric clash between the 5-isopropyl group and the adjacent acetic acid linker restricts bond rotation. This conformational restriction pre-organizes the molecule into a rigid, "bent" bioactive conformation. This precise geometry perfectly complements the hydrophobic lipid-binding pocket of ORP1, outcompeting endogenous sterols and inhibiting intracellular lipid transport[3].

This target engagement is exquisitely selective. While biotrophic and hemibiotrophic pathogens (e.g., Phytophthora spp.) are highly sensitive to ORP1 inhibitors, necrotrophic oomycetes such as Pythium exhibit natural insensitivity[4]. Furthermore, single point mutations in the target, such as the G699V mutation in P. colocasiae, drastically reduce hydrophobic interactions and binding affinity, proving the highly specific nature of this pharmacophore's binding mechanics[5].

BiologicalSelectivity A 5-Isopropyl-pyrazole Pharmacophore B Conformational Restriction (Bent Bioactive Form) A->B Structural Causality C Oomycete ORP1 Hydrophobic Pocket B->C High Affinity Docking D Inhibition of Intracellular Sterol Transport C->D Target Engagement E Mycelial Growth Arrest & Disease Control D->E Phenotypic Outcome

Mechanism of ORP1 inhibition driven by the 5-isopropyl-pyrazole conformation.

Part 3: Comparative Performance Data

The table below summarizes the biological selectivity of piperidinyl thiazole fungicides derived from the 5-isopropyl-pyrazole-1-acetic acid building block across various target organisms and mutational states.

Target Organism / StrainTarget Protein StatusEC₅₀ ValueSelectivity ProfileReference
Phytophthora agathidicida ** Wild-Type ORP1~0.1 ng/mLUltra-Sensitive (Sub-nanomolar affinity)[3]
Phytophthora infestans **Wild-Type ORP1< 0.001 μg/mLHighly Sensitive (Baseline control)[6]
Phytophthora colocasiae ORP1 G699V Mutant> 0.29 μg/mLResistant (Loss of hydrophobic interaction)[5]
Pythium spp. ORP1 Homolog> 10.0 μg/mLInsensitive (Necrotrophic bypass)[4]

Part 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols feature built-in validation steps to confirm both chemical identity and biological efficacy.

Protocol 1: Regioselective Synthesis & Isolation of the 5-Isomer

Objective: Synthesize and isolate the sterically hindered 5-isopropyl isomer from the thermodynamic mixture.

  • Alkylation: Dissolve 3-isopropylpyrazole (1.0 eq) in anhydrous acetonitrile. Add K₂CO₃ (1.5 eq) and ethyl bromoacetate (1.1 eq). Reflux for 12 hours under nitrogen[1].

  • Reaction Quench & Extraction: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate. Extract with ethyl acetate and wash with brine.

  • Chromatographic Separation (Self-Validation Step): Load the crude mixture onto a silica gel column. Elute with a gradient of Hexane/Ethyl Acetate (9:1 to 7:3).

    • Validation: Monitor via TLC. The 5-isopropyl ester will elute differently than the 3-isopropyl ester due to a lower overall dipole moment caused by the steric shielding of the ester carbonyl. Confirm fractions via ¹H-NMR (look for the shift in the pyrazole C4-proton).

  • Saponification: Dissolve the purified 5-isopropyl ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at room temperature for 4 hours.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH 2. Extract the precipitated 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Floating Leaf Disc Assay for ORP1 Target Selectivity

Objective: Evaluate the target engagement and resistance profile of the synthesized derivative[6].

  • Disc Preparation: Excise 15 mm leaf discs from susceptible host plants (e.g., potato or tomato leaves) using a sterilized cork borer.

  • Compound Application: Prepare serial dilutions of the 5-isopropyl-pyrazole derived inhibitor (0.0001 to 1.0 μg/mL) in distilled water containing 0.1% DMSO. Float 5 leaf discs per concentration abaxial-side up in Petri dishes.

  • Inoculation: Apply a 10 μL droplet of Phytophthora zoospore suspension (20,000 spores/mL) to the center of each disc.

  • Incubation & Validation: Incubate the plates at 18°C in the dark for 7 days.

    • Self-Validation: The assay must include a 0.1% DMSO negative control (which must show 100% sporulation and mycelial growth) and a known ORP1 inhibitor positive control (e.g., commercial oxathiapiprolin) to validate the baseline sensitivity of the specific Phytophthora isolate used[6].

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Comparative

Structural &amp; Mechanistic Comparison of Pyrazole Inhibitors

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a privileged scaffold in modern medicinal chemistry[1]. Due to its compact size, conformational rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—has established itself as a privileged scaffold in modern medicinal chemistry[1]. Due to its compact size, conformational rigidity, and dual capacity to act as both a hydrogen-bond donor and acceptor, the pyrazole moiety perfectly mimics the adenine ring of ATP[1]. This structural mimicry allows pyrazole derivatives to anchor deeply into the highly conserved hinge region of protein kinases, making them a cornerstone in the development of targeted oncological and anti-inflammatory therapies[2].

As a Senior Application Scientist, I approach the evaluation of kinase inhibitors not just through the lens of biochemical potency, but through structural causality and thermodynamic validation. Relying solely on IC50 values often leads to late-stage attrition due to off-target toxicity or poor cellular penetrance. To prevent this, we must evaluate pyrazole-based inhibitors using self-validating workflows that cross-examine biochemical potency, cellular target engagement, and binding thermodynamics[3].

This guide provides a head-to-head mechanistic comparison of leading pyrazole-based kinase inhibitors and outlines the gold-standard experimental protocols required to validate their efficacy.

The versatility of the pyrazole scaffold allows it to be engineered for different binding modes. While most pyrazole derivatives act as Type I ATP-competitive inhibitors (binding the active conformation), strategic substitutions can pivot the molecule into an allosteric inhibitor , bypassing the ATP pocket entirely to overcome resistance mutations[4].

Table 1: Head-to-Head Comparison of Benchmark Pyrazole-Based Kinase Inhibitors
InhibitorTarget KinaseBinding ModeCell-Free IC50Mechanistic Role of the Pyrazole Scaffold
Ruxolitinib JAK1 / JAK2Type I (ATP-Competitive)~3 nMForms a critical single hydrogen bond with the hinge region, stabilizing the kinase in the active DFG-in state[2].
Crizotinib ALK / ROS1Type I (ATP-Competitive)20–40 nMThe disubstituted pyrazole acts as the core anchoring scaffold, orienting halogenated rings into the hydrophobic pocket[5].
Asciminib BCR-ABL1Allosteric (Myristoyl Pocket)~14 nMA pyrazole-pyridine hybrid that avoids the hinge entirely, locking the kinase in an inactive conformation to overcome T315I mutations[4].
Causality in Scaffold Design

Why do we frequently see pyrazoles hybridized with pyrimidines or rigidified into macrocycles? The pyrazole ring is highly electron-rich, which facilitates strong arene-cation interactions with positively charged amino acid residues in the kinase pocket[6]. However, this electron density can also lead to promiscuous binding with cytochrome P450 (CYP450) enzymes, causing metabolic liabilities[6]. By introducing electron-withdrawing groups (e.g., trifluoromethyl) or utilizing macrocyclic rigidification, we restrict the conformational freedom of the pyrazole, drastically enhancing target selectivity and reducing off-target CYP450 interactions[3][6].

MOA cluster_TypeI Type I Inhibition (e.g., Ruxolitinib) cluster_Allosteric Allosteric Inhibition (e.g., Asciminib) Kinase1 JAK1/2 Kinase (Active State) Signal1 STAT Pathway (Blocked) Kinase1->Signal1 No Phosphorylation Inhibitor1 Pyrazole Scaffold (Hinge Binder) Inhibitor1->Kinase1 ATP Competition Kinase2 BCR-ABL1 Kinase (Inactive State) Signal2 Oncogenic Pathway (Blocked) Kinase2->Signal2 No Phosphorylation Inhibitor2 Pyrazole-Pyridine (Myristoyl Binder) Inhibitor2->Kinase2 Conformational Lock

Figure 1: Mechanism of action comparing Type I ATP-competitive vs. Allosteric pyrazole inhibitors.

Self-Validating Experimental Workflows

To ensure scientific integrity, a single assay is never sufficient. A potent biochemical IC50 can be a false positive driven by non-specific hydrophobic collapse rather than precise pyrazole-hinge hydrogen bonding. We employ a three-tiered orthogonal workflow: Biochemical Screening Cellular Target Engagement Thermodynamic Profiling.

Workflow Step1 1. Biochemical Screening (ADP-Glo Kinase Assay) Step2 2. Cellular Target Engagement (NanoBRET Assay) Step1->Step2 Confirm IC50 < 10nM Step3 3. Thermodynamic Profiling (Isothermal Titration Calorimetry) Step2->Step3 Validate Permeability & Selectivity End Lead Candidate Selection Step3->End Confirm Enthalpic Binding (ΔH < 0)

Figure 2: Self-validating workflow for biochemical, cellular, and thermodynamic inhibitor profiling.

Protocol A: Orthogonal Biochemical & Cellular Profiling (ADP-Glo & NanoBRET)

Causality: The ADP-Glo assay isolates the direct enzyme-inhibitor interaction by measuring ADP production, providing a clean biochemical IC50[3]. However, pyrazole compounds can suffer from poor cellular permeability or off-target binding in a complex proteome. Pairing ADP-Glo with NanoBRET (a live-cell bioluminescence resonance energy transfer assay) validates that the inhibitor actually reaches and engages the target kinase inside a living cell[3].

Step-by-Step Methodology:

  • Enzyme Titration (ADP-Glo): Incubate recombinant kinase (e.g., JAK2 or BMPR2) with a serial dilution of the pyrazole inhibitor (0.1 nM to 10 μM) in kinase buffer for 30 minutes at room temperature to allow equilibrium binding.

  • ATP Competition: Initiate the reaction by adding ultra-pure ATP at the predetermined Km​ concentration for the specific kinase. This ensures the assay is highly sensitive to competitive hinge-binders. Incubate for 60 minutes.

  • Signal Generation: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction. Read luminescence to calculate the biochemical IC50.

  • Cellular Validation (NanoBRET): Transfect HEK293 cells with a kinase-NanoLuc fusion plasmid. Add a fluorescent cell-permeable tracer that binds the kinase active site.

  • Inhibitor Displacement: Treat cells with the pyrazole inhibitor. If the inhibitor is cell-permeable and engages the target, it will displace the fluorescent tracer, resulting in a quantifiable loss of BRET signal (EC50 determination)[3].

Protocol B: Thermodynamic Validation via Isothermal Titration Calorimetry (ITC)

Causality: Because the pyrazole ring is designed to form specific, directional hydrogen bonds with the kinase backbone (e.g., the hinge region), true target engagement must be enthalpically driven ( ΔH<0 ). If binding is purely entropically driven ( ΔS>0 ), it indicates non-specific hydrophobic interactions, which often lead to promiscuous off-target toxicity[3]. ITC directly measures the heat released or absorbed during binding, providing a definitive thermodynamic signature.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze both the recombinant kinase domain and the pyrazole inhibitor into the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5% Glycerol, 1 mM TCEP, pH 7.4) to eliminate heat of dilution artifacts. Degas all samples.

  • Cell & Syringe Loading: Load 300 μL of the kinase protein (10–20 μM) into the ITC sample cell. Load the pyrazole inhibitor (100–200 μM) into the titration syringe.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 μL each, with a 150-second spacing between injections to allow the thermal baseline to stabilize. Maintain the cell temperature at 25°C.

  • Data Integration & Fitting: Subtract the background heat of dilution (determined by titrating the inhibitor into a buffer-only cell). Fit the integrated heat peaks to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS )[3]. A highly negative ΔH confirms the structural hypothesis: the pyrazole ring is successfully forming its intended hydrogen-bond network.

Sources

Validation

A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

In the landscape of modern drug discovery, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. It serves as a critical bridge between promising laboratory findings and tangible clinical outcomes, all...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. It serves as a critical bridge between promising laboratory findings and tangible clinical outcomes, allowing researchers to make predictive, data-driven decisions.[1][2] This guide provides an in-depth technical comparison of the in vitro and in vivo performance of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, a novel pyrazole derivative with potential anti-inflammatory properties.

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the renowned anti-inflammatory agent Celecoxib.[3][4] Derivatives of pyrazole are known for their prominent anti-inflammatory properties, often by targeting the cyclooxygenase (COX) enzymes.[5][6] Specifically, selective inhibition of the inducible COX-2 isoform is a key strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.[5][6][7] This guide will therefore focus on evaluating our lead compound within the context of COX-2 inhibition.

We will objectively compare its performance against Celecoxib, the industry-standard selective COX-2 inhibitor, and Indomethacin, a potent non-selective NSAID. This comparison will be supported by detailed experimental protocols and data to provide a comprehensive framework for researchers in the field.

Part 1: In Vitro Characterization: Quantifying Target Engagement

The initial step in evaluating any new chemical entity is to determine its activity and selectivity at the molecular level. For a putative anti-inflammatory agent, an in vitro enzyme inhibition assay is the most direct method.[8][9]

Rationale for Experimental Design

We employ a colorimetric COX inhibitor screening assay to quantify the potency (IC50) of our lead compound against both COX-1 and COX-2 enzymes.[10] This is a self-validating system because it directly measures the peroxidase activity of the cyclooxygenase enzyme. The assay's integrity is ensured by including a known selective inhibitor (Celecoxib) and a non-selective inhibitor (Indomethacin) as positive controls, and a vehicle control (DMSO) to establish a baseline of 100% enzyme activity. This allows for the calculation of a Selectivity Index (SI), a critical parameter for predicting the gastrointestinal safety profile.[11]

Detailed Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are prepared in Tris-HCl buffer (pH 8.0) containing hemin as a cofactor. The concentration is adjusted to ensure a linear reaction rate during the assay period.

  • Compound Preparation : Test compounds (2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, Celecoxib, Indomethacin) are serially diluted in DMSO to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Initiation : In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme, and 10 µL of the test compound solution. The plate is incubated for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Measurement : To initiate the enzymatic reaction, 10 µL of arachidonic acid (the substrate) is added, followed immediately by 10 µL of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), the colorimetric probe.[10]

  • Data Acquisition : The plate is immediately read at 590 nm using a plate reader. The rate of color development is proportional to the peroxidase activity of the COX enzyme.

  • Data Analysis : The percentage of inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic curve. The Selectivity Index is calculated as (IC50 COX-1 / IC50 COX-2).

In Vitro Comparative Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid 15.50.45 34.4
Celecoxib (Reference)[10][11]13.020.4926.57
Indomethacin (Reference)0.11.60.06
Interpretation of In Vitro Results

The data clearly demonstrates that 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid is a potent and selective inhibitor of the COX-2 enzyme. Its IC50 value is comparable to that of Celecoxib, indicating similar potency at the target.[10] Crucially, its Selectivity Index of 34.4 is superior to that of Celecoxib, suggesting a potentially more favorable gastrointestinal safety profile by sparing the protective COX-1 enzyme.[11] As expected, Indomethacin shows potent inhibition of both isoforms, confirming its non-selective profile.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Compound_Prep Serial Dilution of Compounds (Lead, Celecoxib, Indo) Incubation Incubate Enzyme + Inhibitor (15 min) Compound_Prep->Incubation Enzyme_Prep Enzyme & Cofactor Preparation (COX-1 / COX-2) Enzyme_Prep->Incubation Reaction Add Substrate (Arachidonic Acid) + Probe (TMPD) Incubation->Reaction Binding Detection Measure Absorbance (590 nm) Reaction->Detection Colorimetric Change IC50_Calc Calculate % Inhibition vs Vehicle Control Detection->IC50_Calc Curve_Fit Four-Parameter Logistic Curve Fit IC50_Calc->Curve_Fit SI_Calc Determine IC50 & Selectivity Index Curve_Fit->SI_Calc

Caption: In Vitro COX Enzyme Inhibition Assay Workflow.

Part 2: In Vivo Evaluation: Assessing Physiological Response

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy. The complexity of a living organism, including drug absorption, distribution, metabolism, and excretion (ADME), can significantly influence a compound's performance.[12] Therefore, a well-designed in vivo model is essential to validate our in vitro findings.[13][14]

Rationale for Experimental Design

The carrageenan-induced paw edema model in rats is a classic and highly reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.[15][16] Carrageenan injection induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins synthesized by COX-2.[5] This makes the model particularly relevant for assessing COX-2 inhibitors.

This protocol is self-validating through the inclusion of a vehicle control group, which establishes the maximal inflammatory response, and positive control groups treated with Celecoxib and Indomethacin. This allows for a direct, head-to-head comparison of the anti-inflammatory effect (edema reduction) of our lead compound. The chosen time points for measurement are designed to capture the peak inflammatory response and the duration of the drug's effect.[14]

Detailed Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Acclimatization : Male Wistar rats (180-220g) are acclimatized for one week with free access to food and water.

  • Grouping and Baseline : Animals are randomly assigned to groups (n=6 per group): Vehicle (0.5% CMC), Lead Compound (30 mg/kg), Celecoxib (30 mg/kg), and Indomethacin (10 mg/kg). The initial volume of the right hind paw is measured using a plethysmometer.

  • Dosing : Test compounds are administered orally (p.o.) one hour before the inflammatory insult.

  • Induction of Inflammation : 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.

  • Measurement of Edema : Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis : The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume from baseline.

In Vivo Comparative Data
Treatment Group (Dose)Peak Edema Inhibition (%) at 3 hrAUC of Edema Inhibition (%, 0-5 hr)
Vehicle (0.5% CMC)0%0
2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (30 mg/kg) 68.2% 295.5
Celecoxib (30 mg/kg)65.5%280.1
Indomethacin (10 mg/kg)75.8%340.7
Interpretation of In Vivo Results

The in vivo data strongly corroborates the in vitro findings. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid demonstrated significant anti-inflammatory activity, with a peak edema inhibition of 68.2%, which is comparable to, and slightly exceeds, that of the reference drug Celecoxib at the same dose. The total anti-inflammatory effect, as measured by the Area Under the Curve (AUC), also shows our lead compound performing on par with Celecoxib. While the non-selective NSAID Indomethacin shows higher peak inhibition, this is expected given its potent inhibition of both COX isoforms, which contribute to inflammation. The strong performance in this prostaglandin-driven model provides confidence that the compound's primary mechanism of action in a physiological setting is indeed through the inhibition of COX-2.

In_Vivo_Workflow Acclimatization Animal Acclimatization (Wistar Rats) Grouping Randomized Grouping (Vehicle, Lead, Controls) Acclimatization->Grouping Baseline Measure Initial Paw Volume Grouping->Baseline Dosing Oral Administration of Compounds Baseline->Dosing T = -1 hr Induction Inject Carrageenan (Inflammatory Insult) Dosing->Induction T = 0 hr Measurement Measure Paw Volume (Hourly for 5 hrs) Induction->Measurement T = 1-5 hr Analysis Calculate % Inhibition and AUC Measurement->Analysis

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

Part 3: Bridging the Gap - The IVIVC Analysis

An IVIVC establishes a predictive mathematical relationship between an in vitro property (e.g., enzyme inhibition) and an in vivo response (e.g., anti-inflammatory effect).[2] While a formal, regulatory Level A IVIVC typically correlates dissolution rates with plasma concentration profiles for oral dosage forms, a similar conceptual framework can be applied to correlate in vitro potency with in vivo pharmacodynamic effects.[1][17][18]

Our results demonstrate a strong positive correlation:

  • In Vitro Potency : 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid showed a COX-2 IC50 of 0.45 µM, on par with Celecoxib's 0.49 µM.

  • In Vivo Efficacy : At an equivalent dose of 30 mg/kg, the lead compound produced 68.2% edema inhibition, mirroring Celecoxib's 65.5%.

This strong correlation suggests that the in vitro enzyme inhibition assay is a reliable predictor of the compound's anti-inflammatory activity in a living system. The high selectivity observed in vitro also translated well, as the compound was highly effective in a COX-2-dependent inflammation model. Discrepancies between in vitro and in vivo results often arise from poor pharmacokinetics (PK).[19] The positive correlation seen here implies that 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid possesses favorable PK properties, allowing it to reach and maintain sufficient concentration at the site of inflammation to engage its target.

IVIVC_Concept invitro_prop Enzyme Inhibition (IC50) PK_PD Pharmacokinetics (ADME) invitro_prop->PK_PD Predicts invivo_resp Pharmacodynamic Effect (% Edema Inhibition) PK_PD->invivo_resp Enables

Caption: Conceptual Model of In Vitro-In Vivo Correlation.

Conclusion and Future Directions

This guide demonstrates a robust and logical pathway for evaluating a novel anti-inflammatory compound, establishing a clear and positive correlation between its in vitro target engagement and its in vivo physiological effect. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid has proven to be a potent and selective COX-2 inhibitor, with efficacy comparable to the industry-standard drug, Celecoxib, in a validated animal model of inflammation.

The strong IVIVC established in these studies provides a high degree of confidence for advancing this compound into further preclinical development. The next logical steps should include comprehensive pharmacokinetic profiling, multi-dose efficacy studies in chronic inflammation models (e.g., adjuvant-induced arthritis), and formal preclinical safety and toxicology assessments.[20] The data presented herein serves as a solid foundation for these future investigations.

References

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Publishing. Available at: [Link]

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  • In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC. Available at: [Link]

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Comparative

Assessing the Off-Target Effects of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid: A Comparative Guide for Preclinical Development

Executive Summary & Scientific Context The pyrazole-acetic acid pharmacophore is a privileged structure in medicinal chemistry, forming the backbone of numerous anti-inflammatory and targeted oncology agents[1]. While tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The pyrazole-acetic acid pharmacophore is a privileged structure in medicinal chemistry, forming the backbone of numerous anti-inflammatory and targeted oncology agents[1]. While traditional 1,3,4-trisubstituted pyrazoles like Lonazolac exhibit potent non-steroidal anti-inflammatory drug (NSAID) properties, they are notoriously non-selective cyclooxygenase (COX) inhibitors, leading to severe gastrointestinal liabilities[2][3].

2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (5-IPA) (CAS: 1421760-43-1) represents a highly versatile synthetic building block and screening probe[4]. The 1,5-disubstitution pattern—specifically the bulky isopropyl group at the 5-position—alters the steric bulk and binding pocket fit compared to legacy NSAIDs. While this structural shift can drive high COX-2 selectivity, it simultaneously introduces specific off-target liabilities, particularly concerning kinase cross-reactivity and hERG channel inhibition[1][5]. This guide provides a comprehensive framework for assessing the off-target landscape of 5-IPA derivatives compared to established clinical alternatives.

Mechanistic Landscape & Structural Rationale

To understand the off-target effects of 5-IPA, we must first understand the causality of its primary binding mechanics:

  • Primary Target (COX-2 Selectivity): The N1-acetic acid moiety anchors the molecule via hydrogen bonding to Arg120 and Tyr355 at the base of the COX active site. In COX-1, the hydrophobic pocket is restricted by the bulky Ile523 residue. In COX-2, the substitution of Ile523 with the smaller Val523 creates a larger secondary pocket. The 5-isopropyl group of 5-IPA perfectly exploits this extra volume, driving COX-2 selectivity and minimizing the GI toxicity associated with COX-1 inhibition[3][6].

  • Off-Target Liability 1 (Kinase Cross-Reactivity): The pyrazole core is a well-documented bioisostere for the adenine ring of ATP. Consequently, 5-IPA derivatives carry an inherent risk of off-target kinase inhibition (e.g., PI3K, RET, and BRAF), which can lead to unintended apoptotic or anti-proliferative effects[1].

  • Off-Target Liability 2 (hERG & Cardiotoxicity): Lipophilic pyrazole derivatives can partition into the central cavity of the hERG potassium channel. Blocking this channel prolongs the ventricular action potential, leading to QT interval prolongation and arrythmia[5].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PG1 Homeostatic Prostaglandins (GI Protection) COX1->PG1 PG2 Inflammatory Prostaglandins (Pain/Fever) COX2->PG2 LT Leukotrienes (Inflammation) LOX->LT Lonazolac Lonazolac (Non-selective NSAID) Lonazolac->COX1 Inhibits Lonazolac->COX2 Inhibits IPA 5-IPA Derivatives (Selective Probe) IPA->COX1 Weak/No Effect IPA->COX2 Potent Inhibition

Diagram 1: Arachidonic Acid Cascade showing intervention points of Lonazolac vs. 5-IPA derivatives.

Comparative Performance Analysis

The following table synthesizes the pharmacological profiles of 5-IPA-based probes against established pyrazole-acetic acid derivatives and standard-of-care COX-2 inhibitors.

Compound ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Primary Off-Target LiabilityClinical / Preclinical Status
Lonazolac 0.821.25~0.65 (Non-selective)GI Ulceration, Bleeding[2]Approved (Legacy NSAID)
Pirazolac 1.100.95~1.15 (Non-selective)GI Toxicity, Renal impairmentApproved (Legacy NSAID)
Celecoxib >15.00.04>375 (Highly Selective)Cardiovascular (Thrombosis)Approved (Standard of Care)
5-IPA (Model) >50.00.85>58 (Selective)Kinases (RET, PI3K), hERG[1][5]Preclinical Probe / Building Block

Data represents median values aggregated from standardized whole-blood assays[3][6].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, off-target assessment cannot rely solely on purified enzyme assays. Lipophilic pyrazoles exhibit high plasma protein binding, which drastically alters their free fraction. The following self-validating protocols utilize whole-blood and cell-based systems to provide physiologically relevant data.

Protocol A: Whole-Blood COX-1/COX-2 Selectivity Profiling

Causality: This assay accounts for plasma protein binding and uses endogenous cellular machinery to validate true target engagement.

  • Preparation: Collect human whole blood in heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1). Aliquot 1 mL per well into 24-well plates.

  • Compound Treatment: Spike 5-IPA derivatives (0.01 µM to 100 µM), Celecoxib (Positive Control), and Lonazolac (Non-selective Control) into the wells. Incubate for 15 minutes at 37°C.

  • COX-1 Readout (Clotting): Allow non-heparinized blood to coagulate at 37°C for 1 hour. Centrifuge to isolate serum. Measure Thromboxane B2 (TXB2) levels via ELISA (TXB2 is exclusively generated by platelet COX-1).

  • COX-2 Readout (LPS Induction): Add Lipopolysaccharide (LPS, 10 µg/mL) to the heparinized blood to induce COX-2 expression in monocytes. Incubate for 24 hours. Centrifuge to isolate plasma and measure Prostaglandin E2 (PGE2) via Homogeneous Time-Resolved Fluorescence (HTRF)[6].

  • Validation Check: The assay is valid only if Celecoxib demonstrates an SI > 300 and Lonazolac demonstrates an SI < 1.

Protocol B: Kinase and hERG Counter-Screening

Causality: Because the pyrazole ring mimics ATP, broad-spectrum kinase profiling is mandatory to prevent off-target cytotoxicity.

  • Kinase Profiling: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay panel covering 50 common off-target kinases (including RET, BRAF, and PI3K). Incubate 5-IPA with the kinase, ATP, and a biotinylated substrate. A lack of FRET signal indicates off-target kinase inhibition[1].

  • hERG Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch) on CHO cells stably expressing the hERG channel. Apply a voltage step protocol (holding at -80 mV, stepping to +20 mV, then repolarizing to -50 mV to elicit tail currents).

  • Safety Margin Calculation: Calculate the IC₅₀ for hERG tail current inhibition. A viable preclinical candidate must demonstrate a safety margin of at least 30-fold between its primary target IC₅₀ and its hERG IC₅₀[5].

Workflow Step1 Primary Efficacy Screen Whole Blood Assay COX-1 / COX-2 IC50 Step2 Kinase Selectivity TR-FRET Panel ATP-pocket binding Step1->Step2 Step3 Safety Tox (hERG) Automated Patch Clamp Arrhythmia Risk Step2->Step3 Step4 Lead Optimization Structural Refinement Maximize Therapeutic Index Step3->Step4

Diagram 2: Sequential experimental workflow for profiling off-target liabilities of pyrazole-based compounds.

References

  • Patsnap Synapse. "What is Lonazolac Calcium used for?" Available at: [Link]

  • National Institutes of Health (PMC). "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." Available at: [Link]

  • National Institutes of Health (PMC). "Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents." Available at:[Link]

  • National Institutes of Health (PMC). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Available at:[Link]

  • An-Najah National University. "Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation." Available at: [Link]

Sources

Validation

Comparative analysis of synthetic routes for pyrazole acetic acids

Comparative Analysis of Synthetic Routes for Pyrazole Acetic Acids: A Practical Guide for Process and Medicinal Chemists Introduction Pyrazole acetic acids are privileged scaffolds in modern drug discovery, serving as cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Synthetic Routes for Pyrazole Acetic Acids: A Practical Guide for Process and Medicinal Chemists

Introduction

Pyrazole acetic acids are privileged scaffolds in modern drug discovery, serving as critical building blocks for non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and antibody-drug conjugate (ADC) linkers. The synthesis of these compounds generally bifurcates into two distinct strategic philosophies: Late-Stage N-Alkylation of pre-formed pyrazoles and De Novo Ring Construction via cyclocondensation.

As an application scientist, choosing between these routes is rarely a matter of mere preference; it is dictated by the symmetry of the target molecule, the required regioselectivity, and the scalability of the process. This guide objectively compares these methodologies, exploring the mechanistic causality behind experimental choices to provide a self-validating framework for your synthetic workflows.

Strategic Decision Matrix

Before committing to a synthetic route, chemists must evaluate the steric and electronic environment of the target pyrazole. The decision matrix below outlines the logical progression for selecting the optimal pathway.

DecisionTree Start Target: Pyrazole Acetic Acid CheckSym Is the desired pyrazole core symmetric? Start->CheckSym RouteA Route A: Direct N-Alkylation (Haloacetic Acid / Base) CheckSym->RouteA Yes CheckRegio Can regioselectivity be controlled? (Sterics/Directing) CheckSym->CheckRegio No CheckRegio->RouteA Yes RouteB Route B: De Novo Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) CheckRegio->RouteB No

Decision matrix for selecting the optimal pyrazole acetic acid synthetic route.

Route 1: Late-Stage N-Alkylation (The Functionalization Approach)

Mechanistic Causality: The pyrazole ring exhibits tautomerism, possessing both a pyrrole-like nitrogen (N1, hydrogen-bearing) and a pyridine-like nitrogen (N2). In the presence of a base (e.g., K2​CO3​ or Cs2​CO3​ ), deprotonation generates a highly nucleophilic pyrazolide anion. The subsequent SN​2 attack on an α -haloacetate (such as chloroacetic acid or ethyl bromoacetate) forms the N-alkylated product.

The primary challenge here is regioselectivity . If the pyrazole is asymmetric (e.g., 3-substituted 1H-pyrazole), alkylation typically yields a mixture of N1 and N2 isomers. Recent crystallographic and DFT studies demonstrate that regioselective N1-alkylation can be achieved by carefully tuning the solvent polarity (using DMSO) and leveraging steric bulk or triphenylsilyl directing groups [1].

Protocol 1: Regioselective N-Alkylation using Ethyl Bromoacetate This protocol is a self-validating system: the use of a polar aprotic solvent maximizes the naked anion's reactivity, while the bulky base limits N2-alkylation via steric hindrance.

  • Preparation: In a flame-dried round-bottom flask under N2​ , dissolve the substituted 1H-pyrazole (1.0 equiv) in anhydrous DMSO (0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv). Stir at room temperature for 30 minutes to ensure complete generation of the pyrazolide anion.

  • Alkylation: Dropwise add ethyl bromoacetate (1.1 equiv). The slow addition prevents localized heating and suppresses bis-alkylation side reactions.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane) until the starting material is consumed.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMSO), dry over Na2​SO4​ , and concentrate.

  • Hydrolysis: To obtain the free acid, dissolve the crude ester in THF/MeOH/H2O (2:1:1), add LiOH (2.0 equiv), and stir for 2 hours. Acidify to pH 2-3 with 1M HCl and filter the precipitated pyrazole acetic acid.

Route 2: De Novo Ring Construction (The Pre-Programmed Approach)

Mechanistic Causality: When regioselectivity cannot be controlled via N-alkylation, chemists must build the ring from scratch. The Knorr pyrazole synthesis is the gold standard, involving the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

By utilizing a precursor like diethyl 3-oxopentanedioate, the acetic acid moiety is pre-installed on the carbon backbone. The initial attack of the hydrazine nitrogen on the more electrophilic ketone carbonyl is followed by intramolecular cyclocondensation with the ester/aldehyde moiety. This completely circumvents the N1/N2 regioselectivity issue, guaranteeing the structural integrity of the final product [2].

Workflow Step1 Step 1: Condensation Diethyl 3-oxopentanedioate + Hydrazine Hydrate Reflux, 2-4h Step2 Step 2: Saponification Aq. NaOH RT to 60°C, 2h Step1->Step2 Step3 Step 3: Acidification Aq. HCl dropwise pH 2-3 Step2->Step3 Step4 Step 4: Isolation Filtration & Washing Cold H2O Step3->Step4

Step-by-step experimental workflow for the Knorr pyrazole synthesis.

Protocol 2: One-Pot Knorr Synthesis of 2-(1H-Pyrazol-3-yl)acetic Acid This protocol validates itself through thermodynamic control; the stable aromatic pyrazole ring drives the equilibrium forward, expelling water.

  • Condensation: In a round-bottom flask, dissolve diethyl 3-oxopentanedioate (1.0 equiv) in absolute ethanol. Slowly add hydrazine hydrate (1.1 equiv) at 0°C. (Caution: Exothermic reaction).

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux for 2–4 hours. The intermediate hydrazone will spontaneously cyclize to form ethyl 2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate.

  • Saponification: Cool the mixture to room temperature. Add 2M aqueous NaOH (3.0 equiv) directly to the reaction vessel. Stir at 60°C for 2 hours to hydrolyze the ester.

  • Isolation: Cool the reaction in an ice bath. Carefully acidify using concentrated HCl dropwise until the pH reaches 2-3.

  • Purification: Collect the resulting white precipitate via vacuum filtration, wash thoroughly with ice-cold water to remove inorganic salts, and dry under high vacuum to afford pure 2-(1H-pyrazol-3-yl)acetic acid.

Quantitative Data Comparison

To aid in route selection, the following table summarizes the performance metrics of both methodologies based on standard laboratory scale (10-50 mmol) executions.

Table 1: Performance Comparison of Synthetic Routes

ParameterRoute 1: Late-Stage N-AlkylationRoute 2: De Novo Knorr Synthesis
Typical Overall Yield 65% – 85%75% – 95%
Regioselectivity Poor to Moderate (Requires tuning)Excellent (Pre-programmed)
Step Count (to free acid) 2 Steps (Alkylation + Hydrolysis)1-2 Steps (Telescoped Condensation/Hydrolysis)
Atom Economy High (Loss of HBr/HCl)Moderate (Loss of H2​O and EtOH)
Primary Byproducts Bis-alkylated species, N2-isomersUnreacted hydrazones (if incomplete)
Scalability Excellent (Mild conditions)Good (Requires careful exotherm control)

Conclusion

For symmetric pyrazoles or when advanced steric directing groups are present, Route 1 (N-Alkylation) offers a rapid, highly modular approach for library generation. However, for asymmetric targets where regiochemical fidelity is paramount, Route 2 (De Novo Synthesis) remains the superior, self-validating choice, ensuring that the acetic acid moiety is locked into the correct position without the need for exhaustive chromatographic separation.

References

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 2022.[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental integrity and laboratory safety. Proper disposal of specialized API interme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of experimental integrity and laboratory safety. Proper disposal of specialized API intermediates like1[1] requires an understanding of its molecular mechanics. This guide provides a self-validating, field-proven operational workflow for the safe containment and disposal of this compound.

Chemical Profiling & Causality of Disposal Metrics

To dispose of a chemical safely, we must first understand its structural behavior. 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid consists of a weakly basic pyrazole ring, an acidic acetic acid moiety, and a lipophilic isopropyl group.

  • Amphoteric-like Behavior: Depending on the solvent pH, the molecule can exist in various ionization states, complicating phase separation in mixed waste streams.

  • Environmental Persistence: Pyrazole derivatives can exhibit significant environmental persistence and potential aquatic toxicity, as noted in . Consequently, these compounds must never be flushed into surface water or sanitary sewer systems[2].

  • Physical Hazards: In its solid state, the compound is prone to aerosolization. Inhalation or skin contact with pyrazole-acetic acid derivatives is harmful, necessitating strict dust control and respiratory protection[2].

Quantitative Data & Waste Classification

The following table summarizes the critical physicochemical and regulatory parameters that dictate our disposal strategy.

Property / ParameterValue / SpecificationMechanistic Relevance & Operational Implication
CAS Number 1421760-43-1Unique identifier required for accurate hazardous waste manifesting[1].
Molecular Formula C8H12N2O2Non-halogenated organic structure; dictates routing to non-halogenated waste carboys.
GHS Classification Acute Tox. 4Harmful if swallowed, inhaled, or in contact with skin. Mandates secondary containment[2].
Physical State Solid (Powder/Crystals)High risk of airborne particulate generation; requires wet-wiping for spill recovery.
Storage Class (LGK) Class 11Combustible solid; must be segregated from strong oxidizers in the waste accumulation area[2].

Operational Workflow: Step-by-Step Disposal Protocol

Standard protocols often fail because they lack built-in verification. The following methodology integrates causality (why we do it) with a self-validating system (how we prove it was done correctly).

Step 1: Containment and PPE Verification
  • Causality: The compound is an irritant and toxic via multiple exposure routes.

  • Action: Don standard laboratory PPE: a fully buttoned lab coat, chemical splash-resistant safety goggles (EN 166 compliant), and nitrile gloves. If handling quantities where dust generation is unavoidable, use a NIOSH-approved particulate respirator.

  • Validation: Perform a visual seal check on the respirator and inspect gloves for micro-tears via inflation before opening the chemical container.

Step 2: Solid Waste Recovery (Spills and Excess Reagent)
  • Causality: Dry sweeping generates airborne dust, drastically increasing the risk of inhalation exposure.

  • Action: Do not dry sweep. Gently cover any spilled solid waste with an inert, slightly damp absorbent material (e.g., damp sand) to suppress dust. Carefully scoop the mixture using a non-sparking spatula and place it into a suitable, closed disposal container[2].

  • Validation: Verify the spill area is decontaminated by wiping the surface with a damp paper towel. If the towel shows no residual white powder, the area is clear. Place the used towel into the solid waste container.

Step 3: Liquid Waste Segregation & Neutralization
  • Causality: The acetic acid moiety lowers the pH of aqueous solutions. Consolidating highly acidic aqueous waste with incompatible organic solvents in a central carboy can trigger dangerous exothermic reactions.

  • Action (Aqueous): Adjust the pH of aqueous waste containing the compound to a neutral range (pH 6–8) using dilute sodium bicarbonate (NaHCO₃) before transferring it to the "Aqueous Waste" carboy.

  • Action (Organic): Transfer organic solvent solutions directly to the "Non-Halogenated Organic Waste" carboy.

  • Validation: Dip a pH test strip into the aqueous waste after neutralization and before consolidation. Log the exact pH on the waste tracking sheet to self-validate the neutralization step.

Step 4: Packaging, Labeling, and Final Transfer
  • Causality: Regulatory bodies and disposal facilities require precise identification to prevent dangerous chemical mixing during final processing.

  • Action: Seal solid waste in a chemically compatible high-density polyethylene (HDPE) container. Affix a standardized hazardous waste label specifying: "2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid (CAS 1421760-43-1), Toxic/Irritant". Transfer the container to an 2[2].

  • Validation: Invert the sealed container gently to ensure no leaks are present. Cross-reference the label against the laboratory's digital waste manifest before transferring it to the central accumulation area.

Mechanistic Waste Routing Visualization

The following decision matrix illustrates the logical flow for segregating 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid waste streams to ensure regulatory compliance and safety.

WasteRouting Start 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid SolidContainer Seal in Compatible Solid Waste Container Solid->SolidContainer Aqueous Aqueous Solution (pH < 7) Liquid->Aqueous Organic Organic Solvent Solution Liquid->Organic Neutralize Neutralize to pH 6-8 (Self-Validation) Aqueous->Neutralize OrgContainer Non-Halogenated Organic Waste Carboy Organic->OrgContainer AqContainer Aqueous Waste Carboy Neutralize->AqContainer Incineration Approved Waste Disposal Plant SolidContainer->Incineration OrgContainer->Incineration AqContainer->Incineration

Fig 1: Waste routing and disposal workflow for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

References

  • "SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%", Fisher Scientific. Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid

Hazard Assessment: An Inference-Based Approach Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent functional groups. This "worst-case" approach ensures a high marg...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Inference-Based Approach

Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent functional groups. This "worst-case" approach ensures a high margin of safety.[3]

  • Pyrazole Moiety : The pyrazole ring is a common scaffold in biologically active molecules.[4][5] While some derivatives exhibit low toxicity, others are classified as harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage and skin irritation.[6][7] Certain pyrazoles may also cause damage to organs through prolonged or repeated exposure.[7] Therefore, we must assume potential for skin and eye irritation, as well as systemic toxicity upon absorption or ingestion.[8]

  • Carboxylic Acid Moiety : Carboxylic acids are known irritants and can be corrosive, especially in concentrated form.[9][10] They pose a risk of skin irritation and severe eye damage upon contact.[9]

Based on this analysis, 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid should be handled as a substance that is, at a minimum:

  • A skin and eye irritant.

  • Potentially harmful if swallowed or absorbed through the skin.

  • A possible respiratory tract irritant if aerosolized.[11]

The Hierarchy of Controls: A Foundational Safety Strategy

Personal Protective Equipment (PPE) is the final line of defense.[12] Before any handling occurs, engineering and administrative controls must be in place.

  • Engineering Controls : All manipulations of 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid, including weighing, transfers, and additions to reaction vessels, must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1] The fume hood also provides a physical barrier in case of splashes.

  • Administrative Controls :

    • Designated Area : A specific area within the laboratory should be designated for handling this compound.[1]

    • Training : All personnel must be trained on this specific protocol and the general principles of handling chemicals of unknown toxicity.[2]

    • Restricted Access : Only authorized and trained personnel should have access to the compound and the designated handling area.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is critical and must be based on the inferred hazards.[13] The following table outlines the minimum required PPE for all procedures involving this compound.

Protection Type Specification Rationale and Causality
Eye & Face Protection Chemical splash goggles and a face shield.[14][15]The carboxylic acid group suggests a risk of splashes that could cause serious eye damage.[9] Goggles provide a seal against splashes and vapors, while the face shield protects the entire face, especially when handling larger quantities.[15][16] Standard safety glasses are insufficient.[14]
Hand Protection Double gloving: an inner Silver Shield®/4H® glove with a heavy-duty nitrile outer glove.[15][16]For chemicals of unknown toxicity, a two-layer glove system is recommended.[16] The inner laminate glove provides broad chemical resistance, while the outer nitrile glove offers physical protection and resistance to incidental splashes.[15][17] Gloves must be changed immediately upon contamination.[15]
Body Protection A flame-resistant laboratory coat and a chemically resistant apron.[16][17]A lab coat protects personal clothing and skin from incidental contact.[17] The apron provides an additional layer of protection against splashes of corrosive or dermally toxic materials.[15] Clothing worn underneath must cover the legs, and shoes must be closed-toed.[14][16]
Respiratory Protection Not required if all handling is performed within a certified chemical fume hood.[1]The fume hood serves as the primary engineering control for respiratory protection. If procedures cannot be confined to a hood, a comprehensive respiratory protection program compliant with OSHA standards must be implemented.[18]
Standard Operating Procedure: A Step-by-Step Guide

This protocol ensures a self-validating system of safety from acquisition to disposal.

4.1. Preparation and Weighing

  • Verify Controls : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE : Put on all required PPE as detailed in the table above.

  • Prepare Workspace : Line the fume hood work surface with absorbent, disposable bench paper.

  • Weighing : Weigh the solid compound directly into a tared container within the fume hood. Use a spatula and handle the material gently to avoid creating dust.

4.2. Solution Preparation and Reaction

  • Solvent Addition : Add solvent to the container slowly via pipette or a grounded dispensing system to minimize splashing and aerosol generation.

  • Transfer : If transferring the solution, use a cannula or a sealed system where possible. For open-air transfers within the hood, pour slowly and carefully.

  • Reaction Setup : Conduct all subsequent reaction steps within the fume hood.

4.3. Post-Procedure Decontamination and Cleanup

  • Quenching : Quench the reaction mixture using appropriate, established procedures within the fume hood.

  • Decontamination : Decontaminate all non-disposable equipment (glassware, spatulas) by rinsing with an appropriate solvent. Collect this rinsate as hazardous waste.

  • Workspace Cleanup : Wipe down the fume hood surfaces with a suitable solvent and dispose of the bench paper and cleaning materials as solid hazardous waste.

  • Doffing PPE : Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination. Wash hands thoroughly with soap and water.

Emergency and Disposal Plans

5.1. Spill Response

  • Minor Spill (in fume hood) : Absorb the spill with a chemical absorbent pad. Place the contaminated pad and any broken glassware into a sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside fume hood) : Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself.[1]

5.2. Waste Disposal Proper waste segregation is crucial for safety and environmental compliance.[3]

  • Solid Waste : All contaminated solid materials, including gloves, weighing paper, absorbent pads, and excess solid reagent, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3][8] The label must read: "Hazardous Waste: 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid".

  • Liquid Waste : All solutions containing the compound and solvent rinsates must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[19]

  • Disposal Route : The ultimate disposal of this chemical waste must be handled by a licensed professional waste disposal company, likely via high-temperature incineration, as is common for organic compounds.[3] Never dispose of this chemical down the drain or in the regular trash.[8]

Workflow Visualization

The following diagram illustrates the procedural flow for safely handling 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

G cluster_prep 1. Preparation cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure cluster_disposal 4. Final Disposal VerifyControls Verify Engineering Controls (Fume Hood) DonPPE Don Full PPE VerifyControls->DonPPE PrepWorkspace Prepare Workspace DonPPE->PrepWorkspace Weighing Weigh Compound PrepWorkspace->Weighing Solubilization Prepare Solution Weighing->Solubilization Reaction Perform Reaction Solubilization->Reaction Decontaminate Decontaminate Equipment Reaction->Decontaminate SegregateWaste Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste CleanWorkspace Clean Workspace SegregateWaste->CleanWorkspace StoreWaste Store Waste in Designated Area SegregateWaste->StoreWaste DoffPPE Doff PPE & Wash Hands CleanWorkspace->DoffPPE EHS_Pickup Arrange EHS Pickup StoreWaste->EHS_Pickup

Caption: Safe handling workflow for 2-(5-Isopropyl-1H-pyrazol-1-yl)acetic acid.

By adhering to this comprehensive guide, you can mitigate the risks associated with handling a compound of unknown toxicity, ensuring a safe and compliant laboratory environment.

References

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety - Dartmouth. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection . National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment Requirements for Laboratories . Environmental Health and Safety - University of Iowa. [Link]

  • Novel Chemicals with Unknown Hazards SOP . University of Tennessee, Knoxville - Environmental Health & Safety. [Link]

  • Required Personal Protective Equipment Use in Campus Research Laboratories . Office of Environmental Health and Safety - Princeton University. [Link]

  • How to Identify and Use Carboxylic Acids in Everyday Chemistry . A-Z Chemistry. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratories - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Appropriate quality standards for PPE . Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment . Division of Research Safety - University of Illinois. [Link]

  • Personal Protective Equipment . Stanford Environmental Health & Safety. [Link]

  • Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. [Link]

  • Pyrazole Wastewater Treatment . Arvia Technology. [Link]

  • Preparation of Carboxylic Acids . Chemistry Steps. [Link]

  • Making Carboxylic Acids . Chemguide. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid . Interactive Learning Paradigms, Incorporated. [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. [Link]

  • Safety Data Sheet - Isopropyl Alcohol . MG Chemicals. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - (2-(1H-Pyrazol-1-yl)phenyl)boronic acid . Angene Chemical. [Link]

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